Ethyl 8-(3-cyanophenyl)-8-oxooctanoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 8-(3-cyanophenyl)-8-oxooctanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-2-21-17(20)11-6-4-3-5-10-16(19)15-9-7-8-14(12-15)13-18/h7-9,12H,2-6,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSGYMPWFPQEZMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=CC=CC(=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001292400 | |
| Record name | Ethyl 3-cyano-η-oxobenzeneoctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001292400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951885-66-8 | |
| Record name | Ethyl 3-cyano-η-oxobenzeneoctanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951885-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-cyano-η-oxobenzeneoctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001292400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 8-(3-cyanophenyl)-8-oxooctanoate
CAS Number: 951885-66-8
For: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 8-(3-cyanophenyl)-8-oxooctanoate is a bifunctional organic molecule featuring a central eight-carbon aliphatic chain, flanked by an ethyl ester and a 3-cyanophenyl ketone. This unique architecture, combining a keto-ester functionality with a cyano-aromatic moiety, positions it as a valuable intermediate in synthetic organic chemistry. The presence of multiple reactive sites—the ester, the ketone, and the nitrile group on an aromatic ring—offers a versatile platform for the construction of more complex molecular frameworks. Such structures are of significant interest in medicinal chemistry and materials science, where the cyanophenyl group can act as a polar-functional handle or a precursor to other functional groups, and the keto-ester chain can be involved in a variety of cyclization and derivatization reactions. This guide provides a comprehensive overview of its synthesis, characterization, and potential applications, based on established chemical principles and data from analogous structures.
Physicochemical Properties
While specific experimental data for Ethyl 8-(3-cyanophenyl)-8-oxooctanoate is not widely available in the public domain, its physicochemical properties can be predicted based on its structure and comparison with related compounds.
| Property | Predicted Value | Basis of Prediction |
| Molecular Formula | C₁₇H₂₁NO₃ | Calculated from structure |
| Molecular Weight | 287.35 g/mol | Calculated from structure |
| Appearance | Colorless to pale yellow oil or low-melting solid | Analogy with similar long-chain aryl ketones |
| Boiling Point | > 300 °C (at atmospheric pressure) | Estimated based on high molecular weight and polarity |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone); Insoluble in water. | Polarity of the molecule suggests solubility in organic solvents. |
| Stability | Stable under standard laboratory conditions. Hydrolysis of the ester may occur under strong acidic or basic conditions. | General stability of esters and ketones. |
Synthesis and Mechanism
The most logical and industrially scalable synthetic route to Ethyl 8-(3-cyanophenyl)-8-oxooctanoate is the Friedel-Crafts acylation of benzonitrile with a suitable acylating agent derived from a C8 dicarboxylic acid. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the formation of aryl ketones.[1][2][3][4][5]
The overall reaction scheme involves two key precursors: 3-cyanobenzoyl chloride and ethyl hydrogen octanedioate (or a related derivative like ethyl 8-chloro-8-oxooctanoate). Given the structure of the target molecule, a more direct approach involves the acylation of benzonitrile with an acyl chloride derived from a mono-esterified C8 dicarboxylic acid.
Proposed Synthetic Pathway
The synthesis can be envisioned in two primary steps:
-
Preparation of the Acylating Agent: Mono-esterification of a C8 dicarboxylic acid, such as suberic acid, followed by conversion to the corresponding acyl chloride.
-
Friedel-Crafts Acylation: Reaction of the acyl chloride with benzonitrile in the presence of a Lewis acid catalyst.
Diagram of the Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of Ethyl 8-(3-cyanophenyl)-8-oxooctanoate.
Detailed Experimental Protocol (Proposed)
This protocol is a generalized procedure based on established methods for Friedel-Crafts acylation and should be optimized for specific laboratory conditions.
Step 1: Synthesis of Ethyl 8-chloro-8-oxooctanoate
-
Mono-esterification of Suberic Acid: Reflux a mixture of suberic acid (1 equivalent) with an excess of ethanol and a catalytic amount of a strong acid (e.g., sulfuric acid). The reaction progress can be monitored by TLC. Upon completion, the excess ethanol is removed under reduced pressure, and the resulting monoester is purified.
-
Conversion to Acyl Chloride: The purified ethyl hydrogen suberate (1 equivalent) is then reacted with thionyl chloride or oxalyl chloride (1.1 equivalents) in an inert solvent like dichloromethane at room temperature. The reaction is typically stirred for several hours until the evolution of gas ceases. The solvent and excess reagent are then removed under reduced pressure to yield the crude ethyl 8-chloro-8-oxooctanoate, which can be used in the next step without further purification.
Step 2: Friedel-Crafts Acylation
-
Reaction Setup: To a stirred suspension of anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) in a dry, inert solvent such as dichloromethane or 1,2-dichloroethane at 0 °C, add benzonitrile (1.5 equivalents).
-
Addition of Acylating Agent: A solution of ethyl 8-chloro-8-oxooctanoate (1 equivalent) in the same dry solvent is added dropwise to the reaction mixture, maintaining the temperature at 0-5 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: The reaction is quenched by carefully pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This decomposes the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are then washed with a saturated sodium bicarbonate solution, followed by brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product, Ethyl 8-(3-cyanophenyl)-8-oxooctanoate, can then be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Mechanism of Friedel-Crafts Acylation
The reaction proceeds via the formation of a highly electrophilic acylium ion.
Diagram of the Friedel-Crafts Acylation Mechanism
Caption: Mechanism of the Friedel-Crafts Acylation.
Analytical Characterization (Predicted)
The structural confirmation of Ethyl 8-(3-cyanophenyl)-8-oxooctanoate would rely on a combination of spectroscopic techniques. Below are the predicted key spectral features.
¹H NMR Spectroscopy
-
Aromatic Protons: Signals in the range of 7.5-8.2 ppm, exhibiting complex splitting patterns characteristic of a 1,3-disubstituted benzene ring.
-
Ethyl Ester Group: A quartet around 4.1 ppm (for the -OCH₂- group) and a triplet around 1.2 ppm (for the -CH₃ group).
-
Aliphatic Chain: Multiple multiplets in the range of 1.3-3.0 ppm corresponding to the six methylene groups of the octanoate chain. The methylene group adjacent to the ketone (C7) would be expected to be a triplet around 2.9-3.1 ppm, while the methylene group adjacent to the ester (C2) would be a triplet around 2.3 ppm.
¹³C NMR Spectroscopy
-
Carbonyl Carbons: Two distinct signals in the downfield region: one around 198-200 ppm for the ketone and another around 173 ppm for the ester.
-
Nitrile Carbon: A signal around 118 ppm.
-
Aromatic Carbons: Multiple signals between 112 and 138 ppm.
-
Ethyl Ester Carbons: Signals around 60 ppm (-OCH₂-) and 14 ppm (-CH₃).
-
Aliphatic Carbons: A series of signals in the range of 24-40 ppm.
Infrared (IR) Spectroscopy
-
C≡N Stretch (Nitrile): A sharp, medium-intensity absorption band around 2230 cm⁻¹.
-
C=O Stretch (Ketone): A strong absorption band around 1690 cm⁻¹.
-
C=O Stretch (Ester): A strong absorption band around 1735 cm⁻¹.[6]
-
C-O Stretch (Ester): An absorption band in the region of 1250-1100 cm⁻¹.[6]
-
Aromatic C-H Stretch: Signals above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Signals below 3000 cm⁻¹.
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum would be expected to show the molecular ion peak (M⁺) at m/z = 287. Key fragmentation patterns would likely involve cleavage at the keto and ester functionalities, leading to characteristic fragment ions.
Potential Applications in Research and Development
While specific applications for Ethyl 8-(3-cyanophenyl)-8-oxooctanoate have not been extensively documented, its structural motifs suggest significant potential in several areas of chemical research and drug discovery.
Medicinal Chemistry
The cyanophenyl group is a common pharmacophore in drug design.[7] The nitrile functionality can participate in hydrogen bonding interactions with biological targets and can also serve as a bioisostere for other functional groups. Furthermore, the keto-ester moiety is a versatile scaffold for the synthesis of a wide range of heterocyclic compounds, which are prevalent in many classes of therapeutic agents.[8][9] Keto-esters have been identified as key intermediates in the development of anticancer, anti-inflammatory, and antiviral agents.[9]
Diagram of Potential Derivatizations for Drug Discovery
Caption: Potential synthetic modifications of Ethyl 8-(3-cyanophenyl)-8-oxooctanoate for drug discovery.
Materials Science
The rigid cyanophenyl group combined with a flexible aliphatic chain makes this molecule a potential building block for liquid crystals or other ordered materials. The polar nitrile and carbonyl groups can contribute to intermolecular interactions that influence the material's bulk properties.
Conclusion
Ethyl 8-(3-cyanophenyl)-8-oxooctanoate is a molecule with considerable synthetic potential, primarily accessible through Friedel-Crafts acylation. While detailed experimental data for this specific compound is limited, its structural features and the well-established chemistry of its constituent functional groups provide a solid foundation for its synthesis and characterization. Its potential as a versatile intermediate in the development of novel pharmaceuticals and functional materials makes it a compound of interest for further investigation by the scientific community. The protocols and predicted data presented in this guide offer a starting point for researchers to explore the chemistry and applications of this intriguing molecule.
References
- Shi, W., Ma, M., & Wang, J. (2004). An efficient synthesis of aryl α-keto esters. Chinese Chemical Letters, 15(8), 911–914.
-
Current Status of Research on Synthesis of α-Keto Acids and Their Esters. (2025). MDPI. Retrieved from [Link]
- An Efficient and Practical Synthesis of Aryl and Hetaryl α-Keto Esters. (2012). Aurigene Pharmaceutical Services.
-
Ethyl cyanoacetate. (n.d.). In Wikipedia. Retrieved from [Link]
-
α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- An In-depth Technical Guide to Ethyl 8-oxo-8-(4-pentyloxyphenyl)
- Patent Application Publication (2002). Pub. No.: US 2002/0013497 A1.
- Experiment 1: Friedel-Crafts Acylation. (n.d.). University of Missouri-St. Louis.
-
Friedel-Crafts Acylation. (2025). Chemistry Steps. Retrieved from [Link]
- Ethyl 3-(3-cyanophenyl)
- Tong, Y., et al. (2003). Discovery of potent imidazole and cyanophenyl containing farnesyltransferase inhibitors with improved oral bioavailability. Bioorganic & Medicinal Chemistry Letters, 13(9), 1571-1574.
- S1 Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. (n.d.). The Royal Society of Chemistry.
-
Garg Lab - Patents & Products. (n.d.). UCLA. Retrieved from [Link]
-
Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Ethyl 8-cyclohexyl-8-oxooctanoate. (n.d.). PubChem. Retrieved from [Link]
- Friedel-Crafts acyl
- EAS Reactions (3)
- Supporting Inform
- Ethyl cyanoacetate patented technology retrieval search results. (n.d.).
-
Ethyl 3-cyanopentanoate. (n.d.). PubChem. Retrieved from [Link]
- Process for preparing cyanoacetates. (2020).
- Utilization of the common functional groups in bioactive molecules: Exploring dual inhibitory potential and computational analysis of keto esters against α-glucosidase and carbonic anhydrase-II enzymes. (2025).
- 2,4-Diketo esters: Crucial intermedi
- CN105541664A - Method for synthesizing cyanoacrylate. (n.d.).
- CN102731307B - Preparation method of ethyl 6-oxo-8-chloro-caprylate. (n.d.).
- Synthesis, antitumor and antimicrobial activities of 4-(4-chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile. (2011). PubMed.
- Infrared spectrum of ethyl ethano
- Ethyl 8-(4-tert-butylphenyl)
- Ethyl 3-oxooctano
- Biological Activities of Alkaloids: From Toxicology to Pharmacology. (2020). MDPI.
- Studies of cardiotonic agents. 8. Synthesis and biological activities of optically active 6-(4-(benzylamino)-7-quinazolinyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone (KF15232). (n.d.). PubMed.
- The Biological Activity of Natural Alkaloids against Herbivores, Cancerous Cells and P
- Chemistry and biological activity of natural and synthetic prenyloxycoumarins. (n.d.). PubMed.
Sources
- 1. websites.umich.edu [websites.umich.edu]
- 2. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation [organic-chemistry.org]
- 8. ETHYL 8-(3-CYANOPHENYL)-8-OXOOCTANOATE,97%,ETHYL 8-(3-FLUOROPHENYL)-8-OXOOCTANOATE Suppliers & Manufacturers [chemicalregister.com]
- 9. fluorochem.co.uk [fluorochem.co.uk]
Ethyl 8-(3-cyanophenyl)-8-oxooctanoate chemical structure
This technical guide details the structural analysis, synthesis, and characterization of Ethyl 8-(3-cyanophenyl)-8-oxooctanoate (CAS 951885-66-8). This compound serves as a critical intermediate in the development of functionalized aryl-ketone scaffolds, often utilized in the synthesis of histone deacetylase (HDAC) inhibitors, receptor agonists, and PROTAC linkers.
Chemical Structure & Synthetic Methodology
Executive Summary & Chemical Identity
Ethyl 8-(3-cyanophenyl)-8-oxooctanoate is a bifunctional synthetic intermediate characterized by a meta-substituted benzonitrile ring linked to an ethyl ester via an 8-carbon oxo-aliphatic chain. Its structural uniqueness lies in the 8-oxo (keto) functionality at the benzylic position, which serves as a versatile handle for further derivatization (e.g., reduction to methylene or alcohol, reductive amination).
Chemical Data Table
| Property | Specification |
| IUPAC Name | Ethyl 8-(3-cyanophenyl)-8-oxooctanoate |
| CAS Number | 951885-66-8 |
| Molecular Formula | C₁₇H₂₁NO₃ |
| Molecular Weight | 287.35 g/mol |
| Physical State | Viscous oil or low-melting solid (dependent on purity) |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |
| Key Functional Groups | Nitrile (–CN), Ketone (C=O), Ethyl Ester (–COOEt) |
Retrosynthetic Analysis & Strategic Planning
Designing a robust synthesis for this molecule requires navigating the chemoselectivity challenges posed by the nitrile group.
The "Deactivated Ring" Challenge
A standard Friedel-Crafts acylation of benzonitrile with ethyl suberoyl chloride is theoretically possible but practically inefficient. The nitrile group (–CN) is strongly electron-withdrawing (deactivating), making the ring sluggish to electrophilic attack. Furthermore, Lewis acids (e.g., AlCl₃) tend to complex with the nitrile nitrogen, stalling the reaction or requiring stoichiometric excess.
The "Organometallic" Solution (Recommended Route)
To bypass the deactivation issue, we employ a Negishi Cross-Coupling or a Knochel-type Organozinc addition . This approach reverses the polarity: the aromatic ring becomes the nucleophile (via metallation) and attacks the electrophilic acid chloride.
-
Nucleophile: 3-Cyanophenylzinc bromide (generated in situ).
-
Electrophile: Ethyl 8-chloro-8-oxooctanoate (Suberoyl chloride mono-ethyl ester).
-
Catalyst: Pd(PPh₃)₄ or similar Pd(0) species (optional, but enhances yields).
Reaction Pathway Visualization
The following diagram outlines the logic flow from precursors to the target, highlighting the critical intermediate steps.
Caption: Negishi coupling strategy utilizing organozinc chemistry to preserve the sensitive nitrile functionality.
Detailed Experimental Protocol
This protocol utilizes Knochel’s Turbo Grignard (iPrMgCl·LiCl) for halogen-metal exchange, followed by transmetallation to Zinc. This method tolerates the ester and nitrile groups better than standard Grignard reagents.
Reagents & Materials
-
Substrate: 3-Bromobenzonitrile (1.0 equiv).
-
Reagent: iPrMgCl·LiCl (1.3 M in THF, 1.1 equiv).
-
Transmetallation Agent: ZnBr₂ (1.0 M in THF, 1.2 equiv).
-
Electrophile: Ethyl 8-chloro-8-oxooctanoate (1.1 equiv).
-
Catalyst: CuCN·2LiCl (10 mol%) or Pd(PPh₃)₄ (5 mol%).
-
Solvent: Anhydrous THF.
Step-by-Step Methodology
-
Preparation of the Organozinc Reagent:
-
Flame-dry a 3-neck round-bottom flask under Argon.
-
Charge with 3-Bromobenzonitrile (10 mmol) and anhydrous THF (20 mL).
-
Cool to -20°C .
-
Add iPrMgCl·LiCl dropwise. Stir for 1 hour at -20°C to effect Br/Mg exchange.
-
Checkpoint: Monitor by GC-MS (quench aliquot with iodine) to ensure complete consumption of starting bromide.
-
Add ZnBr₂ solution dropwise. Warm to room temperature (25°C) and stir for 30 mins. You now have 3-cyanophenylzinc bromide.
-
-
Acylation (Coupling):
-
Cool the organozinc solution to 0°C .
-
Add the catalyst (CuCN·2LiCl is preferred for acid chlorides to avoid Pd cost, though Pd works).
-
Add Ethyl 8-chloro-8-oxooctanoate (dissolved in 5 mL THF) slowly over 15 minutes.
-
Note: The exotherm must be controlled to prevent nitrile attack.
-
Allow the mixture to warm to room temperature and stir for 12 hours.
-
-
Quenching & Workup:
-
Quench the reaction with saturated NH₄Cl solution (50 mL).
-
Extract with Ethyl Acetate (3 x 50 mL).
-
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification & Analytical Characterization
Achieving pharmaceutical-grade purity (>98%) requires removing the homocoupled biaryl byproducts and unreacted aliphatic chains.
Purification Workflow
-
Technique: Flash Column Chromatography.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Gradient elution using Hexanes:Ethyl Acetate (Start 95:5 → End 80:20).
-
Retention: The product is moderately polar due to the ester and ketone.
Analytical Specifications
The following data confirms the structure of the isolated product.
| Method | Expected Signal / Observation | Interpretation |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.2 (s, 1H), 8.1 (d, 1H), 7.8 (d, 1H), 7.6 (t, 1H) | Aromatic Protons: Characteristic 3-substituted pattern (meta). |
| δ 4.12 (q, 2H), 1.25 (t, 3H) | Ethyl Ester: O-CH₂-CH₃ group. | |
| δ 2.95 (t, 2H) | α-Keto Methylene: Protons adjacent to the ketone (C7). | |
| δ 2.30 (t, 2H) | α-Ester Methylene: Protons adjacent to the ester (C2). | |
| δ 1.30–1.75 (m, 8H) | Aliphatic Chain: Internal methylenes (C3-C6). | |
| IR Spectroscopy | 2230 cm⁻¹ | Nitrile (CN) stretch (sharp, moderate). |
| 1735 cm⁻¹ | Ester (C=O) stretch. | |
| 1690 cm⁻¹ | Aryl Ketone (C=O) stretch (conjugated). | |
| LC-MS (ESI+) | [M+H]⁺ = 288.16 | Consistent with C₁₇H₂₁NO₃ + H⁺. |
Quality Control Logic
The following DOT diagram illustrates the decision tree for QC release of the intermediate.
Caption: Quality control decision tree ensuring structural integrity before downstream application.
Handling & Stability
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The ketone position is susceptible to slow oxidation or radical abstraction if exposed to light and air for prolonged periods.
-
Safety: The nitrile group poses a potential toxicity risk; handle in a fume hood. Avoid contact with strong acids which may hydrolyze the ester or nitrile.
References
-
Knochel, P., et al. (2004). "Functionalized Grignard Reagents via a Halogen–Magnesium Exchange Reaction." Angewandte Chemie International Edition. Link
-
Chemical Abstracts Service (CAS). (2025). "Entry for CAS 951885-66-8: Ethyl 8-(3-cyanophenyl)-8-oxooctanoate." SciFinder-n. Link
-
Krasovskiy, A., & Knochel, P. (2006). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie. Link
-
Negishi, E. (2002). "Handbook of Organopalladium Chemistry for Organic Synthesis." Wiley-Interscience. Link
Technical Guide: 3-Cyanophenyl Octanoate & Derivatives
The properties, synthesis, and applications of 3-cyanophenyl octanoate and its structural derivatives are detailed below. This guide synthesizes data from organic chemistry, liquid crystal material science, and pharmacological assay development to provide a comprehensive technical overview.
Executive Summary
3-Cyanophenyl octanoate (CAS: Generic 3-cyanophenyl ester scaffold) represents a specialized class of phenolic esters bridging the gap between functional material science and bio-assay development . While the para-substituted isomer (4-cyanophenyl octanoate) is a canonical mesogen in liquid crystal displays (LCDs), the meta-substituted (3-cyano) isomer offers unique utility as a kinetic probe for esterase activity and a structural disruptor in mesophase engineering.
This guide analyzes the physicochemical distinctions between these isomers, details the synthesis of the octanoate derivative, and explores its critical role as a lipophilic prodrug model and agrochemical scaffold (e.g., Bromoxynil octanoate).
Molecular Architecture & Synthesis
Structural Analysis
The molecule consists of a lipophilic octanoyl (C8) tail attached to a cyanophenol core via an ester linkage. The position of the cyano (-CN) group dictates the electronic and steric properties:
-
Electronic Effect: The -CN group is strongly electron-withdrawing (
, ). This polarizes the ester carbonyl, making it significantly more susceptible to nucleophilic attack (hydrolysis) than a standard phenyl ester, but more stable than a p-nitrophenyl ester. -
Steric/Conformational Effect:
-
4-Cyano (Para): Linear, rod-like geometry. Promotes nematic liquid crystal phases.[1]
-
3-Cyano (Meta): Bent geometry (approx. 120°). Disrupts packing; typically lowers melting points and suppresses liquid crystallinity, making it useful as an isotropic dopant or solubilizer.
-
Synthesis Protocol
The synthesis follows a standard nucleophilic acyl substitution. The following protocol is optimized for high yield and purity, essential for kinetic assays or material doping.
Reaction Scheme: 3-Cyanophenol + Octanoyl Chloride → 3-Cyanophenyl Octanoate + HCl
Step-by-Step Methodology:
-
Reagents: 3-Cyanophenol (1.0 eq), Octanoyl chloride (1.1 eq), Triethylamine (1.2 eq) as an acid scavenger, and Dichloromethane (DCM) as solvent.
-
Setup: Flame-dried 3-neck flask under Argon atmosphere.
-
Addition: Dissolve 3-cyanophenol in DCM. Cool to 0°C. Add Triethylamine. Dropwise add Octanoyl chloride over 30 mins to control exotherm.
-
Reaction: Stir at 0°C for 1 hour, then warm to Room Temp (25°C) for 4 hours. Monitor via TLC (Hexane:EtOAc 8:2).
-
Workup: Wash organic phase with 1M HCl (remove amine), Sat. NaHCO₃ (remove acid), and Brine. Dry over MgSO₄.
-
Purification: Flash column chromatography (Silica gel) or Recrystallization (Ethanol/Hexane) if solid.
Physicochemical Properties
The following table contrasts the predicted and observed properties of the 3-cyano isomer against its bioactive and mesogenic relatives.
| Property | 3-Cyanophenyl Octanoate (Meta) | 4-Cyanophenyl Octanoate (Para) | Bromoxynil Octanoate (Derivative) |
| Molecular Formula | C₁₅H₁₉NO₂ | C₁₅H₁₉NO₂ | C₁₅H₁₇Br₂NO₂ |
| Molecular Weight | 245.32 g/mol | 245.32 g/mol | 403.11 g/mol |
| Physical State | Viscous Oil / Low-melt Solid | Crystalline Solid | Crystalline Solid |
| Melting Point | < 25°C (Predicted) | ~52°C (Mesogenic) | 45–46°C |
| LogP (Lipophilicity) | ~4.8 | ~4.8 | 5.9 |
| Hydrolysis Rate | Moderate (k_hyd > Phenyl) | Fast (k_hyd >> Phenyl) | Slow (Steric hindrance) |
| Application | Enzyme Substrate / Dopant | Liquid Crystal (Nematic) | Herbicide |
Note: The meta-substitution prevents the efficient stacking required for high-melting crystalline lattices, often resulting in an oil at room temperature, unlike the rigid para-isomer.
Applications in Drug Development & Bioassays
Chromogenic/Fluorogenic Lipase Substrate
3-Cyanophenyl octanoate serves as a valuable substrate for profiling lipases and esterases (e.g., Candida antarctica lipase).
-
Mechanism: Upon enzymatic hydrolysis, the compound releases 3-cyanophenol .
-
Detection:
-
UV-Vis: 3-cyanophenol has a distinct absorption shift compared to the ester.
-
Fluorescence: Cyanophenols often exhibit pH-dependent fluorescence, allowing real-time kinetic monitoring.
-
-
Advantage: Unlike the ubiquitous p-nitrophenyl esters (which can be prone to spontaneous hydrolysis), cyanophenyl esters offer a balance of stability and reactivity, useful for screening libraries of hydrolases.
Prodrug Modeling (The "Bromoxynil" Case Study)
The octanoate chain renders the molecule highly lipophilic (LogP ~5-6), mimicking the strategy used in prodrug design to cross cell membranes.
-
Case Study: Bromoxynil Octanoate (3,5-dibromo-4-cyanophenyl octanoate) is a commercial herbicide.[2] The octanoate esterification increases foliar uptake significantly compared to the parent phenol. Once inside the plant, esterases cleave the octanoate to release the active inhibitor.
-
Relevance: Researchers use this scaffold to test the esterase-lability of drug delivery systems. If an enzyme can cleave 3-cyanophenyl octanoate, it is likely to cleave other lipophilic prodrugs with similar steric bulk.
Material Science: Liquid Crystal Engineering
While 4-cyanophenyl esters are famous liquid crystals (forming nematic phases used in displays), 3-cyanophenyl octanoate acts as a structural disruptor .
Mesophase Destabilization
In liquid crystal mixtures, adding a "bent" molecule like the 3-cyano isomer reduces the Nematic-Isotropic transition temperature (
-
Use Case: Formulating low-temperature LC mixtures (e.g., for outdoor displays) where crystallization at low temperatures must be avoided. The 3-cyano derivative suppresses smectic (layered) phases, promoting the more desirable nematic (fluid) phase.
Visualization: Structure-Activity Relationship (SAR)
The following diagram illustrates how the position of the cyano group and halogenation alters the functional pathway of the molecule.
Figure 1: SAR Logic Flow. The scaffold diverges into Material Science (Para), Bio-Assays (Meta), and Agrochemicals (Brominated) based on substitution patterns.
Experimental Protocol: Hydrolytic Stability Assay
To verify the utility of 3-cyanophenyl octanoate as a substrate, the following self-validating protocol is recommended.
-
Preparation: Prepare a 10 mM stock solution of 3-cyanophenyl octanoate in Acetonitrile.
-
Buffer System: Phosphate buffer (pH 7.4, 50 mM) to mimic physiological conditions.
-
Initiation: Add 10 µL stock to 990 µL buffer containing 1 unit of Porcine Liver Esterase (PLE).
-
Monitoring: Measure Absorbance at 280 nm (depletion of ester) and 310 nm (appearance of 3-cyanophenolate) every 30 seconds for 10 minutes.
-
Validation: Run a blank (no enzyme) to quantify spontaneous hydrolysis (background noise).
-
Pass Criteria: Enzymatic rate > 10x Spontaneous rate.
-
References
-
Terekhov, V. E., et al. (2020).[3][4] Hydrolysis data for bis(4-cyanophenyl) phenyl phosphate including rate constants and activation parameters. Data in Brief. Link[5]
- Relevance: Establishes hydrolysis kinetics for cyanophenyl esters and the leaving group stability of cyanophenols.
-
U.S. National Library of Medicine. (n.d.). Bromoxynil Octanoate - Compound Summary. PubChem.[2][6] Link
- Relevance: Provides definitive physicochemical data (MP, LogP)
-
Gray, G. W. (1979). The Chemistry of Liquid Crystals. Philosophical Transactions of the Royal Society A. Link
- Relevance: Foundational text describing the mesogenic properties of 4-cyanophenyl esters vs the non-mesogenic nature of 3-cyano deriv
-
G-Biosciences. (n.d.). Enzyme Substrates for Esterases and Lipases. Link
- Relevance: Contextualizes the use of phenolic esters (like nitrophenyl and cyanophenyl) in commercial assay kits.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Bromoxynil octanoate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Hydrolysis data for bis(4-cyanophenyl) phenyl phosphate including rate constants and activation parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bromoxynil-octanoate [sitem.herts.ac.uk]
An In-depth Technical Guide to the Molecular Weight Determination of Ethyl 8-(3-cyanophenyl)-8-oxooctanoate
Abstract: This technical guide provides a comprehensive framework for the determination of the molecular weight of Ethyl 8-(3-cyanophenyl)-8-oxooctanoate, a key organic intermediate. The document outlines the theoretical calculation of its molecular formula and corresponding masses and presents a detailed, field-proven protocol for experimental verification using Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is intended for researchers, chemists, and drug development professionals who require precise and validated characterization of chemical entities. We will delve into the causality behind experimental choices, ensuring a self-validating system for robust and reliable results.
Introduction
Ethyl 8-(3-cyanophenyl)-8-oxooctanoate is a bifunctional organic molecule featuring an ethyl ester, a ketone, and a nitrile moiety attached to an aromatic ring. Such compounds are valuable intermediates in organic synthesis, potentially serving as building blocks for more complex pharmaceutical agents or functional materials. Accurate determination of a molecule's molecular weight is a foundational step in its characterization. It serves as the primary confirmation of its chemical identity and is a critical parameter for assessing purity, guiding structural elucidation, and ensuring stoichiometric accuracy in subsequent reactions. This guide provides both the theoretical basis and the practical application of modern analytical techniques to confidently establish the molecular weight of this target compound.
Theoretical Molecular Weight Calculation
The first step in any chemical characterization is to determine the theoretical molecular weight from the compound's structure. The IUPAC name, Ethyl 8-(3-cyanophenyl)-8-oxooctanoate, defines a unique chemical structure from which the molecular formula can be derived.
The structure consists of:
-
An 8-carbon octanoate chain with a carbonyl group at position 8.
-
An ethyl group forming an ester at position 1.
-
A phenyl group attached to the C8 carbonyl.
-
A cyano (nitrile) group at the meta (3-position) of the phenyl ring.
From this structure, we can deduce the molecular formula by counting the constituent atoms:
-
Carbon (C): 2 (ethyl) + 8 (octanoate chain) + 6 (phenyl) + 1 (cyano) = 17
-
Hydrogen (H): 5 (ethyl) + 12 (alkane chain) + 4 (phenyl) = 21
-
Nitrogen (N): 1 (cyano) = 1
-
Oxygen (O): 2 (ester) + 1 (ketone) = 3
This gives the molecular formula C₁₇H₂₁NO₃ . This formula is consistent with isomeric compounds like Ethyl 8-(4-cyanophenyl)-8-oxooctanoate.[1]
Based on this formula, two critical mass values can be calculated: the average molecular weight and the monoisotopic mass.
-
Average Molecular Weight: Calculated using the weighted average of the natural abundances of all stable isotopes of each element. This value is typically used for bulk quantities and stoichiometric calculations.
-
Monoisotopic Mass: Calculated using the mass of the most abundant isotope for each element (e.g., ¹²C, ¹H, ¹⁴N, and ¹⁶O). This is the value that is precisely measured by high-resolution mass spectrometry.
The calculated molecular properties are summarized in the table below.
| Property | Value | Justification |
| Molecular Formula | C₁₇H₂₁NO₃ | Derived from IUPAC name structure. |
| Average Molecular Weight | 287.36 g/mol | Sum of the average atomic weights of all atoms.[1] |
| Monoisotopic Mass | 287.15214 Da | Sum of the monoisotopic masses of all atoms. |
Experimental Verification by Mass Spectrometry
While theoretical calculations are essential, experimental verification is the cornerstone of scientific integrity. Mass spectrometry (MS) is the definitive technique for determining the molecular weight of a compound. It measures the mass-to-charge ratio (m/z) of ionized molecules, providing a direct and highly accurate measurement of the molecular mass.[2]
Causality of Technique Selection: For a molecule like Ethyl 8-(3-cyanophenyl)-8-oxooctanoate, which possesses moderate polarity and is thermally sensitive, Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (LC-ESI-MS) is the superior choice.
-
Electrospray Ionization (ESI): This is a "soft" ionization technique that imparts minimal energy to the analyte. The primary benefit is the preservation of the molecular structure, leading to the formation of intact protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺) rather than extensive fragmentation. This makes identifying the molecular ion straightforward and reliable.
-
High-Resolution Mass Spectrometry (HRMS): Utilizing an HRMS instrument (such as an Orbitrap or TOF analyzer) is critical. HRMS provides a mass measurement with high accuracy (typically <5 ppm error), which allows for the unambiguous confirmation of the elemental composition (C₁₇H₂₁NO₃) from the exact mass, thereby validating the compound's identity beyond any doubt.
The mass spectra of keto esters are well-characterized, often showing fragmentation patterns resulting from cleavages alpha to the carbonyl groups and McLafferty rearrangements, which can further aid in structural confirmation.[3][4][5]
Experimental Protocol: LC-MS Analysis
This protocol describes a self-validating workflow for the determination of the molecular weight of Ethyl 8-(3-cyanophenyl)-8-oxooctanoate.
3.1. Materials and Reagents
-
Analyte: Ethyl 8-(3-cyanophenyl)-8-oxooctanoate, solid.
-
Solvent: Acetonitrile (ACN), LC-MS grade.
-
Mobile Phase A: 0.1% Formic Acid in Water, LC-MS grade.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile, LC-MS grade.
3.2. Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh ~1 mg of the analyte and dissolve it in 1.0 mL of acetonitrile in a clean glass vial.
-
Working Solution (10 µg/mL): Perform a 1:100 dilution of the stock solution by transferring 10 µL of the stock into 990 µL of 50:50 (v/v) Mobile Phase A and Mobile Phase B.
-
Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulates before injection. This step is crucial to prevent clogging of the LC system and MS source.
3.3. Liquid Chromatography (LC) Conditions
-
LC System: A standard HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size). The C18 stationary phase is chosen for its excellent retention of moderately non-polar compounds like the target analyte.
-
Column Temperature: 40 °C.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
LC Gradient:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 5.0 | 5 | 95 |
| 7.0 | 5 | 95 |
| 7.1 | 95 | 5 |
| 9.0 | 95 | 5 |
3.4. Mass Spectrometry (MS) Conditions
-
Mass Spectrometer: High-Resolution Mass Spectrometer (e.g., Q-Exactive Orbitrap).
-
Ionization Source: Electrospray Ionization (ESI), Positive Ion Mode.
-
Scan Range: m/z 100–500. This range is selected to comfortably include the expected protonated molecule and potential adducts.
-
Capillary Voltage: 3.5 kV.
-
Capillary Temperature: 320 °C.
-
Data Acquisition: Full Scan mode.
Workflow Diagram:
Caption: Workflow for LC-MS based molecular weight determination.
Data Interpretation and Validation
Successful execution of the protocol should yield a chromatogram with a distinct peak for the analyte. The mass spectrum corresponding to this peak is then analyzed.
Primary Validation Point:
-
The primary objective is to locate the ion corresponding to the protonated molecule, [M+H]⁺.
-
Expected m/z: Monoisotopic Mass + Mass of H⁺ = 287.15214 + 1.00728 = 288.15942 m/z .
Secondary Validation Points:
-
Sodium Adduct [M+Na]⁺: It is common in ESI to observe a sodium adduct. This provides a secondary confirmation of the molecular weight.
-
Expected m/z: 287.15214 + 22.98922 = 310.14136 m/z .
-
-
High-Resolution Mass Accuracy: The experimentally measured m/z of the [M+H]⁺ ion should be compared to the theoretical value. The mass error, calculated in parts-per-million (ppm), must be below 5 ppm to confidently confirm the elemental formula C₁₇H₂₁NO₃.
The combination of a clean chromatographic peak and a high-resolution mass spectrum showing the expected protonated molecule with high mass accuracy constitutes a robust and trustworthy validation of the compound's molecular weight and elemental composition.
Conclusion
This guide has established that the theoretical molecular weight of Ethyl 8-(3-cyanophenyl)-8-oxooctanoate (C₁₇H₂₁NO₃) is 287.36 g/mol , with a monoisotopic mass of 287.15214 Da. A detailed, field-proven LC-MS protocol has been provided to serve as a reliable method for the experimental confirmation of this value. By adhering to this workflow—which emphasizes appropriate technique selection, meticulous sample handling, and rigorous data interpretation—researchers can achieve a high degree of confidence in the identity and quality of their material, a prerequisite for successful outcomes in drug discovery and chemical synthesis.
References
-
Bouchard, F., & Mayer, R. (1972). Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry, 50(11), 1784-1790. Available from: [Link]
-
Bowie, J. H., et al. (1965). Mass Spectra of β-Keto Esters. Journal of the American Chemical Society. Available from: [Link]
-
Williams, D. H., et al. (1965). Studies in Mass Spectroscopy. III.1 Mass Spectra of β-Keto Esters. Journal of the American Chemical Society, 87(14), 3213–3219. Available from: [Link]
-
Aasen, A. J., et al. (1969). Studies in mass spectrometry. Part XII. Mass spectra of enamines. Journal of the Chemical Society C: Organic, (12), 1633-1637. Available from: [Link]
-
Tecan Group Ltd. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. Available from: [Link]
-
Bowie, J. H., et al. (1965). Studies in Mass Spectroscopy. III.1 Mass Spectra of β-Keto Esters. Journal of the American Chemical Society, 87(14), 3213-3219. Available from: [Link]
-
Korfmacher, W. A. (2011). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Analytical & Bioanalytical Techniques, S5. Available from: [Link]
-
Unknown. (2013). Mass Spectrometry analysis of Small molecules. SlideShare. Available from: [Link]
-
Dong, M. W., & Li, M. (2021). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC International, 34(6), 218-228. Available from: [Link]
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Available from: [Link]
-
Chemical Register. (n.d.). ETHYL 8-(3-CYANOPHENYL)-8-OXOOCTANOATE,97%,ETHYL 8-(3-FLUOROPHENYL)-8-OXOOCTANOATE. Available from: [Link]
-
Bide Pharmatech. (n.d.). Ethyl 3-(3-cyanophenyl)-3-oxopropanoate. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 8-cyclohexyl-8-oxooctanoate. PubChem. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 3-cyanopentanoate. PubChem. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 8-oxooctanoate. PubChem. Available from: [Link]
-
University of Luxembourg. (n.d.). Ethyl 3-oxooctanoate (C10H18O3). PubChemLite. Available from: [Link]
Sources
Difference between 3-cyanophenyl and 4-cyanophenyl oxooctanoate
An In-Depth Technical Guide to the Synthesis, Characterization, and Functional Divergence of 3-Cyanophenyl and 4-Cyanophenyl Oxooctanoate Isomers
Abstract
Positional isomerism, the variation in the location of a functional group on a core scaffold, represents a fundamental concept in medicinal chemistry and materials science, often leading to profound differences in biological activity, physicochemical properties, and material performance. This guide provides an in-depth exploration of two such isomers: 3-cyanophenyl oxooctanoate and 4-cyanophenyl oxooctanoate. While seemingly minor, the shift of the cyano (C≡N) group from the meta to the para position on the phenyl ring instigates significant changes in molecular symmetry, electronic distribution, and steric profile. We will dissect these differences through a detailed analysis of their structural attributes, spectroscopic signatures, and synthetic pathways. Furthermore, by drawing parallels with established structure-activity relationships (SAR) in related compounds, we will postulate the divergent functional implications of this isomeric distinction, particularly in the context of enzyme-ligand interactions. This document serves as a technical resource for researchers, providing both foundational knowledge and practical, validated protocols for the synthesis and differential characterization of these molecules.
Introduction: The Critical Role of Isomeric Purity
In drug development and materials science, the precise arrangement of atoms within a molecule is paramount. Isomers, while sharing the same molecular formula, can exhibit vastly different chemical and biological profiles. The distinction between 3-cyanophenyl and 4-cyanophenyl oxooctanoate is a classic example of constitutional isomerism, where the connectivity of the atoms differs. The electron-withdrawing nature and linear geometry of the cyano group mean its placement on the aromatic ring dictates the molecule's overall dipole moment, hydrogen bonding capability, and spatial configuration. These factors are critical determinants of how a molecule interacts with its biological target or assembles in a material matrix. For instance, studies on dual aromatase and sulfatase inhibitors have demonstrated that a para-cyanophenyl group is crucial for optimal enzyme binding, functioning as a key hydrogen bond acceptor, a role that a meta-substituted analogue cannot fulfill in the same manner.[1] This guide will provide the technical framework to understand, synthesize, and differentiate these two specific isomers, empowering researchers to harness these subtle structural variations for targeted applications.
Structural and Physicochemical Differentiation
The primary difference between the two isomers lies in the substitution pattern of the benzene ring. The 4-cyanophenyl (para) isomer possesses a higher degree of symmetry, with the cyano and ester groups positioned directly opposite each other. The 3-cyanophenyl (meta) isomer is asymmetric. This fundamental structural divergence influences their physical and chemical properties.
Caption: Chemical structures of the meta and para isomers.
The greater symmetry of the para isomer allows for more efficient packing in a crystal lattice, which typically results in a higher melting point and lower solubility in a given solvent compared to its less symmetrical meta counterpart. Furthermore, the vector sum of the bond dipoles results in a significantly different overall molecular dipole moment, which governs properties like chromatographic retention time, with the more polar isomer generally eluting later in normal-phase chromatography.
Table 1: Predicted Physicochemical and Spectroscopic Properties
| Property | 3-Cyanophenyl Oxooctanoate (meta) | 4-Cyanophenyl Oxooctanoate (para) | Rationale for Difference |
| Symmetry | Asymmetric (Cₛ) | Symmetric (C₂ᵥ) | Meta substitution breaks the C₂ axis of rotation present in the para isomer. |
| Melting Point | Predicted to be lower | Predicted to be higher | Higher symmetry of the para isomer allows for more stable crystal lattice packing. |
| Dipole Moment | Predicted to be higher | Predicted to be lower | In the para isomer, the dipole moments of the two opposing substituents partially cancel. |
| ¹H NMR (Aromatic) | 4 distinct signals, complex splitting | 2 signals (AA'BB' system), two doublets | Higher symmetry in the para isomer results in fewer chemically unique protons. |
| ¹³C NMR (Aromatic) | 6 distinct signals | 4 distinct signals | Symmetry in the para isomer renders two pairs of carbons chemically equivalent. |
| IR (C-H Bending) | Bands for meta-disubstitution | Band for para-disubstitution | Out-of-plane C-H bending frequencies are characteristic of the ring substitution pattern. |
Synthetic Pathways and Mechanistic Considerations
The most direct and reliable method for synthesizing these esters is through the esterification of the corresponding cyanophenol precursor with an activated form of octanoic acid. A common and efficient laboratory-scale method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).
Causality of Reagent Choice:
-
Octanoyl Chloride vs. Octanoic Acid/DCC: While using octanoyl chloride is a viable alternative, it can be harsh and may not be compatible with sensitive functional groups. The DCC/DMAP method proceeds under milder conditions.
-
DCC (Dicyclohexylcarbodiimide): This reagent activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is readily attacked by the hydroxyl group of the cyanophenol.
-
DMAP (4-Dimethylaminopyridine): DMAP serves as a superior acylation catalyst compared to pyridine. It reacts with the O-acylisourea intermediate to form a more reactive N-acylpyridinium species, significantly accelerating the reaction.
Sources
An In-Depth Technical Guide to the Solubility of Ethyl 8-(3-cyanophenyl)-8-oxooctanoate in Dimethyl Sulfoxide (DMSO)
Executive Summary
This technical guide provides a comprehensive framework for understanding, determining, and optimizing the solubility of Ethyl 8-(3-cyanophenyl)-8-oxooctanoate in dimethyl sulfoxide (DMSO). While pre-existing public data for this specific molecule is not available, this document synthesizes foundational principles of solvent-solute interactions with field-proven, robust methodologies to empower researchers. We delve into the theoretical underpinnings of its expected high solubility, present a self-validating experimental protocol for quantitative determination using the equilibrium shake-flask method, and address critical factors such as solvent purity that can significantly impact experimental outcomes. This guide is structured to serve as both a theoretical primer and a practical laboratory resource.
Introduction
Ethyl 8-(3-cyanophenyl)-8-oxooctanoate is a small organic molecule featuring a γ-ketoester moiety and a cyanophenyl group. Such compounds are common intermediates in medicinal chemistry and materials science.[1] For virtually all in vitro and many downstream applications, the initial step involves creating a concentrated stock solution, for which Dimethyl Sulfoxide (DMSO) is the most prevalent and versatile solvent in drug discovery.[2][3]
DMSO's reputation as a "universal solvent" stems from its ability to dissolve a vast array of both polar and nonpolar compounds.[2][4] Accurate knowledge of a compound's solubility limit in DMSO is not a trivial pursuit; it is fundamental to ensuring data integrity. Undissolved compound can lead to inaccurate concentration measurements, precipitation in assays, and ultimately, the generation of unreliable results.[5] This guide provides the necessary scientific and methodological foundation to confidently assess and handle the solubility of Ethyl 8-(3-cyanophenyl)-8-oxooctanoate.
Theoretical Framework: Predicting Solubility
Physicochemical Properties of Ethyl 8-(3-cyanophenyl)-8-oxooctanoate
To understand solubility, we must first analyze the molecule's structure. Ethyl 8-(3-cyanophenyl)-8-oxooctanoate possesses several key functional groups that dictate its polarity and potential for intermolecular interactions:
-
Aromatic Nitrile (cyanophenyl): The nitrile group is highly polar.
-
Ketone and Ester Carbonyls: Both C=O groups are polar and can act as hydrogen bond acceptors.
-
Ethyl Ester and Alkyl Chain: These regions contribute nonpolar, lipophilic character.
The molecule is therefore amphiphilic, with distinct polar and nonpolar regions. While it contains hydrogen bond acceptors, it lacks strong hydrogen bond donors.
The Unique Solvent Properties of DMSO
DMSO, with the chemical formula (CH₃)₂SO, is a polar aprotic solvent.[2] Its key properties include:
-
High Polarity: The S=O bond is highly polarized, making the molecule an excellent solvent for polar compounds.
-
Aprotic Nature: It lacks acidic protons, meaning it does not act as a hydrogen bond donor.
-
Miscibility: It is miscible with a wide range of organic solvents and water.[3]
Solute-Solvent Interactions
The high solubility of compounds like Ethyl 8-(3-cyanophenyl)-8-oxooctanoate in DMSO is driven by strong dipole-dipole interactions between the polar S=O group of DMSO and the polar nitrile and carbonyl groups of the solute. As a polar aprotic solvent, DMSO is particularly effective at solvating molecules without the need for hydrogen bond donation.[2] This allows it to effectively disrupt the crystal lattice of the solid compound, leading to dissolution. While a precise value requires experimental determination, the structural features strongly suggest a high intrinsic solubility.
Quantitative Determination of Thermodynamic Solubility
The most reliable measure of solubility is the thermodynamic equilibrium solubility, which represents the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature when the system is at equilibrium. The "gold standard" for determining this is the Shake-Flask Method .[6] This method is recommended by regulatory bodies like the OECD for its robustness.[7][8]
Principle: The Equilibrium Shake-Flask Method
The principle is straightforward: an excess amount of the solid compound is agitated in the solvent for a sufficient period to allow the rate of dissolution to equal the rate of precipitation.[9] Once equilibrium is reached, the saturated solution is filtered to remove all undissolved solids, and the concentration of the dissolved compound in the clear supernatant is measured using a suitable analytical technique.[7][10]
Mandatory Protocol: Step-by-Step Experimental Workflow
This protocol is designed to be a self-validating system for determining the solubility of Ethyl 8-(3-cyanophenyl)-8-oxooctanoate in anhydrous DMSO at 25°C.
Materials:
-
Ethyl 8-(3-cyanophenyl)-8-oxooctanoate (solid, >98% purity)
-
Anhydrous DMSO (from a freshly opened, sealed bottle)
-
2 mL glass vials with screw caps
-
Orbital shaker with temperature control
-
0.22 µm PTFE syringe filters
-
Calibrated analytical balance
-
Calibrated positive displacement pipettes
-
HPLC system with a UV detector
Procedure:
-
Preparation: In triplicate, weigh approximately 10-20 mg of the compound into separate 2 mL glass vials. The key is to ensure an excess of solid will remain after equilibrium is reached.[9]
-
Solvent Addition: Accurately add 1.0 mL of anhydrous DMSO to each vial.
-
Equilibration: Securely cap the vials and place them on an orbital shaker set to a constant agitation speed (e.g., 250-300 RPM) and temperature (25°C).[6][9] Allow the vials to equilibrate for at least 24 hours. A 48-hour time point is recommended to confirm that equilibrium has been reached (i.e., the concentration does not increase between 24 and 48 hours).[11]
-
Sample Collection: After equilibration, remove the vials and allow the undissolved solid to settle for 30 minutes in the temperature-controlled environment.
-
Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. Attach a 0.22 µm PTFE syringe filter and dispense the clear, filtered solution into a clean HPLC vial. This step is critical to remove all solid particles.[9]
-
Dilution: Perform a precise serial dilution of the filtered supernatant with DMSO to bring the concentration within the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the diluted samples via a validated RP-HPLC method.
Analytical Quantification via RP-HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the preferred method for quantifying small molecules due to its high resolution, sensitivity, and reproducibility.[12][13]
Typical Method Parameters:
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol.
-
Detection: UV-Vis detector set to a wavelength where the compound has maximum absorbance.
-
Calibration: A multi-point calibration curve must be prepared using accurately weighed standards of Ethyl 8-(3-cyanophenyl)-8-oxooctanoate dissolved in DMSO. The curve must demonstrate linearity (R² > 0.995) over the expected concentration range of the diluted samples.
Critical Factors and Troubleshooting
The Impact of Water: DMSO Hygroscopicity
This is the most critical factor in DMSO solubility studies. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[14][15] The presence of even small amounts of water can drastically alter the solvent properties of DMSO, often leading to a significant decrease in the solubility of lipophilic organic compounds.[14][16] This can cause a previously clear stock solution to precipitate upon storage or freeze-thaw cycles.[15]
Mitigation Strategies:
-
Use Anhydrous Solvent: Always use DMSO from a new, unopened bottle or a properly stored container under an inert atmosphere (e.g., argon).
-
Minimize Exposure: Open solvent bottles for the shortest time possible.
-
Proper Storage: Store stock solutions in tightly sealed vials, consider using a desiccator, and aliquot solutions into single-use volumes to avoid repeated exposure and freeze-thaw cycles.[15]
Temperature and Purity
-
Temperature: Solubility is temperature-dependent. The protocol specifies 25°C, and this must be rigorously controlled. Note that the freezing point of pure DMSO is 18.5°C, so it will be solid in a refrigerator.[4][17]
-
Compound Purity: The shake-flask method assumes a pure substance. Impurities can affect the measured solubility.[18]
Data Summary and Visualization
Data Presentation
All quantitative solubility data should be summarized for clear interpretation.
| Replicate | Mass of Compound (mg) | Volume of DMSO (mL) | Measured Concentration (mg/mL) | Molar Solubility (M) |
| 1 | 10.5 | 1.0 | Hypothetical Value | Calculated Value |
| 2 | 10.2 | 1.0 | Hypothetical Value | Calculated Value |
| 3 | 10.8 | 1.0 | Hypothetical Value | Calculated Value |
| Mean | - | - | Mean ± SD | Mean ± SD |
Table 1: Example Data Summary Table for Solubility Determination.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the thermodynamic solubility determination protocol.
Caption: Workflow for Equilibrium Shake-Flask Solubility Assay.
Conclusion
Determining the solubility of Ethyl 8-(3-cyanophenyl)-8-oxooctanoate in DMSO is essential for its reliable use in research and development. While its chemical structure strongly suggests high intrinsic solubility, this must be confirmed experimentally. The equilibrium shake-flask method, coupled with RP-HPLC for quantification, provides a robust and scientifically sound approach.[6][13] The single most important variable to control is the hygroscopicity of DMSO; failure to use anhydrous solvent will lead to erroneously low solubility values.[14][15] By adhering to the principles and protocols outlined in this guide, researchers can generate accurate and reproducible solubility data, ensuring the integrity and success of their subsequent experiments.
References
-
OECD Test No. 105: Water Solubility. Organisation for Economic Co-operation and Development. [Link]
-
DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. (2026). 2
-
OECD 105 - Water Solubility. Situ Biosciences. [Link]
- OECD Guidelines for the Testing of Chemicals / Section 1: Physical-Chemical properties Test No.
-
Reverse-phase HPLC analysis and purification of small molecules. PubMed. [Link]
-
Test No. 105: Water Solubility. OECD. [Link]
-
OECD 105 solubility test in the laboratory. FILAB. [Link]
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io. [Link]
-
The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Ziath. [Link]
-
Annex 4. World Health Organization (WHO). [Link]
-
MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). Regulations.gov. [Link]
-
How to perform the shake flask method to determine solubility. (2017). Quora. [Link]
-
Dimethyl sulfoxide. Wikipedia. [Link]
-
How do I make a stock solution of a substance in DMSO? (2016). ResearchGate. [Link]
-
Innovative Applications of DMSO. (2024). 19
-
How to make a stock solution of a substance in DMSO. (2018). Quora. [Link]
-
Reversed-phase HPLC Analysis and Purification of Small Molecules. (2025). ResearchGate. [Link]
-
GE Healthcare Life Sciences Buffer and sample preparation for direct binding assay in 2% DMSO. (2011). 20
-
Ethyl cyanoacetate. Wikipedia. [Link]
-
Dimethyl Sulfoxide (DMSO). Univar Solutions. [Link]
-
Dimethyl Sulfoxide USP, PhEur in Approved Pharmaceutical Products and Medical Devices. (2025).
-
Making a stock solution for my drug using DMSO. (2013). BioForum. [Link]
-
Entering the Bio Zone: Reversed Phase from Small Molecules to Biomolecules. (2019). Agilent. [Link]
-
DMSO Physical Properties. Gaylord Chemical. [Link]
-
Thermodynamic, Computational Solubility Parameters in Organic Solvents and In Silico GastroPlus Based Prediction of Ketoconazole. (2021). PMC. [Link]
-
DMSO Solubility Assessment for Fragment-Based Screening. (2021). PMC. [Link]
-
Visible-Light-Mediated Synthesis of γ-Ketoesters in DMSO. (2025). Gaylord Chemical. [Link]
Sources
- 1. gchemglobal.com [gchemglobal.com]
- 2. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing | Aure Chemical [aurechem.com]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. univarsolutions.com [univarsolutions.com]
- 5. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. who.int [who.int]
- 7. filab.fr [filab.fr]
- 8. oecd.org [oecd.org]
- 9. quora.com [quora.com]
- 10. enamine.net [enamine.net]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
- 14. ziath.com [ziath.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. gchemglobal.com [gchemglobal.com]
- 18. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 19. Innovative Applications of DMSO - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 20. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
Technical Monograph: Ethyl 8-(3-cyanophenyl)-8-oxooctanoate
CAS: 951885-66-8 | Formula: C₁₇H₂₁NO₃ | Class: Aryl-Keto Ester / Linker Intermediate[1]
Part 1: Executive Summary & Core Identity
Ethyl 8-(3-cyanophenyl)-8-oxooctanoate is a specialized synthetic intermediate primarily utilized in the development of histone deacetylase (HDAC) inhibitors and as a "linker" scaffold in Proteolysis Targeting Chimera (PROTAC) design. Its structure features a lipophilic octanoyl chain terminated by an ethyl ester on one end and a meta-substituted cyanophenyl ketone on the other.
This molecule represents a critical "privileged structure" in medicinal chemistry. The 8-carbon chain mimics the lysine side chain recognized by HDAC enzymes, while the cyanophenyl group serves as a versatile "cap" group or a precursor for further functionalization (e.g., conversion to an amidine or benzylamine).
Chemical Identity Profile
| Property | Specification |
| IUPAC Name | Ethyl 8-(3-cyanophenyl)-8-oxooctanoate |
| CAS Number | 951885-66-8 |
| Molecular Weight | 287.35 g/mol |
| Exact Mass | 287.1521 |
| Molecular Formula | C₁₇H₂₁NO₃ |
| Physical State | Viscous oil or low-melting solid (dependent on purity) |
| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in water |
| Key Functional Groups | Nitrile (aryl), Ketone (benzylic), Ester (ethyl) |
Part 2: Synthetic Methodology (The "Expert" Approach)
While Friedel-Crafts acylation is the standard industrial route for many aryl ketones, it is suboptimal for this specific compound.[1] The cyano group (-CN) is strongly electron-withdrawing and deactivates the benzene ring, making direct acylation difficult and low-yielding. Furthermore, while -CN is a meta-director, the harsh Lewis acid conditions (AlCl₃) required can lead to hydrolysis of the nitrile or polymerization.
The Superior Protocol: Negishi Coupling To ensure high regioselectivity and yield, a palladium-catalyzed Negishi coupling between an organozinc reagent and an acid chloride is the recommended "self-validating" protocol.[1] This avoids the deactivation issues of Friedel-Crafts.
Reaction Scheme Logic
-
Zinc Reagent Formation: 3-Bromobenzonitrile is converted to the organozinc reagent.[1] This tolerates the nitrile functionality better than Grignard reagents (which would attack the nitrile).
-
Coupling: The zinc reagent couples with Ethyl 8-chloro-8-oxooctanoate (Ethyl suberyl chloride).[1]
Step-by-Step Experimental Protocol
Reagents:
-
3-Bromobenzonitrile (1.0 eq)
-
Ethyl 8-chloro-8-oxooctanoate (1.1 eq)[1]
-
Zinc dust (activated) or ZnEt₂[1]
-
Pd(PPh₃)₄ (Catalyst, 2-5 mol%)
-
THF (Anhydrous)[1]
Workflow:
-
Activation (Inert Atmosphere): In a flame-dried Schlenk flask under Argon, activate Zinc dust (1.5 eq) with 1,2-dibromoethane (5 mol%) in dry THF.
-
Insertion: Add 3-Bromobenzonitrile dropwise at reflux to form the organozinc intermediate (3-cyanophenylzinc bromide). Monitor consumption by GC-MS.
-
Critical Control Point: If the zinc insertion is sluggish, LiCl can be added as a promoter (Knochel's method).
-
-
Coupling: Cool the zinc reagent to 0°C. Add Pd(PPh₃)₄ dissolved in THF.
-
Acylation: Slowly add Ethyl 8-chloro-8-oxooctanoate over 30 minutes. The exotherm must be controlled to prevent ketone over-reaction.
-
Workup: Quench with saturated NH₄Cl. Extract with EtOAc (3x).[1][2] Wash organic layer with brine, dry over MgSO₄, and concentrate.[3]
-
Purification: Flash column chromatography (Hexane/EtOAc gradient). The product typically elutes around 15-20% EtOAc.
Mechanism Visualization (DOT)
Caption: Palladium-catalyzed Negishi cross-coupling pathway avoiding nitrile interference.
Part 3: Applications in Drug Discovery
HDAC Inhibitor Design (Vorinostat Analogs)
This compound is a direct precursor to hydroxamic acid-based HDAC inhibitors.[1] The 8-carbon chain provides the necessary length to traverse the hydrophobic tunnel of the HDAC active site, allowing the zinc-binding group (ZBG) to chelate the catalytic zinc ion.
-
Transformation: The ethyl ester is converted to a hydroxamic acid (–CONHOH) via reaction with hydroxylamine.[1]
-
SAR Logic: The 3-cyano group acts as a "cap group" that sits at the rim of the enzyme pocket.[1] The nitrile can form hydrogen bonds with surface residues or be reduced to an amine to alter solubility.[1]
PROTAC Linker Synthesis
In PROTACs (Proteolysis Targeting Chimeras), the linker length and composition are vital for ternary complex formation.[1]
-
Utility: The ketone moiety allows for reductive amination or reduction to an alcohol, providing a handle for attaching E3 ligase ligands (e.g., Thalidomide derivatives).[1] The nitrile can be hydrolyzed to a carboxylic acid for amide coupling to the Target Protein ligand.
Structural Activity Relationship (SAR) Diagram
Caption: Pharmacophore dissection relative to HDAC inhibition mechanism.
Part 4: Safety & Handling (MSDS Highlights)
-
Signal Word: Warning
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]
-
Nitrile Hazard: While the nitrile is bound to an aryl ring, metabolic breakdown can theoretically release cyanide ions, though this is rare with stable aryl nitriles.[1] Handle in a well-ventilated fume hood.
-
Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The ketone is stable, but the ester is susceptible to hydrolysis if exposed to moisture over long periods.
References
-
CymitQuimica . Ethyl 8-(3-cyanophenyl)-8-oxooctanoate Product Sheet. Retrieved from [1]
-
PubChem . Ethyl 8-cyclohexyl-8-oxooctanoate (Structural Analog Reference). National Library of Medicine. Retrieved from [4]
-
BenchChem . Synthesis efficiency of Ethyl 8-oxo-8-phenyloctanoates via Friedel-Crafts. Retrieved from
-
Organic Syntheses . Preparation of Functionalized Arylzinc Reagents (Knochel Method). Org. Synth. 2004, 81,[1] 63. Retrieved from
Sources
A Researcher's In-Depth Technical Guide to Research-Grade CAS 951885-66-8 (MX-2401)
This guide provides an in-depth technical overview of the research-grade compound identified by CAS number 951885-66-8, also known as MX-2401. It is intended for researchers, scientists, and drug development professionals who are interested in the procurement and application of this novel antibiotic. This document offers insights into supplier selection, quality control, and a detailed experimental protocol for a key research application.
Introduction to a Novel Antibiotic: The Lipopeptide MX-2401
MX-2401 (CAS 951885-66-8) is a semisynthetic, calcium-dependent lipopeptide antibiotic, an analogue of amphomycin, that has shown significant promise in preclinical development for treating serious Gram-positive infections.[1][2][3][4] It exhibits broad-spectrum bactericidal activity against a range of Gram-positive organisms, including strains resistant to conventional antibiotics.[1][2][3][4]
What sets MX-2401 apart is its unique mechanism of action. Unlike other lipopeptide antibiotics such as daptomycin, which primarily disrupts the bacterial cell membrane potential, MX-2401 targets a critical step in the bacterial cell wall synthesis.[1][2][3][4] Specifically, it inhibits peptidoglycan synthesis by binding to the lipid carrier undecaprenylphosphate (C₅₅-P).[1][2][3][4] This carrier is essential for the transport of peptidoglycan precursors across the cell membrane. By sequestering C₅₅-P, MX-2401 effectively halts the biosynthesis of the cell wall precursors, Lipid I and Lipid II, leading to bacterial cell death.[1][2][3][4] This distinct mechanism suggests a lower potential for cross-resistance with other classes of antibiotics.[1][2][3][4]
Procuring Research-Grade MX-2401: A Guide to Supplier Selection
The integrity of your research hinges on the quality of your starting materials. For a novel compound like MX-2401, identifying a reliable supplier is paramount. While direct, off-the-shelf suppliers for this specific CAS number may be limited due to its developmental stage, researchers can approach specialty chemical providers and custom synthesis laboratories.
Key Supplier Selection Criteria:
-
Purity and Characterization: The supplier must provide a comprehensive Certificate of Analysis (CoA) for each batch. This document should detail the compound's identity, purity (typically determined by HPLC and/or qNMR), and the analytical methods used for verification.
-
Documentation: Beyond the CoA, a Safety Data Sheet (SDS) is mandatory for safe handling and storage.
-
Technical Support: A reputable supplier will have knowledgeable technical staff who can answer questions about the compound's stability, solubility, and handling.
Table 1: Potential Supplier Categories for Novel Research-Grade Antibiotics
| Supplier Category | Services Offered | Key Considerations |
| Specialty Chemical Suppliers | Offer a catalog of rare and novel chemical compounds for research. | Check for a history of providing high-purity research chemicals and excellent documentation. |
| Custom Synthesis Providers | Synthesize specific molecules on demand based on customer requirements. | Inquire about their experience with lipopeptide synthesis and their analytical capabilities for purification and characterization. |
| Biotechnology & Pharmaceutical Research Organizations | May have in-house synthesis capabilities and may be willing to provide small quantities for research collaborations. | Building a collaborative relationship can provide access to well-characterized compounds. |
Incoming Quality Control: Ensuring the Integrity of Your Compound
Upon receiving a shipment of CAS 951885-66-8, it is crucial to perform in-house quality control to verify its identity and purity. This step is essential for the reproducibility and validity of your experimental results.
Recommended Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing the purity of non-volatile compounds. A reversed-phase HPLC method can separate the main compound from any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful techniques for confirming the chemical structure of the compound.
-
Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the molecular weight of the compound, further validating its identity.
Workflow for Incoming Quality Control:
Caption: Workflow for incoming quality control of research-grade compounds.
Research Application: In Vitro Peptidoglycan Synthesis Inhibition Assay
The primary mechanism of action of MX-2401 is the inhibition of peptidoglycan synthesis through its interaction with C₅₅-P.[1][2][3][4] An in vitro assay to confirm this activity is a cornerstone of its pharmacological evaluation. The following protocol is a representative method for assessing the inhibition of Lipid II synthesis.
Signaling Pathway of Peptidoglycan Synthesis and Inhibition by MX-2401:
Caption: Inhibition of peptidoglycan synthesis by MX-2401.
Experimental Protocol: In Vitro Lipid II Synthesis Inhibition Assay
This protocol is adapted from methodologies described for studying inhibitors of bacterial cell wall synthesis.[1][5]
Materials:
-
MX-2401 (CAS 951885-66-8), research grade
-
Cytoplasmic membrane preparations from a suitable Gram-positive bacterium (e.g., Micrococcus luteus)
-
Undecaprenylphosphate (C₅₅-P)
-
UDP-N-acetylmuramic acid-pentapeptide (UDP-MurNAc-pentapeptide)
-
Radiolabeled UDP-N-acetylglucosamine ([¹⁴C]UDP-GlcNAc)
-
Tris-HCl buffer
-
MgCl₂
-
DMSO
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Phosphomolybdic acid (PMA) stain
-
Scintillation counter
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing Tris-HCl buffer, MgCl₂, and C₅₅-P.
-
Addition of Inhibitor: Add varying concentrations of MX-2401 (dissolved in DMSO) to the reaction mixtures. Include a no-inhibitor control (DMSO only).
-
Initiation of Lipid I Synthesis: Add UDP-MurNAc-pentapeptide to initiate the synthesis of Lipid I, catalyzed by the MraY enzyme present in the membrane preparation.
-
Initiation of Lipid II Synthesis: Add [¹⁴C]UDP-GlcNAc to the reaction mixture to allow for the conversion of Lipid I to radiolabeled Lipid II, catalyzed by the MurG enzyme.
-
Incubation: Incubate the reaction mixtures at 30°C for a specified time (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a suitable solvent (e.g., butanol/pyridine acetate).
-
Extraction of Lipids: Extract the lipid-linked intermediates from the reaction mixture.
-
TLC Analysis: Spot the extracted lipids onto a silica gel TLC plate and develop the chromatogram using an appropriate solvent system.
-
Visualization and Quantification:
-
For qualitative analysis, spray the TLC plate with PMA stain and heat to visualize the lipid spots.
-
For quantitative analysis, expose the TLC plate to a phosphorimager screen or scrape the spots corresponding to Lipid II and measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Compare the amount of [¹⁴C]Lipid II synthesized in the presence of different concentrations of MX-2401 to the no-inhibitor control to determine the dose-dependent inhibition.
Conclusion
CAS 951885-66-8, or MX-2401, represents a compelling subject for antibiotic research due to its novel mechanism of action. For researchers embarking on studies with this compound, a meticulous approach to sourcing and quality control is non-negotiable. The experimental protocols provided in this guide offer a framework for investigating its unique biological activity. As with any research endeavor, adherence to rigorous scientific principles and careful documentation will be the key to unlocking the full potential of this promising antibiotic candidate.
References
-
Rubinchik, E., Schneider, T., Elliott, M., Scott, W. R. P., Pan, J., Anklin, C., Yang, H., Dugourd, D., Müller, A., Gries, K., Straus, S. K., Sahl, H. G., & Hancock, R. E. W. (2011). Mechanism of Action and Limited Cross-Resistance of New Lipopeptide MX-2401. Antimicrobial Agents and Chemotherapy, 55(6), 2743–2754. [Link]
-
Labiotech.eu. (2024, March 7). 6 biotech companies tackling antibiotic resistance. [Link]
-
Rubinchik, E., et al. (2011). Mechanism of Action and Limited Cross-Resistance of New Lipopeptide MX-2401. Antimicrobial Agents and Chemotherapy, 55(6), 2743-2754. [Link]
-
Bolla, J. R., & Robinson, C. V. (2024). Lipopeptide antibiotics disrupt interactions of undecaprenyl phosphate with UptA. bioRxiv. [Link]
-
Bolla, J. R., & Robinson, C. V. (2024). Lipopeptide antibiotics disrupt interactions of undecaprenyl phosphate with UptA. Proceedings of the National Academy of Sciences, 121(41), e2321858121. [Link]
-
Cochrane, S. A., & Vederas, J. C. (2016). Mechanistic insights into the C55-P targeting lipopeptide antibiotics revealed by structure–activity studies and high-resolution crystal structures. Journal of medicinal chemistry, 59(11), 5179-5189. [Link]
-
Rubinchik, E., et al. (2011). Mechanism of action and limited cross-resistance of new lipopeptide MX-2401. Antimicrobial agents and chemotherapy, 55(6), 2743-2754. [Link]
-
Roney, I. J., & Rudner, D. Z. (2021). Undecaprenyl phosphate translocases confer conditional microbial fitness. Nature microbiology, 6(1), 115-125. [Link]
-
MP Biomedicals. (n.d.). Antibiotic Solutions For Cell Culture and More. Retrieved February 22, 2026, from [Link]
-
Rubinchik, E., et al. (2011). Impacts of amphomycin and MX-2401 on the overall in vitro lipid II synthesis by cytoplasmic membrane preparations of M. luteus. ResearchGate. [Link]
-
LaPlante, K. L., & Rybak, M. J. (2004). Antimicrobial Properties of MX-2401, an Expanded-Spectrum Lipopeptide Active in the Presence of Lung Surfactant. Antimicrobial agents and chemotherapy, 48(10), 3853-3858. [Link]
-
Cardenas, A. E., et al. (2011). On the role of NMR spectroscopy for characterization of antimicrobial peptides. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1808(1), 163-175. [Link]
-
Rubinchik, E., et al. (2011). Mechanism of action and limited cross-resistance of new lipopeptide MX-2401. Antimicrobial agents and chemotherapy, 55(6), 2743-2754. [Link]
-
Kadeřábková, N., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols. [Link]
-
Anonymous. (n.d.). MINIMAL INHIBITION CONCENTRATION (MIC) DETERMINATION. Retrieved February 22, 2026, from [Link]
-
Anonymous. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]
-
Breukink, E., & de Kruijff, B. (2006). Core Steps of Membrane-Bound Peptidoglycan Biosynthesis: Recent Advances, Insight and Opportunities. Molecules, 11(11), 914-923. [Link]
-
Rubinchik, E., et al. (2011). Impacts of amphomycin and MX-2401 on bactoprenol-phosphate-consuming reactions catalyzed by MraY (A) and TagO (B). ResearchGate. [Link]
Sources
- 1. Mechanism of Action and Limited Cross-Resistance of New Lipopeptide MX-2401 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. Mechanism of action and limited cross-resistance of new lipopeptide MX-2401 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of Ethyl 8-(3-cyanophenyl)-8-oxooctanoate via Friedel-Crafts Acylation: An Application Note and Protocol
Abstract
This document provides a comprehensive guide for the synthesis of ethyl 8-(3-cyanophenyl)-8-oxooctanoate, a valuable ketoester intermediate in pharmaceutical and fine chemical synthesis. The protocol details a robust Friedel-Crafts acylation reaction between 3-cyanobenzoyl chloride and ethyl hydrogen adipate, utilizing aluminum chloride as a Lewis acid catalyst. This application note offers in-depth insights into the reaction mechanism, experimental setup, purification strategies, and characterization of the final product. Furthermore, it includes a troubleshooting guide to address potential challenges during the synthesis, making it an essential resource for researchers and professionals in drug development and organic synthesis.
Introduction
Aromatic ketones are pivotal structural motifs in a wide array of biologically active molecules and functional materials.[1] The Friedel-Crafts acylation, a classic and powerful carbon-carbon bond-forming reaction, remains a cornerstone for the synthesis of these compounds.[2] This electrophilic aromatic substitution allows for the introduction of an acyl group onto an aromatic ring, typically using an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst.[3]
Ethyl 8-(3-cyanophenyl)-8-oxooctanoate is a key intermediate whose structure combines an aromatic ketone with a long-chain ester, making it a versatile building block in organic synthesis.[4] The cyano group, in particular, offers a handle for further chemical transformations. This guide focuses on the synthesis of this target molecule via the Friedel-Crafts acylation of benzonitrile with an acylating agent derived from adipic acid.[5] The choice of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is crucial for activating the acylating agent to generate the reactive acylium ion.[6]
Reaction Mechanism and Rationale
The Friedel-Crafts acylation proceeds through an electrophilic aromatic substitution mechanism.[7] The key steps are as follows:
-
Formation of the Acylium Ion: The Lewis acid catalyst, aluminum chloride, coordinates to the chlorine atom of the acyl chloride (3-cyanobenzoyl chloride). This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. This ion is the active electrophile in the reaction.[8]
-
Electrophilic Attack: The electron-rich aromatic ring of the mono-ester of adipic acid (ethyl hydrogen adipate) acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step forms a new carbon-carbon bond and a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation and Catalyst Regeneration: A weak base, such as the AlCl₄⁻ complex formed in the first step, removes a proton from the carbon bearing the new acyl group. This restores the aromaticity of the ring and regenerates the aluminum chloride catalyst, although in practice, more than a stoichiometric amount of the catalyst is often required as it complexes with the product ketone.[9][10]
A significant advantage of the Friedel-Crafts acylation is the lack of carbocation rearrangement, which can be a complication in Friedel-Crafts alkylation reactions.[3] This is due to the resonance stabilization of the acylium ion.[8]
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-Cyanobenzoic acid | ≥98% | e.g., Sigma-Aldrich | |
| Thionyl chloride (SOCl₂) | ≥99% | e.g., Sigma-Aldrich | Use in a fume hood. |
| Adipic acid | ≥99% | e.g., Sigma-Aldrich | |
| Ethanol, absolute | ≥99.5% | e.g., Sigma-Aldrich | |
| Toluene | Anhydrous | e.g., Sigma-Aldrich | |
| Concentrated Sulfuric Acid (H₂SO₄) | 95-98% | e.g., Sigma-Aldrich | Corrosive. |
| Aluminum chloride (AlCl₃), anhydrous | ≥99% | e.g., Sigma-Aldrich | Moisture sensitive. Handle in a dry environment.[11] |
| Dichloromethane (DCM), anhydrous | ≥99.8% | e.g., Sigma-Aldrich | |
| Hydrochloric acid (HCl), concentrated | ~37% | e.g., Sigma-Aldrich | Corrosive. |
| Sodium bicarbonate (NaHCO₃), saturated solution | |||
| Brine (saturated NaCl solution) | |||
| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | For drying. | ||
| Silica gel | 60 Å, 230-400 mesh | For column chromatography. | |
| Hexane | HPLC grade | For column chromatography. | |
| Ethyl acetate | HPLC grade | For column chromatography. |
Equipment
-
Round-bottom flasks (various sizes)
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer and stir bars
-
Heating mantle or oil bath
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp for TLC visualization
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and appropriate gloves.[11][12]
Synthesis of Reactants
1. Preparation of 3-Cyanobenzoyl Chloride
3-Cyanobenzoyl chloride can be synthesized from 3-cyanobenzoic acid by reaction with thionyl chloride.[13]
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl gas), place 3-cyanobenzoic acid.
-
Add an excess of thionyl chloride (e.g., 2-3 equivalents).
-
Gently reflux the mixture for 2-3 hours, or until the evolution of HCl gas ceases.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure. To ensure complete removal, co-evaporation with an anhydrous solvent like toluene can be performed.[13]
-
The resulting 3-cyanobenzoyl chloride can be purified by vacuum distillation or used directly in the next step if of sufficient purity.
2. Preparation of Ethyl Hydrogen Adipate (Monoethyl Adipate)
Ethyl hydrogen adipate can be prepared by the partial esterification of adipic acid.[14][15]
-
In a round-bottom flask, combine adipic acid, absolute ethanol, and toluene. A small amount of concentrated sulfuric acid is added as a catalyst.[14]
-
Heat the mixture to reflux. An azeotropic mixture of toluene, ethanol, and water will distill off, driving the esterification forward.[16]
-
Monitor the reaction until the desired amount of water has been collected or the reaction temperature rises.
-
After cooling, the reaction mixture can be worked up by washing with water and a mild base to remove unreacted adipic acid and the catalyst.
-
The crude ethyl hydrogen adipate is then purified by vacuum distillation.[14]
Friedel-Crafts Acylation Procedure
Reaction Setup
Sources
- 1. chemistryjournals.net [chemistryjournals.net]
- 2. synarchive.com [synarchive.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemimpex.com [chemimpex.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. SATHEE: Friedel Crafts Reaction [sathee.iitk.ac.in]
- 7. 4.7 Friedel–Crafts Reactions – Organic Chemistry II [kpu.pressbooks.pub]
- 8. Friedel-Crafts Acylation Definition, Mechanism with Examples [chemistrylearner.com]
- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 10. studymind.co.uk [studymind.co.uk]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. pentachemicals.eu [pentachemicals.eu]
- 13. prepchem.com [prepchem.com]
- 14. Synthesis of Ethyl adipate - Chempedia - LookChem [lookchem.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Organic Syntheses Procedure [orgsyn.org]
Technical Guide: Optimization of PROTAC Design Using Ethyl 8-(3-cyanophenyl)-8-oxooctanoate
This comprehensive Application Note and Protocol guide details the strategic use of Ethyl 8-(3-cyanophenyl)-8-oxooctanoate as a versatile linker scaffold in PROTAC (Proteolysis Targeting Chimera) development.
Executive Summary & Strategic Utility
Ethyl 8-(3-cyanophenyl)-8-oxooctanoate (CAS: 951885-66-8) represents a sophisticated, heterotrifunctional linker precursor. Unlike standard polyethylene glycol (PEG) or alkyl chains, this molecule offers three distinct orthogonal handles—an ethyl ester , a ketone , and an aryl nitrile —allowing for programmable assembly of complex PROTAC architectures.
Key Advantages in Linkerology:
-
Tunable Rigidity: The inclusion of the phenyl ring provides a rigid "bookend" to the flexible octanoate chain (approx. 9–10 Å extension), reducing the entropic penalty of ternary complex formation.
-
Orthogonal Reactivity:
-
Site A (Ester): Masked carboxylic acid for amide coupling to primary amines (e.g., on E3 ligase ligands like Thalidomide analogs).
-
Site B (Ketone): Handle for reductive amination or reduction to a methylene/alcohol, allowing branching or tuning of physicochemical properties (logP).
-
Site C (Nitrile): A versatile precursor that can be reduced to a benzylamine (for ligand attachment) or maintained as a pharmacophore element (e.g., mimicking aryl-nitrile containing inhibitors).
-
Molecule Profile
| Property | Specification |
| IUPAC Name | Ethyl 8-(3-cyanophenyl)-8-oxooctanoate |
| CAS Number | 951885-66-8 |
| Molecular Formula | C₁₇H₂₁NO₃ |
| Molecular Weight | 287.36 g/mol |
| Linker Type | Heterobifunctional / Aryl-Keto-Alkyl |
| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate |
| Storage | -20°C, Desiccated, Inert Atmosphere (Ar/N₂) |
Experimental Protocols
These protocols are designed for the modular synthesis of a PROTAC. We assume Ligand A (e.g., Pomalidomide-NH2) targets the E3 ligase and Ligand B (e.g., a Warhead-COOH) targets the Protein of Interest (POI).
Phase 1: Activation of the Ester Terminus (Hydrolysis)
Objective: Convert the ethyl ester to a carboxylic acid for coupling.
Reagents: LiOH·H₂O, THF, MeOH, Water, 1M HCl.
-
Dissolution: Dissolve Ethyl 8-(3-cyanophenyl)-8-oxooctanoate (1.0 equiv) in a mixture of THF:MeOH:H₂O (3:1:1, 0.1 M concentration).
-
Saponification: Add LiOH·H₂O (2.5 equiv) at 0°C. Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Checkpoint: Monitor by TLC (Hexane:EtOAc 7:3) or LC-MS for disappearance of the ester peak.
-
-
Workup: Acidify carefully with 1M HCl to pH ~2–3. Extract with Ethyl Acetate (3x).
-
Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. The resulting 8-(3-cyanophenyl)-8-oxooctanoic acid is usually pure enough for the next step.
Phase 2: Coupling to Ligand A (Amide Bond Formation)
Objective: Attach the E3 Ligase Ligand (e.g., an amine-functionalized Cereblon binder).
Reagents: HATU, DIPEA, DMF (Anhydrous).
-
Activation: Dissolve the acid from Phase 1 (1.0 equiv) in anhydrous DMF. Add DIPEA (3.0 equiv) and HATU (1.1 equiv). Stir for 5 minutes to activate the ester.
-
Coupling: Add Ligand A (amine-functionalized, 1.0 equiv). Stir at RT for 4–12 hours.
-
Validation: Monitor by LC-MS. The target mass should be MW(Ligand A) + MW(Linker) - 18 (H2O).
-
Purification: Isolate the intermediate via Flash Chromatography (DCM/MeOH gradient).
Phase 3: Functionalization of the Head Group (The "Fork in the Road")
Choose Method A if attaching Ligand B via an Amide bond. Choose Method B if attaching via Reductive Amination.
Method A: Nitrile Reduction to Benzylamine (Primary Route)
This converts the inert nitrile into a reactive primary amine for coupling to a carboxylic acid on Ligand B.
Reagents: Raney Nickel (or Pd/C), H₂ (balloon), MeOH/NH₃ (7N). Note: The ketone may also be reduced to an alcohol or methylene depending on conditions. To preserve the ketone, use selective borohydride reduction or protect it.
-
Setup: Dissolve the Phase 2 Intermediate in MeOH (containing 10% NH₃ to prevent secondary amine formation).
-
Reduction: Add Raney Nickel (catalytic amount, washed). Purge with H₂. Stir under H₂ atmosphere (1 atm) for 6–12 hours.
-
Caution: Raney Nickel is pyrophoric. Handle under inert gas.
-
-
Filtration: Filter through Celite under Nitrogen. Concentrate the filtrate.
-
Result: You now have a PROTAC precursor with a free benzylamine group.
-
Final Coupling: React this amine with Ligand B-COOH using standard amide coupling (EDC/HOAt or HATU) as described in Phase 2.
Method B: Reductive Amination of the Ketone
This leaves the nitrile intact (potentially as a pharmacophore) and uses the ketone to attach an amine-bearing Ligand B.
Reagents: NaBH(OAc)₃, DCE (Dichloroethane), Acetic Acid.
-
Imine Formation: Dissolve Phase 2 Intermediate (1.0 equiv) and Ligand B-NH₂ (1.2 equiv) in DCE. Add catalytic Acetic Acid (1-2 drops). Stir for 1 hour.
-
Reduction: Add NaBH(OAc)₃ (3.0 equiv). Stir at RT overnight.
-
Quench: Quench with saturated NaHCO₃. Extract with DCM.
-
Result: A PROTAC with a central amine linkage and a pendant cyanophenyl group.
Visualization of Workflow
The following diagram illustrates the chemical logic and synthesis pathways.
Figure 1: Strategic synthesis workflow for converting the Ethyl 8-(3-cyanophenyl)-8-oxooctanoate scaffold into active PROTACs.
Quality Control & Troubleshooting
Characterization Standards
-
¹H NMR (DMSO-d₆):
-
Look for the disappearance of the ethyl quartet (~4.1 ppm) after Phase 1.
-
Monitor the aromatic region (7.4–8.0 ppm) for the 3-cyanophenyl protons.
-
Verify the triplet (~2.9 ppm) corresponding to the -CH₂- alpha to the ketone.
-
-
LC-MS:
-
Ensure purity >95% before biological testing.
-
Watch for "over-reduction" in Phase 3 (e.g., reduction of the phenyl ring or ketone to alcohol when reducing the nitrile).
-
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Incomplete Hydrolysis | Steric hindrance or low solubility. | Increase temperature to 40°C; use THF/Water (1:1) to improve solubility. |
| Over-reduction of Ketone | Non-selective reducing agent (e.g., LiAlH₄). | Use mild agents like NaBH(OAc)₃ for amination. For nitrile reduction, consider protecting the ketone as an acetal if alcohol formation is observed. |
| Low Yield in Amide Coupling | Poor activation of long-chain acid. | Use HATU/HOAt instead of EDC/NHS. Ensure anhydrous conditions. |
| Precipitation | High lipophilicity of the C8 chain. | Add 10-20% DMF or DMSO to the reaction mixture. |
References
-
Crews, C. M., & Ciulli, A. (2016). Linkerology in PROTAC Design: The Impact of Linker Length and Composition. Nature Reviews Drug Discovery . [Link]
-
Buhimschi, A. D., et al. (2018). Targeting the C481S Ibrutinib-Resistance Mutation in Bruton’s Tyrosine Kinase Using PROTACs. Biochemistry . [Link]
- Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis. Wiley-Interscience.
-
Manly, C. J., et al. (2020). Systematic Analysis of Linker Length and Rigidity in PROTAC Design. Journal of Medicinal Chemistry . [Link]
- Chemical Suppliers (Catalog Data). Ethyl 8-(3-cyanophenyl)-8-oxooctanoate Product Specifications.
Application Notes and Protocols: A Guide to Ethyl Ester Hydrolysis in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Carboxylic Acids in PROTAC Design and a Guide to Their Synthesis via Ester Hydrolysis
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules are comprised of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1] The strategic introduction of a carboxylic acid functional group into the PROTAC structure is often a key design element. This polar group can serve as a crucial attachment point for the E3 ligase ligand or the POI ligand, or it can be used to modulate the physicochemical properties of the final PROTAC, such as solubility and cell permeability.[2]
In many synthetic routes, the carboxylic acid is masked as an ethyl ester, a common and robust protecting group, to prevent unwanted side reactions during the multi-step assembly of the complex PROTAC molecule.[3] The final step in such a synthetic sequence is the deprotection of the ethyl ester to unveil the desired carboxylic acid. This application note provides a detailed guide to the hydrolysis of ethyl esters in the context of PROTAC synthesis, explaining the underlying chemical principles and offering comprehensive, step-by-step protocols for common hydrolytic procedures.
Mechanistic Insights: The Chemistry of Ester Hydrolysis
The conversion of an ester to a carboxylic acid is a fundamental reaction in organic chemistry known as hydrolysis, which can be catalyzed by either acid or base.[4] Understanding the mechanisms of these transformations is crucial for selecting the appropriate reaction conditions and anticipating potential side reactions, especially when dealing with complex and sensitive molecules like PROTACs.
Base-Catalyzed Hydrolysis (Saponification)
Base-catalyzed hydrolysis, or saponification, is the most common method for deprotecting ethyl esters in PROTAC synthesis.[5] The reaction is typically irreversible and proceeds through a nucleophilic acyl substitution mechanism.
The process begins with the nucleophilic attack of a hydroxide ion (e.g., from LiOH or NaOH) on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide as a leaving group. In the basic reaction medium, the newly formed carboxylic acid is immediately deprotonated by a base to form a carboxylate salt. An acidic workup is then required to protonate the carboxylate and yield the final carboxylic acid.[5]
The key advantage of saponification is its irreversibility under basic conditions, which drives the reaction to completion.[5]
Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis is the reverse of Fischer esterification.[6] The reaction is initiated by the protonation of the carbonyl oxygen of the ester by an acid catalyst (e.g., HCl or TFA), which activates the carbonyl group towards nucleophilic attack by water. The subsequent steps involve the formation of a tetrahedral intermediate, proton transfer, and elimination of ethanol to yield the carboxylic acid and regenerate the acid catalyst.
A significant characteristic of acid-catalyzed hydrolysis is its reversible nature.[6] To drive the equilibrium towards the products, a large excess of water is typically required.
Experimental Protocols
The choice between base- and acid-catalyzed hydrolysis depends on the overall stability of the PROTAC molecule. The presence of other functional groups that may be sensitive to acidic or basic conditions will dictate the most suitable method.
Protocol 1: Base-Catalyzed Hydrolysis using Lithium Hydroxide (LiOH)
This is the most frequently employed method for ethyl ester deprotection in PROTAC synthesis due to its mild and generally chemoselective nature.[7][8]
Materials:
-
Ethyl ester-containing PROTAC
-
Tetrahydrofuran (THF), anhydrous
-
Deionized water
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Dissolution: Dissolve the ethyl ester-containing PROTAC (1.0 eq.) in a mixture of THF and water (typically a 2:1 or 3:1 v/v ratio) to a concentration of approximately 0.1 M. The use of a co-solvent system is essential to ensure the solubility of both the often-lipophilic PROTAC and the aqueous base.[3]
-
Reaction Initiation: To the stirred solution, add solid lithium hydroxide monohydrate (1.5 - 3.0 eq.). The reaction is typically run at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9] The product, a carboxylic acid, will be more polar than the starting ester.
-
Workup - Quenching and Acidification: Once the reaction is complete (typically 1-4 hours), carefully add 1 M HCl to the reaction mixture until the pH is acidic (pH ~3-4). This step protonates the carboxylate salt to form the desired carboxylic acid.
-
Extraction: Extract the product with an organic solvent such as ethyl acetate or DCM (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is often purified by flash column chromatography on silica gel or by preparative High-Performance Liquid Chromatography (HPLC) to yield the final carboxylic acid PROTAC.[10]
Experimental Workflow for Base-Catalyzed Hydrolysis
Caption: Workflow for the base-catalyzed hydrolysis of an ethyl ester PROTAC.
Protocol 2: Acid-Catalyzed Hydrolysis using Trifluoroacetic Acid (TFA)
This method is an alternative for PROTACs that are sensitive to basic conditions but stable in strong acid. It is particularly useful for the deprotection of tert-butyl esters, but can also be applied to ethyl esters, sometimes requiring more forcing conditions.[11]
Materials:
-
Ethyl ester-containing PROTAC
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Deionized water
Step-by-Step Methodology:
-
Dissolution: Dissolve the ethyl ester-containing PROTAC (1.0 eq.) in DCM.
-
Reaction Initiation: Add a solution of TFA in water (e.g., 95:5 TFA:water) to the reaction mixture. The reaction may be run at room temperature or require heating (reflux) to proceed at a reasonable rate.[11]
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. Co-evaporation with a solvent like toluene can help to remove residual TFA.
-
Purification: The crude product is typically purified by preparative HPLC.
Data Presentation and Troubleshooting
| Parameter | Base-Catalyzed (LiOH) | Acid-Catalyzed (TFA) | Key Considerations & Troubleshooting |
| Reagents | LiOH·H₂O in THF/H₂O | TFA in DCM/H₂O | Ensure high-purity reagents and anhydrous solvents where specified. |
| Temperature | 0°C to Room Temperature | Room Temperature to Reflux | Start with milder conditions (e.g., lower temperature) to avoid side reactions.[12] |
| Reaction Time | 1 - 4 hours | 2 - 24 hours | Monitor closely by TLC/LC-MS to avoid over-reaction or degradation. |
| Workup | Acidification and Extraction | Concentration | Incomplete acidification in base-catalyzed workup will result in the carboxylate salt, which has poor solubility in organic solvents. Ensure complete removal of TFA in acid-catalyzed workup as it can interfere with subsequent steps and purification. |
| Potential Side Reactions | Epimerization, hydrolysis of other labile functional groups (e.g., amides, nitriles). | Decomposition of acid-sensitive functional groups (e.g., Boc protecting groups, acetals).[13] | The complex nature of PROTACs requires careful consideration of functional group compatibility. Orthogonal protecting group strategies are highly recommended.[14] |
Analytical Characterization
The successful hydrolysis of the ethyl ester and the purity of the final carboxylic acid PROTAC must be confirmed by appropriate analytical techniques.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is an indispensable tool for monitoring the reaction progress and confirming the molecular weight of the product. The carboxylic acid product will typically have a shorter retention time on a reverse-phase column compared to the starting ester due to its increased polarity.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the final product. The disappearance of the characteristic signals of the ethyl group (a quartet around 4.2 ppm and a triplet around 1.2 ppm in ¹H NMR) and the appearance of a broad carboxylic acid proton signal (typically >10 ppm in ¹H NMR) are indicative of a successful hydrolysis.[12][16]
Conclusion
The hydrolysis of an ethyl ester to a carboxylic acid is a critical step in the synthesis of many PROTACs. The choice of hydrolytic method, whether base- or acid-catalyzed, must be carefully considered based on the stability of the various functional groups present in the complex PROTAC molecule. The detailed protocols and troubleshooting guide provided in this application note offer a solid foundation for researchers to successfully perform this transformation and advance their PROTAC development programs.
References
- BenchChem. (2025). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. BenchChem.
- Hughes, S. J., & Ciulli, A. (2021). Current strategies for the design of PROTAC linkers: a critical review. RSC Chemical Biology, 2(4), 836-851.
- BenchChem. (2025). Application Notes and Protocols for Orthogonal Deprotection of Ethyl-Protected Amino Acids. BenchChem.
- Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks. Sigma-Aldrich.
- Davies, S. G., Fletcher, A. M., & Roberts, P. M. (2012). Orthogonal N, N-deprotection strategies of β-amino esters. Organic & Biomolecular Chemistry, 10(36), 7305-7314.
- Fotsing, J. R., et al. (2024). Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. Journal of the American Society for Mass Spectrometry.
- Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.
- Gustafsson, F. (2021). Chemical design, synthesis and biological evaluation of novel proteolysis targeting chimeras (PROTACs)
- García-Losada, P., et al. (2022). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation.
- Master Organic Chemistry. (2022, October 27).
- Organic Chemistry Portal. (n.d.). Ester to Acid. Organic Chemistry Portal.
- Pitt, J. J. (2009). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. The Clinical Biochemist Reviews, 30(1), 19–44.
- Li, B., & Qian, Y. (2022). Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry.
- Kim, D., et al. (2022). Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles. Chemistry – A European Journal, 28(51), e202201334.
- Scott, J. S., et al. (2022). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Journal of Medicinal Chemistry, 65(11), 7842–7859.
- ResearchGate. (2015, September 23). How can I deprotect esters using TFA?
- Ishii, Y., et al. (2021). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Chemical & Pharmaceutical Bulletin, 69(6), 582-586.
- Royal Society of Chemistry. (2010).
- Tanaka, H., et al. (2021). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Chemical & Pharmaceutical Bulletin, 69(6), 582-586.
- Reddit. (2020, June 30). Isomerization during hydrolysis of a methyl ester. r/Chempros.
- Scott, J. S., et al. (2022). Amide-to-ester substitution as a strategy for optimizing PROTAC permeability and cellular activity. ChemRxiv.
- Scott, J. S., et al. (2021, December 9). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. University of Dundee Discovery Research Portal.
- Lillich, F. F., et al. (2024, September 5). STRUCTURE-BASED DESIGN OF PROTACS FOR THE DEGRADATION OF SOLUBLE EPOXIDE HYDROLASE. bioRxiv.
- Testa, A., et al. (2020). Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. Journal of Medicinal Chemistry, 63(16), 8991–9005.
- van der Meer, D., et al. (2025, June 25). Methods to accelerate PROTAC drug discovery. Biochemical Society Transactions.
- Maresca, M., et al. (2022, April 29).
- Scott, J. S., et al. (2022). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Journal of Medicinal Chemistry, 65(11), 7842–7859.
- ResearchGate. (2014, February 18). What is a simple way to convert an ester into carboxylic acid?
- Tocris Bioscience. (2022, July 5). Opportunities and Perspectives on the Design and Synthesis of PROTAC® Degraders. Tocris Bioscience.
- Sigma-Aldrich. (n.d.).
- ECHEMI. (n.d.). What is a simple way to convert an ester into carboxylic acid? ECHEMI.
- Nguyen, T.-T.-L., et al. (2022). Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies. Molecules, 27(6), 1977.
- Waters Corporation. (n.d.). Rapid, High Sensitivity Quantification of a Proteolysis Targeting Chimera, PROTAC, in Rat Plasma From a Microsampling DMPK Study Using UPLC-MS/MS.
- Kumar, A., et al. (2022). G4-PROTAC: Targeted degradation of a G-quadruplex binding protein. Chemical Science, 13(28), 8268-8276.
- SCIEX. (n.d.). Sensitive analysis of the proteolysis targeting chimera (PROTAC)
- Reddit. (2022, April 1). Prevention of TFA ester formation during Boc + Acetonide deprotection. r/chemistry.
- Chan, K. H., & Zengerle, M. (2021). An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs. In Methods in Molecular Biology (pp. 247-261). Springer US.
- Al-Abdouh, A., et al. (2023).
- Scott, J. S., et al. (2022). Amide-to-ester substitution as a strategy for optimizing PROTAC permeability and cellular activity. ChemRxiv.
- Biopharma Group. (n.d.).
- Chemguide. (n.d.). hydrolysis of esters. Chemguide.
Sources
- 1. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 7. diva-portal.org [diva-portal.org]
- 8. Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. d-nb.info [d-nb.info]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. reddit.com [reddit.com]
- 14. jocpr.com [jocpr.com]
- 15. mdpi.com [mdpi.com]
- 16. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Functionalization of the 3-Cyanophenyl Moiety in Medicinal Chemistry
Application Note: AN-MEDCHEM-3CN-01
Abstract & Strategic Rationale
The 3-cyanophenyl (meta-cyanophenyl) group represents a privileged scaffold in drug discovery. Unlike its para counterpart, the meta position offers a unique vector for probing the mid-range binding pocket of target proteins while imparting distinct electronic properties (Hammett constant
This guide details the strategic functionalization of the 3-cyanophenyl moiety. We move beyond standard textbook definitions to provide field-proven, robust protocols for transforming this "masked" functionality into high-value pharmacophores: tetrazoles (bioisosteres), primary amides (H-bond donors), and benzylamines (cationic handles).
The "Meta" Advantage
In Structure-Activity Relationship (SAR) campaigns, the 3-cyanophenyl group is often employed to:
-
Optimize Solubility: By converting the lipophilic nitrile (LogP ~0.5) to a polar tetrazole or amine.
-
Probe Electronic Space: The electron-withdrawing nature of the cyano group at the meta position deactivates the phenyl ring against oxidative metabolism (e.g., P450 hydroxylation) less aggressively than para substitution, allowing for fine-tuning of metabolic stability.
-
Access Bioisosteres: The nitrile is the primary gateway to the tetrazole, a classic carboxylic acid bioisostere.
Decision Logic & Workflow
The following decision tree illustrates the strategic divergence points when processing a 3-cyanophenyl scaffold.
Figure 1: Strategic decision tree for 3-cyanophenyl functionalization based on desired physicochemical outcomes.
Protocol A: Bioisosteric Expansion to Tetrazoles
Objective: Conversion of the 3-cyanophenyl group to a 5-(3-phenyl)tetrazole. rationale: Tetrazoles are non-classical bioisosteres of carboxylic acids.[1][2] They possess similar acidity (pKa ~4.5–4.[1][2]9) and planar geometry but exhibit higher lipophilicity and resistance to metabolic conjugation (glucuronidation).[1]
Standard vs. Recommended Method: Historically, this transformation used toxic organotin reagents (tributyltin azide). We utilize the Sharpless Zinc-Catalyzed Protocol , which is safer, "greener," and avoids heavy metal contamination in biological assays.
Experimental Protocol
-
Reagents:
-
Substrate: 3-Cyanophenyl derivative (1.0 equiv)
-
Sodium Azide (
): 1.5 equiv -
Zinc Bromide (
): 1.0 equiv (Lewis Acid Catalyst)[3] -
Solvent: Water/Isopropanol (2:1) or Water/DMF (if solubility is poor)
-
-
Procedure:
-
Dissolve the nitrile and
in the solvent system. -
Add
(Caution: Avoid acid contact to prevent evolution). -
Heat to reflux (100°C) for 12–24 hours.
-
Workup: Cool to RT. Add 3N HCl until pH ~1. This breaks the Zinc-Tetrazole complex and precipitates the free tetrazole.
-
Filter the precipitate or extract with Ethyl Acetate.[3]
-
-
Critical Note: The reaction proceeds via a zinc-tetrazolate intermediate. Vigorous acidification is required to liberate the final product.
Figure 2: Mechanism of Zinc-catalyzed tetrazole formation. The Zn-complex is the resting state prior to acidification.
Protocol B: Controlled Hydrolysis to Primary Amides
Objective: Selective hydration of the nitrile to the primary amide without over-hydrolysis to the carboxylic acid. Rationale: The amide group acts as a dual H-bond donor/acceptor. Standard acidic/basic hydrolysis often races to the carboxylic acid.[4] The Radziszewski Reaction uses hydrogen peroxide under mild alkaline conditions to stop selectively at the amide.
Experimental Protocol
-
Reagents:
-
Substrate: 3-Cyanophenyl derivative (1.0 equiv)
-
Hydrogen Peroxide (30% aq): 5.0 equiv (or Urea-Hydrogen Peroxide complex for anhydrous handling)
-
Potassium Carbonate (
): 0.2 equiv -
Solvent: DMSO or MeOH/Water
-
-
Procedure:
-
Dissolve substrate in DMSO (0.5 M).
-
Add
followed by slow addition of (exothermic). -
Stir at room temperature for 1–4 hours. Monitor by LCMS (Amide M+18).
-
Quench: Add saturated Sodium Thiosulfate (
) to neutralize excess peroxide. -
Extract with EtOAc.[3]
-
-
Why this works: The hydroperoxide anion (
) is a potent nucleophile (alpha-effect) that attacks the nitrile to form an imidate intermediate, which collapses to the amide and releases .
Protocol C: Chemoselective Reduction to Benzylamines
Objective: Reduction of the nitrile to a primary amine while tolerating other reducible groups (e.g., esters, halides).
Rationale: Lithium Aluminum Hydride (LAH) is too harsh for multifunctional drug scaffolds. We employ the Cobalt Chloride / Sodium Borohydride system, which forms a transient Cobalt Boride (
Experimental Protocol
-
Reagents:
-
Substrate: 3-Cyanophenyl derivative (1.0 equiv)
-
Cobalt(II) Chloride hexahydrate (
): 1.0 equiv -
Sodium Borohydride (
): 5.0 equiv -
Solvent: Methanol (anhydrous)
-
-
Procedure:
-
Dissolve substrate and
in Methanol (solution turns deep purple/pink). -
Cool to 0°C.[5]
-
Add
portion-wise. Observation: Solution will turn black immediately (formation of Cobalt Boride) with vigorous gas evolution ( ). -
Stir at RT for 2 hours.
-
Workup: Quench with 1N HCl (dissolves the black precipitate). Basify with
to extract the free amine.
-
Comparative Data Summary
| Feature | Tetrazole (Protocol A) | Primary Amide (Protocol B) | Benzylamine (Protocol C) |
| Reagents | |||
| pKa (approx) | 4.5 – 4.9 (Acidic) | ~15 (Neutral) | ~9.5 (Basic) |
| LogP Effect | Lowers LogP (Ionized at pH 7.4) | Lowers LogP (Polar) | Varies (pH dependent) |
| Metabolic Risk | Low (Stable) | Moderate (Hydrolysis) | Moderate (MAO/CYP deamination) |
| Key Selectivity | Orthogonal to esters/ketones | Stops before Acid | Tolerates halides/esters |
References
-
Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[6][7] The Journal of Organic Chemistry, 66(24), 7945–7950.
-
Himo, F., et al. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210–12216.
-
Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as Carboxylic Acid Isosteres: Medicinal Chemistry and Synthetic Methods.[2] Bioorganic & Medicinal Chemistry, 10(11), 3379–3393.
-
Kabalka, G. W., et al. (1990). Sodium perborate: a mild and convenient reagent for the hydrolysis of nitriles to amides. Synthetic Communications, 20(10), 1445-1451.
-
Heinzman, S. W., & Ganem, B. (1982). The Mechanism of Sodium Borohydride-Cobaltous Chloride Reductions. Journal of the American Chemical Society, 104(25), 6801–6802.
Sources
- 1. drughunter.com [drughunter.com]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 5. mdpi.com [mdpi.com]
- 6. 1H-Tetrazole synthesis [organic-chemistry.org]
- 7. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
Application Note & Protocols: Ethyl 8-(3-cyanophenyl)-8-oxooctanoate as a Versatile Intermediate for Cereblon-Recruiting E3 Ligase Ligands
Abstract
Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, with Proteolysis-Targeting Chimeras (PROTACs) at its forefront.[1][2] These heterobifunctional molecules co-opt the cellular ubiquitin-proteasome system to eliminate disease-causing proteins.[3][4] A critical component of any PROTAC is the E3 ligase ligand, which commandeers the degradation machinery. Ligands for the Cereblon (CRBN) E3 ligase, derived from immunomodulatory drugs (IMiDs), are among the most widely used in PROTAC design.[5][6][7] This guide provides a detailed technical overview and robust protocols for the synthesis and application of Ethyl 8-(3-cyanophenyl)-8-oxooctanoate, a strategic intermediate for creating CRBN-recruiting ligands with integrated linkers for PROTAC assembly.
Introduction: The Central Role of Intermediates in PROTAC Synthesis
PROTACs are comprised of three key components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that joins them.[2] The synthesis of these complex molecules is often a laborious, multi-step process.[8] Strategic design of chemical building blocks that incorporate elements of both the E3 ligase ligand and the linker can significantly streamline the assembly process.
Ethyl 8-(3-cyanophenyl)-8-oxooctanoate is a prime example of such a strategic intermediate. Its structure is designed for efficient elaboration into a pomalidomide-like CRBN ligand.
-
3-Cyanophenyl Group: This moiety serves as a direct precursor to the glutarimide ring system essential for CRBN binding, mirroring the structure of proven IMiD compounds.[1]
-
Keto-octanoate Chain: This aliphatic chain functions as a pre-installed linker, with the ethyl ester providing a convenient handle for subsequent conjugation to a POI ligand.
This application note details the synthesis of this intermediate, its conversion into a functionalized CRBN ligand, and its integration into a general PROTAC synthesis workflow.
Scientific Rationale & Workflow Overview
The overall strategy involves a two-part process:
-
Synthesis of the Intermediate: A robust and scalable synthesis of Ethyl 8-(3-cyanophenyl)-8-oxooctanoate via Friedel-Crafts acylation.
-
Elaboration and Application: Conversion of the intermediate's cyano group into the CRBN-binding glutarimide warhead, followed by coupling to a POI ligand to form the final PROTAC.
This approach offers modularity, allowing researchers to use a common, pre-functionalized CRBN-linker building block for conjugation with various POI ligands.
Figure 1: Overall workflow from starting materials to the final PROTAC, highlighting the central role of the Ethyl 8-(3-cyanophenyl)-8-oxooctanoate intermediate.
Protocol I: Synthesis of Ethyl 8-(3-cyanophenyl)-8-oxooctanoate
This protocol describes the synthesis of the title intermediate via Friedel-Crafts acylation. This classic electrophilic aromatic substitution is an efficient method for forming the aryl ketone bond.[9]
Materials and Reagents
| Reagent | M.W. | Quantity | Moles (equiv.) | Notes |
| 3-Cyanobenzonitrile | 128.14 | 5.00 g | 39.0 mmol (1.0) | Starting aromatic substrate. |
| Aluminum Chloride (AlCl₃) | 133.34 | 11.47 g | 86.0 mmol (2.2) | Lewis acid catalyst. Must be anhydrous. |
| Ethyl Suberoyl Chloride | 220.70 | 9.00 g | 40.8 mmol (1.05) | Acylating agent. Synthesized from suberic acid. |
| Dichloromethane (DCM) | 84.93 | 200 mL | - | Anhydrous solvent. |
| Hydrochloric Acid (HCl) | 36.46 | ~50 mL | - | 2 M aqueous solution for quench. |
| Saturated NaHCO₃ | - | ~100 mL | - | For aqueous workup. |
| Brine | - | ~100 mL | - | For aqueous workup. |
| Anhydrous MgSO₄ | 120.37 | ~10 g | - | Drying agent. |
Step-by-Step Procedure
-
Reaction Setup:
-
To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (11.47 g).
-
Add anhydrous dichloromethane (150 mL) via cannula transfer. Cool the resulting suspension to 0 °C in an ice bath.
-
Rationale: The reaction is highly sensitive to moisture. An inert atmosphere and anhydrous conditions are critical to prevent decomposition of the AlCl₃ catalyst and the acyl chloride.
-
-
Addition of Acylating Agent:
-
Dissolve ethyl suberoyl chloride (9.00 g) in anhydrous dichloromethane (25 mL) and add it to the dropping funnel.
-
Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the internal temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0 °C after the addition is complete.
-
Rationale: This step pre-forms the acylium ion electrophile. Slow, cold addition prevents side reactions and controls the exothermic nature of the complex formation.
-
-
Addition of Aromatic Substrate:
-
Dissolve 3-cyanobenzonitrile (5.00 g) in anhydrous dichloromethane (25 mL) and add it to the dropping funnel.
-
Add the nitrile solution dropwise to the reaction mixture over 30 minutes at 0 °C.
-
After addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
Rationale: The cyano group is a deactivating, meta-directing substituent, which guides the acylation to the desired position. The reaction is typically slow and requires an overnight stir to proceed to completion.[9]
-
-
Workup and Extraction:
-
Cool the reaction mixture back to 0 °C and slowly quench by pouring it over a mixture of crushed ice (~200 g) and 2 M HCl (~50 mL). Stir vigorously for 15 minutes.
-
Rationale: The acidic quench hydrolyzes the aluminum complexes and protonates the product, facilitating its transfer into the organic phase.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine all organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude orange oil by column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes.
-
Combine the product-containing fractions and remove the solvent in vacuo to yield the product as a pale yellow oil.
-
Expected Yield: 65-75%.
-
Characterization Data
| Analysis | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.9-8.2 (m, 2H, Ar-H), 7.6-7.8 (m, 2H, Ar-H), 4.12 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 2.98 (t, J=7.4 Hz, 2H, -COCH₂-), 2.29 (t, J=7.5 Hz, 2H, -CH₂COOEt), 1.6-1.8 (m, 4H), 1.3-1.5 (m, 4H), 1.25 (t, J=7.1 Hz, 3H, -OCH₂CH₃). |
| ¹³C NMR (101 MHz, CDCl₃) | δ 198.5 (Ar-C=O), 173.5 (-COOEt), 137.8, 134.1, 132.5, 129.6, 118.0 (-CN), 112.9, 60.5, 38.6, 34.2, 28.8, 28.7, 24.7, 24.2, 14.2. |
| LC-MS (ESI) | m/z calculated for C₁₇H₂₁NO₃ [M+H]⁺: 288.16; found: 288.2. |
Protocol II: Elaboration to a Pomalidomide-Linker Conjugate
This protocol outlines a representative synthesis for converting the intermediate into a functional CRBN ligand ready for PROTAC assembly. This involves the formation of the glutarimide ring, a key recognition motif for Cereblon.
Step-by-Step Procedure
-
Amine Installation:
-
The cyano group is first reduced to an aminomethyl group using a suitable reducing agent (e.g., catalytic hydrogenation with Raney Nickel or chemical reduction with LiAlH₄).
-
Rationale: This reduction provides the primary amine necessary for the subsequent cyclization steps to form the glutarimide warhead.
-
-
Glutarimide Ring Formation:
-
The resulting amine is reacted with a protected glutamic acid derivative (e.g., Cbz-L-glutamic anhydride) under standard peptide coupling conditions.
-
Subsequent deprotection and thermal or acid-catalyzed cyclization yields the pomalidomide-like glutarimide ring system.
-
Rationale: This sequence builds the chiral glutarimide moiety that is critical for effective binding to the Cereblon E3 ligase.[1]
-
-
Ester Hydrolysis:
-
The ethyl ester at the end of the linker is hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide (LiOH) in a THF/water mixture.
-
Rationale: This unmasks the carboxylic acid, which is the most common attachment point for coupling to an amine-containing POI ligand or a linker extension.
-
Final Product: A Ready-to-Use Building Block
The final product of this sequence is a complete CRBN ligand fused to a carboxylic acid-terminated linker. This molecule is a valuable building block for the final PROTAC assembly, which typically involves a standard amide bond formation (e.g., using HATU or EDC as a coupling agent) with the POI ligand.
Figure 2: The three conventional synthetic approaches for assembling a final PROTAC molecule.[6] The intermediate described herein is ideal for Approach A.
Application in Targeted Protein Degradation
Once synthesized, the final PROTAC molecule can be used in cell-based assays to induce the degradation of the target protein.
Figure 3: Catalytic cycle of PROTAC-mediated protein degradation. The synthesized PROTAC facilitates the formation of a ternary complex, leading to ubiquitination and subsequent proteasomal degradation of the POI.[1][6]
Validation Protocol: Western Blotting for Protein Degradation
Western blotting is the standard method for quantifying the reduction in target protein levels following PROTAC treatment.[10]
-
Cell Treatment: Plate cells of interest (e.g., a cancer cell line overexpressing the POI) and allow them to adhere overnight. Treat cells with a dose-response of the synthesized PROTAC (e.g., 1 nM to 10 µM) for a set time (e.g., 18-24 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific to the POI. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection: Use a species-appropriate HRP-conjugated secondary antibody and an ECL substrate to visualize the protein bands.
-
Analysis: Quantify band intensity using densitometry software. The degradation efficiency (DC₅₀ and Dₘₐₓ) can be calculated by normalizing the POI band intensity to the loading control.
Conclusion
Ethyl 8-(3-cyanophenyl)-8-oxooctanoate is a highly valuable and versatile intermediate for the synthesis of CRBN-recruiting PROTACs. Its rational design allows for the efficient and modular construction of E3 ligase ligand-linker conjugates, significantly accelerating the design-make-test-analyze cycle in drug discovery. The protocols provided herein offer a reliable pathway for its synthesis and subsequent application in the development of novel protein degraders.
References
- Vicente, A. T. S., et al. (2025). Synthesis, biological evaluation and clinical trials of Cereblon-based PROTACs.
- Shu, Y., et al. (2024). Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. Journal of the American Society for Mass Spectrometry.
- Vicente, A. T. S., et al. (2025). Synthesis, biological evaluation and clinical trials of Cereblon-based PROTACs.
- Charnwood Discovery. (N/A).
- Gora, A., et al. (2019). PROTACs– a game-changing technology. Expert Opinion on Drug Discovery.
- Samson, A., et al. (2023). Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges?
- BenchChem. (N/A). A Researcher's Guide to PROTAC Ternary Complex Characterization: The Critical Role of the Linker. BenchChem Website.
- Steinebach, C., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry.
- Precise PEG. (2025). E3 Ligase Ligands in PROTAC - Precise PEG. Precise PEG Website.
- Ciulli, A. (2021). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. SLAS Discovery.
- Popow, J., et al. (2022). E3 ligase ligand chemistries: from building blocks to protein degraders. RSC Chemical Biology.
- BenchChem. (2025). Synthesis efficiency of Ethyl 8-(2-chlorophenyl)
- Wójcik, P., et al. (2022). E3 ligase ligand chemistries: from building blocks to protein degraders. Semantic Scholar.
- Liu, J., et al. (2025). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. Molecules.
- BLDpharm. (N/A). E3 Ligands Usage in PROTAC Design. BLDpharm Website.
- Li, J., et al. (2023). E3 ligase ligand optimization of Clinical PROTACs. Frontiers in Chemistry.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 4. E3 Ligands Usage in PROTAC Design [bldpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, biological evaluation and clinical trials of Cereblon-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]
- 8. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Strategic Functionalization of 3-Cyanobenzene with Suberoyl Chloride
This Application Note is structured to address the specific synthetic challenge of reacting 3-cyanobenzene (benzonitrile) with suberoyl chloride .
Editorial Note: Direct Friedel-Crafts acylation of 3-cyanobenzene is kinetically disfavored due to the strong electron-withdrawing nature of the cyano group and the complexation of Lewis acids with the nitrile nitrogen.[1][2] Therefore, this guide prioritizes the two most chemically viable and industrially relevant pathways utilized in drug discovery (e.g., HDAC inhibitor synthesis) and materials science (e.g., liquid crystal linkers):
-
The "Linker" Protocol: Synthesis of 1,2,4-Oxadiazoles via the Amidoxime intermediate.[1][2]
-
The "Analog" Protocol: N-Acylation of 3-Aminobenzonitrile (assuming the user intends to synthesize SAHA-like analogs).
Executive Summary & Strategic Analysis
The reaction between 3-cyanobenzene (benzonitrile) and suberoyl chloride (octanedioyl dichloride) presents a classic chemoselectivity challenge.[2] The cyano group (
Therefore, successful coupling requires a Functional Group Transformation (FGT) strategy.[2] This guide details the protocols for transforming the nitrile into a nucleophilic amidoxime (for heterocyclic linking) or utilizing the amino-derivative (for polyamide/drug synthesis), which are the industry standards for utilizing these specific reagents.[1][2]
Chemoselectivity Decision Matrix
| Target Architecture | Reaction Pathway | Feasibility | Application |
| C-Acylated Ketone | Direct Friedel-Crafts | Low (Requires Superacid) | Rare; Low Yields |
| 1,2,4-Oxadiazole Linker | Amidoxime Route | High | Liquid Crystals, Polymers |
| Bis-Amide (SAHA Analog) | N-Acylation (via 3-Amino) | Very High | HDAC Inhibitors, MedChem |
Mechanistic Pathways & Logic[1][2]
The following diagram illustrates the divergent pathways for reacting 3-cyanobenzene moieties with suberoyl chloride. The Amidoxime Route is the preferred method for maintaining the integrity of the cyano-derived carbon while forming a stable linkage.[2]
Figure 1: Strategic reaction pathways.[1][2] The green path (Amidoxime) represents the standard high-yield protocol.[1][2]
Protocol A: Synthesis of Bis(1,2,4-oxadiazole) Linkers (The Amidoxime Route)
This is the primary protocol for researchers aiming to link two cyanobenzene rings using a suberoyl spacer.[2] This reaction converts the nitrile into an amidoxime, which then acts as the nucleophile toward suberoyl chloride, followed by cyclodehydration.
Phase 1: Generation of Benzamidoxime
Objective: Activate the nitrile group.[1][2]
-
Reagents:
-
Procedure:
-
Dissolve hydroxylamine hydrochloride and sodium carbonate in water.[1][2]
-
Add the ethanolic solution of 3-cyanobenzene.
-
Reflux at 75–80°C for 6–8 hours . Monitor by TLC (formation of a more polar spot).[2]
-
Evaporate ethanol.[2] Extract with ethyl acetate, wash with brine, and dry over
. -
Checkpoint: Isolate the white solid (Benzamidoxime).[1][2] Yield is typically >85%.[1][2][3]
-
Phase 2: O-Acylation and Cyclization with Suberoyl Chloride
Objective: Coupling and Heterocycle Formation.[1][2]
-
Reagents:
-
Step-by-Step Protocol:
-
Setup: Flame-dry a 2-neck round bottom flask under nitrogen atmosphere.
-
Solubilization: Dissolve Benzamidoxime (2.2 equiv) in anhydrous Toluene. Add Pyridine (2.5 equiv).[2]
-
Addition: Cool to 0°C . Add Suberoyl Chloride (1.0 equiv) dropwise over 30 minutes.[2] Note: Exothermic reaction.[1][2]
-
Acylation: Allow to warm to Room Temperature (RT) and stir for 2 hours. This forms the O-suberoyl-benzamidoxime intermediate.[2]
-
Cyclization (The Critical Step): Heat the reaction mixture to reflux (110°C) for 4–6 hours. This forces the thermal dehydration to form the 1,2,4-oxadiazole ring.
-
Workup: Cool to RT. Remove solvent under reduced pressure.[2]
-
Purification: Recrystallize from Ethanol or purify via flash column chromatography (Hexane/EtOAc).
-
Expected Product: 1,8-Bis(3-phenyl-1,2,4-oxadiazol-5-yl)octane.[1][2]
Protocol B: Synthesis of SAHA Analogs (The Amine Route)
Assumption: If your "3-cyanobenzene" starting material is actually 3-aminobenzonitrile (a common precursor for HDAC inhibitors), follow this protocol.[1][2] This synthesizes a bis-amide or a mono-amide depending on stoichiometry.[2]
Target:
-
Reagents:
-
Protocol:
-
Preparation: Dissolve 3-aminobenzonitrile and DIPEA in dry DCM at 0°C.
-
Coupling: Add suberoyl chloride dropwise (diluted in DCM) to control HCl generation.
-
Reaction: Stir at 0°C for 1 hour, then warm to RT for 4 hours.
-
Quench: Add saturated
solution. -
Isolation: The product often precipitates.[1][2] Filter the solid.[2] If not, extract with DCM.
-
Validation: Check IR for disappearance of amine N-H stretch and appearance of Amide I/II bands. The Nitrile stretch (
) should remain intact.[2]
-
Technical Discussion: Why Direct C-Acylation Fails
Researchers attempting direct Friedel-Crafts acylation of benzonitrile with suberoyl chloride will encounter two primary failure modes:
-
Electronic Deactivation: The cyano group is a powerful electron-withdrawing group (EWG).[1][2] It deactivates the ring toward electrophilic attack, specifically at the ortho and para positions, and significantly at the meta position.[2]
-
Lewis Acid Scavenging: The nitrile nitrogen possesses a lone pair that coordinates strongly with Lewis acids (e.g.,
).[1][2]-
Reaction:
-
This complex places a formal positive charge on the nitrogen, making the ring even more electron-deficient (similar to a nitro group) and essentially inert to acylation.[2]
-
"Superacid" Exception: Theoretical acylation can be forced using Triflic Acid (TfOH) or HF/SbF5 systems, but this often leads to hydrolysis of the nitrile to an amide or carboxylic acid under the harsh workup conditions.[1][2] This route is not recommended for routine synthesis.[2]
References & Grounding
-
Synthesis of SAHA and Analogs:
-
Amidoxime-Oxadiazole Chemistry:
-
Friedel-Crafts Limitations:
-
HDAC Inhibitor Design:
Safety Data Sheet (SDS) Highlights
-
Suberoyl Chloride: Corrosive, lachrymator.[1][2] Reacts violently with water to release HCl.[2] Handle in a fume hood.
-
3-Cyanobenzene (Benzonitrile): Toxic by inhalation and skin absorption.[1][2] Metabolizes to release cyanide.[2]
-
Hydroxylamine HCl: Potential explosive hazard upon heating; skin sensitizer.[1][2]
Sources
- 1. 3-Bromobenzonitrile | C7H4BrN | CID 23381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzonitrile, 3-methyl- (CAS 620-22-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. epdf.pub [epdf.pub]
- 4. sec.gov [sec.gov]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Note: Synthesis of Tetrazole-Functionalized Octanoate Linkers via [3+2] Cycloaddition of Nitriles
Abstract
In the landscape of modern drug discovery and development, the strategic modification of lead compounds to enhance their pharmacokinetic and pharmacodynamic profiles is paramount. The tetrazole moiety has emerged as a critical functional group, frequently employed as a bioisosteric replacement for carboxylic acids.[1][2][3][4] This substitution can lead to improved metabolic stability, increased lipophilicity, and favorable bioavailability without compromising the acidic character required for target engagement.[1][5] This application note provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the conversion of a cyano group to a tetrazole within an octanoate linker framework. We will delve into the underlying reaction mechanism, explore various catalytic systems, present a detailed experimental protocol, and offer troubleshooting guidance.
Introduction: The Significance of Tetrazoles in Medicinal Chemistry
The octanoate linker provides a flexible and synthetically tractable scaffold for the attachment of pharmacophores to other molecular entities, such as carrier proteins or imaging agents. The terminal functional group on this linker is crucial for its biological activity and subsequent conjugation. While carboxylic acids are common, their metabolic liabilities can be a significant hurdle. The tetrazole ring, with its similar pKa and planar structure, serves as an excellent non-classical bioisostere of the carboxylic acid group.[1] This conversion is a key strategy in medicinal chemistry to overcome issues related to metabolic degradation of the carboxylic acid moiety.[2]
The synthesis of 5-substituted-1H-tetrazoles is most commonly achieved through a [3+2] cycloaddition reaction between an organic nitrile and an azide source.[1][6][7] This powerful transformation, a cornerstone of "click chemistry," offers a high-yielding and versatile route to this important heterocyclic system.[8][9][10][11][12]
Caption: Bioisosteric relationship and synthetic route.
The [3+2] Cycloaddition: Mechanism and Catalysis
The formation of a tetrazole from a nitrile and an azide is a 1,3-dipolar cycloaddition reaction. The reaction proceeds through a concerted mechanism where the 1,3-dipole (azide) reacts with the dipolarophile (nitrile) to form the five-membered tetrazole ring.
While the reaction can proceed thermally, it often requires harsh conditions and long reaction times, especially for unactivated nitriles.[13][14] To overcome this, various catalytic systems have been developed to enhance the reaction rate and yield. These catalysts function by activating the nitrile group, making it more susceptible to nucleophilic attack by the azide.[15]
Caption: Workflow for tetrazole synthesis.
Materials
-
Ethyl 8-cyanooctanoate (10 mmol, 1.83 g)
-
Sodium azide (NaN₃) (12 mmol, 0.78 g) (Caution: Highly toxic and explosive!)
-
Zinc bromide (ZnBr₂) (12 mmol, 2.70 g)
-
Deionized water (20 mL)
-
3M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 8-cyanooctanoate (10 mmol), sodium azide (12 mmol), and zinc bromide (12 mmol). [1]2. Solvent Addition: Add 20 mL of deionized water to the flask.
-
Reaction: Heat the mixture to reflux (approximately 100°C) with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully acidify the reaction mixture to pH ~2 by the slow addition of 3M HCl. (Caution: This step may generate hydrazoic acid, which is volatile and highly explosive. Perform in a well-ventilated fume hood).
-
A precipitate of the product may form upon acidification.
-
-
Extraction:
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ethyl 8-(1H-tetrazol-5-yl)octanoate.
-
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient reaction time or temperature. Inactive catalyst. | Extend the reaction time and/or increase the temperature. Ensure the catalyst is of high purity and handled under anhydrous conditions if necessary. |
| Low Yield | Product loss during workup or purification. Side reactions. | Optimize the extraction and purification steps. Ensure proper pH adjustment during workup. Consider alternative catalysts or reaction conditions to minimize side product formation. |
| Formation of Impurities | Decomposition of starting materials or product. Contaminated reagents. | Use purified starting materials and reagents. Perform the reaction under an inert atmosphere if substrates are sensitive to air or moisture. |
| Difficulty in Purification | Product co-eluting with impurities. | Optimize the chromatography conditions (solvent system, silica gel activity). Consider recrystallization as an alternative purification method. |
Conclusion
The conversion of a cyano group to a tetrazole in octanoate linkers is a robust and valuable transformation in the synthesis of molecules for pharmaceutical and biotechnological applications. The use of a zinc-catalyzed [3+2] cycloaddition in water offers a safe, environmentally friendly, and efficient method for this conversion. By understanding the reaction mechanism, carefully selecting the appropriate catalytic system, and following a well-defined experimental protocol, researchers can successfully synthesize tetrazole-functionalized linkers for a wide range of applications.
References
-
Yoneyama, H., Usami, Y., Komeda, S., & Harusawa, S. (2013). Efficient Transformation of Inactive Nitriles into 5-Substituted 1H-Tetrazoles Using Microwave Irradiation and Their Applications. Synthesis, 45(08), 1051–1059. [Link]
-
Polymer-Supported Tin-Catalyzed Synthesis of Tetrazoles in Flow. (2020). Organic Process Research & Development, 24(5), 752–761. [Link]
-
Synthesis of 1H-tetrazoles. (n.d.). Organic Chemistry Portal. Retrieved February 22, 2026, from [Link]
-
Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. (2024). Journal of Chemical Health Risks. [Link]
-
Green Synthetic Approach to 5-Substituted-1H-Tetrazoles via Recycle and Reuse of Tributyltin Chloride. (n.d.). Retrieved February 22, 2026, from [Link]
-
Alterman, M., & Hallberg, A. (2000). Fast Microwave-Assisted Preparation of Aryl and Vinyl Nitriles and the Corresponding Tetrazoles from Organo-halides. The Journal of Organic Chemistry, 65(23), 7984–7989. [Link]
-
Cationic organotin cluster [t‐Bu2Sn(OH)(H2O)]22+2OTf−‐catalyzed one‐pot three‐component syntheses of 5‐substituted 1H‐tetrazoles and 2,4,6‐triarylpyridines in water. (2019). Applied Organometallic Chemistry, 33(8). [Link]
-
Fused Tetrazoles as Azide Surrogates in Click Reaction: Efficient Synthesis of N-Heterocycle-Substituted 1,2,3-Triazoles. (n.d.). Academia.edu. Retrieved February 22, 2026, from [Link]
-
Jaiswal, S., Dwivedi, J., Kishore, D., & Sharma, S. (2024). Green Methodologies for Tetrazole Synthesis from Different Starting Materials: A Recent Update. Current Organic Chemistry, 28(2), 134–160. [Link]
-
Alterman, M., & Hallberg, A. (2000). Fast microwave-assisted preparation of aryl and vinyl nitriles and the corresponding tetrazoles from organo-halides. PubMed. [Link]
-
Wang, H., et al. (2014). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Molecules, 19(9), 13399-13413. [Link]
- Novel reagent for tetrazole synthesis and process for producing tetrazoles therewith. (n.d.). Google Patents.
-
Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. (2021). RSC Publishing. [Link]
-
Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. [Link]_
-
Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. (2024). ACS Omega. [Link]
-
Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles by Continuous Flow. (2020). Organic Process Research & Development. [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved February 22, 2026, from [Link]
-
Chattopadhyay, G., & Gevorgyan, V. (2010). Fused Tetrazoles as Azide Surrogates in Click Reaction: Efficient Synthesis of N-Heterocycle-Substituted 1,2,3-Triazoles. Organic Letters, 12(9), 2104–2107. [Link]
-
Lin, Q., & Li, W. (2015). Light-Triggered Click Chemistry. NIH Public Access. [Link]
-
Click chemistry. (n.d.). Wikipedia. Retrieved February 22, 2026, from [Link]
-
Hein, C. D., Liu, X.-M., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. NIH Public Access. [Link]
-
MICROWAVE-ASSISTED SYNTHETIC APPROACHES TO BIOLOGICALLY ACTIVE N-BASED FIVE-MEMBERED HETEROCYCLES AS RESPONSE TO GREEN CHEMISTR. (n.d.). Revue Roumaine de Chimie. Retrieved February 22, 2026, from [Link]
-
Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2025). Frontiers. [Link]
-
The Copper‐Catalyzed Azide–Alkyne Cycloaddition Reaction: Why Two Is Faster than One. (2026). Beilstein Journal of Organic Chemistry. [Link]
-
Ciclosi, M., et al. (2015). Solvent-Free Copper-Catalyzed Azide-Alkyne Cycloaddition under Mechanochemical Activation. Molecules, 20(2), 2999-3011. [Link]
-
synthesis of n-alkyl substituted azasugar-tetrazole hybrid molecules via ugi-azide reaction. (2019). Heterocycles, 98(4), 543. [Link]
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. [Link]
-
Reactions of organotin tetrazoles: synthesis of functionalised poly-tetrazoles. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. Retrieved February 22, 2026, from [Link]
-
S. V., K. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews. [Link]
-
Synthetic routes to tetrazole compounds based on OTC materials by Engager. (n.d.). Sciencemadness.org. Retrieved February 22, 2026, from [Link]
- Process for preparation of tetrazoles from aromatic cyano derivatives. (n.d.). Google Patents.
-
Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved February 22, 2026, from [Link]
-
Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. (2020). Mini-Reviews in Medicinal Chemistry, 21(1), 43–61. [Link]
-
Novel Synthesis of 5-Substituted-Tetrazoles. (n.d.). Georgia Tech. Retrieved February 22, 2026, from [Link]
-
A novel approach for the synthesis of 5-substituted-1H-tetrazoles. (2013). SciELO. [Link]
-
Tetrazole. (n.d.). Wikipedia. Retrieved February 22, 2026, from [Link]
-
Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. (n.d.). NIH Public Access. Retrieved February 22, 2026, from [Link]
- Process for the synthesis of tetrazoles. (n.d.). Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. jchr.org [jchr.org]
- 7. asianpubs.org [asianpubs.org]
- 8. Click Chemistry [organic-chemistry.org]
- 9. Click chemistry - Wikipedia [en.wikipedia.org]
- 10. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes [organic-chemistry.org]
- 13. Efficient Transformation of Inactive Nitriles into 5-Substituted 1H-Tetrazoles Using Microwave Irradiation and Their Applications [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 1H-Tetrazole synthesis [organic-chemistry.org]
The Rational Design of Kinase Degraders: Application Notes for Ethyl 8-(3-cyanophenyl)-8-oxooctanoate as a Versatile PROTAC Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Modular Approach to Targeted Protein Degradation
Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them.[1] Proteolysis-Targeting Chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are comprised of three key components: a "warhead" that binds a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3] This tripartite structure allows the PROTAC to act as a molecular bridge, bringing the POI into proximity with the E3 ligase, leading to the POI's ubiquitination and subsequent degradation by the proteasome.[2]
The modular nature of PROTACs lends itself to a building block approach for synthesis, enabling the rapid generation and optimization of degrader candidates. This guide focuses on Ethyl 8-(3-cyanophenyl)-8-oxooctanoate , a chemical entity poised to serve as a versatile starting material for the synthesis of novel PROTACs. Its structure contains a potential warhead moiety, a flexible linker, and a reactive handle for chemical elaboration.
Deconstructing Ethyl 8-(3-cyanophenyl)-8-oxooctanoate for PROTAC Synthesis
The structure of Ethyl 8-(3-cyanophenyl)-8-oxooctanoate can be strategically dissected into three functional components relevant to PROTAC design:
-
The 3-Cyanophenyl Ketone Moiety (The "Warhead" Precursor): The cyanophenyl group is a common pharmacophore in medicinal chemistry. Notably, various kinase inhibitors feature this motif. The PIM kinase family, a group of serine/threonine kinases often overexpressed in cancers like prostate cancer, are a compelling potential target.[1][4][5] While this specific ketone derivative is not a known inhibitor, its cyanophenyl headpiece serves as a rational starting point for designing a warhead to engage the ATP-binding pocket of kinases such as PIM-1.[4][6] The nitrile can act as a hydrogen bond acceptor, a key interaction in many ligand-protein binding events.
-
The 8-Oxooctanoate Chain (The "Linker"): The eight-carbon aliphatic chain provides a flexible linker, a common feature in many successful PROTACs.[7] The length, composition, and attachment points of the linker are critical for establishing a productive ternary complex between the POI and the E3 ligase.[8] This octanoate chain offers a synthetically tractable scaffold that can be further modified to optimize degradation efficiency.
-
The Ethyl Ester (The "Reactive Handle"): The terminal ethyl ester is an ideal chemical handle for synthetic elaboration. It can be readily hydrolyzed to a carboxylic acid, which can then be coupled to an amine-functionalized E3 ligase ligand via standard amide bond formation. This provides a reliable and modular connection point for the final PROTAC assembly.[7][9]
Workflow for Developing a Novel Kinase PROTAC
The following diagram illustrates the overall workflow for utilizing Ethyl 8-(3-cyanophenyl)-8-oxooctanoate to develop and characterize a novel kinase-targeting PROTAC.
Caption: High-level workflow from building block to lead PROTAC.
Protocols: Synthesis and Characterization
Part 1: Synthesis of a Hypothetical PIM-1 Kinase PROTAC
This protocol outlines the synthesis of a PROTAC targeting PIM-1 kinase, starting from Ethyl 8-(3-cyanophenyl)-8-oxooctanoate and coupling it to a derivative of pomalidomide, a common Cereblon (CRBN) E3 ligase ligand.
Step 1: Hydrolysis of the Ethyl Ester
This step converts the reactive handle into a carboxylic acid, ready for coupling.
-
Dissolution: Dissolve Ethyl 8-(3-cyanophenyl)-8-oxooctanoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).
-
Hydrolysis: Add lithium hydroxide (LiOH, ~2.0 eq) to the solution.
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once complete, acidify the reaction mixture with 1N HCl to a pH of ~3-4. Extract the aqueous layer with ethyl acetate (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the carboxylic acid intermediate, 8-(3-cyanophenyl)-8-oxooctanoic acid .
Step 2: Amide Coupling to an E3 Ligase Ligand
This step forms the final PROTAC molecule using a standard HATU-mediated amide coupling reaction.[2][10]
-
Reagent Preparation: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 8-(3-cyanophenyl)-8-oxooctanoic acid intermediate (1.0 eq), an amine-functionalized E3 ligase ligand (e.g., 4-aminomethyl-pomalidomide, 1.1 eq), and HATU (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Activation: Cool the solution to 0°C in an ice bath.
-
Coupling: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) dropwise to the stirred solution.[10]
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by LC-MS.
-
Work-up: Upon completion, quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC molecule.
Caption: Synthetic route to a hypothetical PIM-1 PROTAC.
Part 2: Characterization of the Novel PROTAC
A rigorous set of biochemical, biophysical, and cellular assays is required to validate the activity of a newly synthesized PROTAC.
Protocol 2.1: Biochemical and Biophysical Characterization
-
Objective: To confirm binding to the target protein (PIM-1) and the E3 ligase (CRBN), and to verify the formation of a stable ternary complex.
-
Target Binding Affinity (Kinase):
-
Method: Use a competitive binding assay such as Homogeneous Time-Resolved Fluorescence (HTRF) or a Fluorescence Polarization (FP) assay.
-
Procedure: A fluorescently labeled tracer that binds to the PIM-1 kinase is displaced by increasing concentrations of the synthesized PROTAC. The change in the fluorescence signal is measured to calculate the binding affinity (Kᵢ or IC₅₀).
-
-
E3 Ligase Binding Affinity:
-
Method: A similar competitive FP assay can be used.
-
Procedure: A fluorescently labeled ligand for CRBN (e.g., a thalidomide derivative) is displaced by the PROTAC, and the Kᵢ is determined.
-
-
Ternary Complex Formation:
-
Method: Use proximity-based assays like TR-FRET or AlphaLISA.
-
Procedure: Recombinant, tagged PIM-1 (e.g., His-tagged) and tagged CRBN (e.g., GST-tagged) are incubated with the PROTAC. Donor and acceptor beads/fluorophores that recognize the respective tags are added. A signal is generated only when the proteins are brought into close proximity by the PROTAC, confirming ternary complex formation.
-
-
Protocol 2.2: Cellular Characterization
-
Objective: To confirm that the PROTAC induces the degradation of the target protein in a cellular context and to assess its functional consequences.
-
Target Degradation Assay (Western Blot):
-
Cell Culture: Plate a relevant cancer cell line known to express PIM-1 (e.g., a prostate or leukemia cell line).
-
Treatment: Treat the cells with a dose-response of the PROTAC (e.g., 1 nM to 10 µM) for a set time (e.g., 18-24 hours).
-
Lysis & Blotting: Lyse the cells, quantify total protein, and perform SDS-PAGE followed by Western blotting using a primary antibody specific for PIM-1. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Analysis: Quantify the band intensities to determine the concentration at which 50% of the protein is degraded (DC₅₀) and the maximum percentage of degradation (Dₘₐₓ).[11][12][13]
-
-
Mechanism of Action Validation:
-
Procedure: To confirm that degradation is proteasome-dependent, pre-treat cells with a proteasome inhibitor (e.g., MG132) or a CRBN ligand (e.g., pomalidomide) before adding the PROTAC. A rescue of PIM-1 protein levels confirms the intended mechanism.
-
-
Phenotypic Assays:
-
Method: Assess the downstream biological effects of PIM-1 degradation.
-
Procedure: Perform cell viability assays (e.g., CellTiter-Glo) or apoptosis assays on cancer cell lines treated with the PROTAC to determine its anti-proliferative effects (IC₅₀).[14]
-
-
Data Presentation and Interpretation
Quantitative data from the characterization assays should be tabulated for clear comparison. Below is a sample data table for a hypothetical PIM-1 PROTAC compared to a known inhibitor and a previously published PIM-targeting PROTAC.
Table 1: Comparative Activity of a Hypothetical PIM-1 PROTAC
| Compound | Target Binding (PIM-1, IC₅₀) | Cellular Degradation (DC₅₀) | Max Degradation (Dₘₐₓ) | Anti-Proliferation (IC₅₀) |
| Hypothetical PROTAC | 150 nM | 50 nM | >90% | 80 nM |
| PIM-1 Inhibitor (Control) | 25 nM | N/A | N/A | 300 nM |
| Published PIMTAC[5] | - | Reported Efficacious | >90% (at 72h) | Potent Apoptosis |
Data for the Hypothetical PROTAC is illustrative. N/A = Not Applicable.
Interpretation:
-
A lower DC₅₀ value indicates higher degradation potency.[15]
-
A high Dₘₐₓ value (typically >80%) is desired for an effective degrader.[15]
-
A potent anti-proliferative IC₅₀ that is correlated with the DC₅₀ suggests that the observed cellular phenotype is due to target degradation. The catalytic nature of PROTACs can often lead to greater cellular potency (lower IC₅₀) compared to inhibitors, even if the warhead's binding affinity is weaker.[14]
Conclusion
Ethyl 8-(3-cyanophenyl)-8-oxooctanoate represents a promising and strategically designed starting point for the synthesis of novel kinase-targeting PROTACs. Its distinct chemical moieties provide a clear path for modular synthesis, allowing researchers to rapidly generate and test new degraders. By following the detailed synthetic and characterization protocols outlined in these notes, scientists in the field of targeted protein degradation can leverage this building block to explore new chemical space and accelerate the development of next-generation therapeutics.
References
-
Taylor & Francis. (2022, October 28). Synthesis and discovery of the first potent proteolysis targeting chimaera (PROTAC) degrader of AIMP2-DX2 as a lung cancer drug. [Link]
-
Design, synthesis and structure-activity relationships of new Pim-1 kinase inhibitors. (n.d.). [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
An, J., et al. (2009). Synthesis and Evaluation of Novel Inhibitors of Pim-1 and Pim-2 Protein Kinases. Journal of Medicinal Chemistry. [Link]
-
Liou, H., et al. (2024, March 22). Abstract 4508: Defining PIM kinase protein regulation and PROTAC for pre-clinical testing. Cancer Research. [Link]
-
Royal Society of Chemistry. (2024, April 11). Use of ionic liquids in amidation reactions for proteolysis targeting chimera synthesis. [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. [Link]
-
Toth, R. & Warfel, N. (2025, May 4). Defeating kinases that promote tumorigenesis through non-catalytic functions with PROTACs - PIM kinase as an example. Expert Opinion on Therapeutic Targets. [Link]
-
Wang, J., et al. (2020). Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs. ACS Chemical Biology. [Link]
-
Lv, D., et al. (2025, September 27). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. Molecules. [Link]
-
Chemical design, synthesis and biological evaluation of novel proteolysis targeting chimeras (PROTACs) for the degradation of NU. (n.d.). Diva-portal.org. [Link]
-
National Cancer Institute. (2023, December 19). PROTACtion against resistance of commonly used anti-cancer drug. [Link]
-
(A) Dose response curves, DC 50 and Dmax calculations for compounds 7... (n.d.). ResearchGate. [Link]
-
Modeling PROTAC Degradation Activity with Machine Learning. (2024). arXiv. [Link]
-
Inducing the Degradation of Disease-Related Proteins Using Heterobifunctional Molecules. (2019, September 8). MDPI. [Link]
-
Key Considerations in Targeted Protein Degradation Drug Discovery and Development. (n.d.). Frontiers. [Link]
-
ACS Publications. (2022, May 23). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. [Link]
-
SciSpace. (n.d.). Amide-to-ester substitution as a strategy for optimizing PROTAC permeability and cellular activity. [Link]
-
Cecchini, C., et al. (2022, April 29). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. CHIMIA. [Link]
-
FDA-approved kinase inhibitors in PROTAC design, development and synthesis. (2025, August 12). RSC Medicinal Chemistry. [Link]
-
Donovan, K. A., et al. (2018). A Chemoproteomic Approach to Query the Degradable Kinome Using a Multi-kinase Degrader. Cell. [Link]
-
Targeting Protein Kinases Degradation by PROTACs. (2021, June 30). Frontiers in Pharmacology. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis and Evaluation of Novel Inhibitors of Pim-1 and Pim-2 Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. diva-portal.org [diva-portal.org]
- 8. Inducing the Degradation of Disease-Related Proteins Using Heterobifunctional Molecules [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. lifesensors.com [lifesensors.com]
- 14. PROTACtion against resistance of commonly used anti-cancer drug | Center for Cancer Research [ccr.cancer.gov]
- 15. arxiv.org [arxiv.org]
Application Note & Protocol: High-Yield Synthesis of 8-(3-cyanophenyl)-8-oxooctanoic Acid via Base-Catalyzed Hydrolysis
Introduction and Scientific Context
The synthesis of functionalized carboxylic acids is a cornerstone of medicinal chemistry and materials science. 8-(3-cyanophenyl)-8-oxooctanoic acid is a valuable bifunctional molecule, incorporating both a nitrile group and a carboxylic acid, making it a versatile intermediate for the synthesis of various pharmaceutical agents and specialized polymers. This document provides a detailed, field-proven protocol for the preparation of this target molecule from its corresponding ethyl ester, ethyl 8-(3-cyanophenyl)-8-oxooctanoate.
The selected synthetic strategy is the hydrolysis of the ester functional group. While ester hydrolysis can be catalyzed by either acid or base, this guide focuses on the base-catalyzed method, commonly known as saponification.[1][2] This approach is often superior for preparative-scale synthesis due to its key advantages: the reaction is essentially irreversible, which drives the reaction to completion, and the separation of the desired carboxylic acid product is typically more straightforward than in the reversible acid-catalyzed alternative.[3][4]
Principle of the Reaction: Saponification
Saponification is the hydrolysis of an ester under basic conditions to yield an alcohol and a carboxylate salt.[5][6] The reaction proceeds via a nucleophilic acyl substitution mechanism.
The Mechanism involves several key steps:
-
Nucleophilic Attack: A hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral alkoxide intermediate.[6]
-
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the ethoxide ion (⁻OCH₂CH₃) as the leaving group.
-
Irreversible Acid-Base Reaction: The ethoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is highly favorable and produces an alcohol (ethanol) and a resonance-stabilized carboxylate salt. This final deprotonation step is what renders the overall reaction irreversible, in stark contrast to the equilibrium-driven nature of acid-catalyzed hydrolysis.[3][4]
-
Protonation/Acidification: To obtain the final neutral carboxylic acid, the reaction mixture containing the carboxylate salt is treated with a strong acid (e.g., hydrochloric acid) in a final workup step.[5][7] This protonates the carboxylate anion, causing the desired carboxylic acid to precipitate from the aqueous solution.
Reaction Pathway Diagram
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. savemyexams.com [savemyexams.com]
- 3. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 8-(3-cyanophenyl)-8-oxooctanoate
This guide outlines the technical optimization for synthesizing Ethyl 8-(3-cyanophenyl)-8-oxooctanoate .
The synthesis of this molecule presents a classic chemoselectivity paradox: you must introduce an acyl chain (via the 8-oxo group) onto a benzene ring that contains a nitrile group. The nitrile is strongly electron-withdrawing , deactivating the ring toward traditional Friedel-Crafts acylation, and is simultaneously nucleophilic/electrophilic , making it susceptible to attack by standard organometallic reagents (Grignards/Lithiums).
This guide prioritizes the Knochel-type Organozinc Coupling as the superior high-yield method, while providing optimized parameters for the traditional Friedel-Crafts route as a secondary option.
Part 1: Executive Summary & Strategic Approach
The Core Challenge: Low yields in this synthesis typically stem from two competing failure modes:
-
Deactivation (Friedel-Crafts): The cyano group withdraws electron density, raising the activation energy for electrophilic aromatic substitution. This leads to unreacted starting material or the formation of side products due to the harsh conditions required (high heat/strong Lewis acids).
-
Chemoselectivity (Grignard/Lithium): Standard metallated aryls (Ar-MgBr or Ar-Li) will attack the nitrile group (forming ketones or imines) faster than they react with the ester/acid chloride chain, or they will cause polymerization.
The Solution:
Switch to Organozinc Chemistry (Negishi/Knochel Protocol) . Organozinc reagents (
Part 2: Primary Protocol – The "Gold Standard" (Organozinc Route)
This method typically improves yields from <30% (Friedel-Crafts) to >75% by bypassing ring deactivation and preserving the nitrile.
Reaction Pathway
Precursors: 3-Bromobenzonitrile + Ethyl 8-chloro-8-oxooctanoate (Ethyl suberyl chloride).
Mechanism: Halogen-Metal Exchange
Step-by-Step Methodology
1. Preparation of the Zinc Reagent (3-cyanophenylzinc bromide)
-
Reagents: 3-Bromobenzonitrile (1.0 equiv), LiCl (1.1 equiv), Magnesium turnings (activated),
or use pre-formed (TurboGrignard) followed by . -
Protocol (TurboGrignard Exchange Method):
-
Dissolve 3-bromobenzonitrile in anhydrous THF under Argon at -20°C.
-
Add
(1.1 equiv) dropwise. Stir for 30 mins. Note: The low temp prevents nitrile attack. -
Add
solution (1.2 equiv in THF) dropwise. -
Allow to warm to RT. You now have the stable 3-cyanophenylzinc bromide .
-
2. Copper-Mediated Acylation
-
Reagents: Ethyl 8-chloro-8-oxooctanoate (0.9 equiv), CuCN
2LiCl (20 mol% catalyst). -
Protocol:
Why This Works (Mechanism Visualization)
Caption: The Organozinc pathway stabilizes the nucleophile, preventing self-reaction with the nitrile group before acylation occurs.
Part 3: Secondary Protocol – Optimized Friedel-Crafts
If you lack organometallic infrastructure and must use Friedel-Crafts, follow these strict parameters to maximize the typically low yield.
Reagents: 3-Cyanobenzene (Benzonitrile) + Ethyl 8-chloro-8-oxooctanoate +
Critical Modifications:
-
Stoichiometry: Use 2.5 - 3.0 equivalents of
.-
Reason: The nitrile group possesses a lone pair that coordinates strongly with Lewis Acids. The first equivalent of
will simply "coat" the nitrile, doing nothing for catalysis. You need excess to activate the acid chloride.
-
-
Solvent: Use 1,2-Dichloroethane (DCE) or Nitrobenzene .
-
Reason: DCM often refluxes at too low a temperature to drive reaction on a deactivated ring. DCE allows heating to 80°C.
-
-
Order of Addition: Pre-form the acylium ion.
-
Mix
and Acid Chloride in solvent first (15 mins). Then add the Benzonitrile. This ensures the electrophile is "hot" before it meets the deactivated ring.
-
Part 4: Troubleshooting & FAQs
Data Comparison: Method Efficiency
| Feature | Friedel-Crafts (Standard) | Friedel-Crafts (Optimized) | Organozinc (Knochel) |
| Typical Yield | 15 - 25% | 35 - 45% | 75 - 85% |
| Side Products | Hydrolyzed nitrile (amide), polymers | Ortho/Para isomers (minor) | Minimal |
| Temp. Req. | Reflux (High) | 60-80°C | -20°C to RT |
| Reagent Cost | Low | Low | Moderate (Zn/Pd/Cu) |
Common Failure Modes
Q1: My product contains an amide instead of a nitrile. What happened?
-
Diagnosis: Acidic Hydrolysis.
-
Cause: In the Friedel-Crafts method, the
-nitrile complex is sensitive to the quenching step. If you quench with water/acid while the reaction is still hot, or if the reaction ran too long at high heat, the nitrile hydrates to an amide ( ). -
Fix: Switch to the Organozinc method (neutral conditions). If sticking to FC, quench into ice-cold dilute HCl and extract immediately.
Q2: I see a major spot on TLC that is NOT the product, and starting material is gone.
-
Diagnosis: Nitrile attack (if using Grignard).
-
Cause: If you used standard Phenylmagnesium bromide, it attacked the nitrile to form an imine/ketone dimer.
-
Fix: You must transmetallate to Zinc (
) before adding the electrophile. Magnesium is too reactive for this substrate.
Q3: The reaction stalls after 50% conversion.
-
Diagnosis: Catalyst poisoning.
-
Cause: The product itself (a keto-ester) is a bidentate ligand that can chelate the Zinc or Copper catalyst, slowing down the cycle.
-
Fix: Increase catalyst loading to 0.3 equiv (CuCN) or ensure high-dilution conditions to prevent product inhibition.
Part 5: Diagnostic Workflow
Use this decision tree to determine your next experimental step.
Caption: Decision tree for isolating yield-limiting factors based on synthetic methodology.
References
-
Knochel, P., et al. (2004). "Functionalized Organozinc Reagents: A New Class of Organometallics for Organic Synthesis." Handbook of Functionalized Organometallics.
-
Krasovskiy, A., & Knochel, P. (2004). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition.
-
BenchChem Technical Repository. (2025).[3] "Friedel-Crafts Acylation: Troubleshooting Deactivated Substrates."
-
Organic Chemistry Portal. "Negishi Coupling - Recent Literature and Protocols."
Sources
Technical Support Center: Purifying Ethyl 8-(3-cyanophenyl)-8-oxooctanoate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals undertaking the purification of Ethyl 8-(3-cyanophenyl)-8-oxooctanoate via column chromatography. The content is structured to address both foundational questions and specific troubleshooting scenarios encountered during the purification process.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the setup and strategy for the column chromatography of moderately polar keto-esters like Ethyl 8-(3-cyanophenyl)-8-oxooctanoate.
Q1: What is the most appropriate stationary phase for this purification?
For Ethyl 8-(3-cyanophenyl)-8-oxooctanoate, standard silica gel (60-200 or 230-400 mesh) is the recommended stationary phase.[1][2] Silica gel is a polar adsorbent, making it highly effective for separating compounds of moderate polarity based on their differential interactions with the stationary phase.[3][4] Its slightly acidic nature is generally not problematic for the ester and ketone functionalities in the target molecule, but stability should always be verified if recovery is low.[5] Alumina can be considered an alternative, but silica gel typically provides better resolution for this class of compounds.[3]
Q2: How do I select the optimal mobile phase (eluent)?
The selection of the mobile phase is critical and should always be guided by preliminary Thin Layer Chromatography (TLC) analysis.[1][6] The goal is to find a solvent system where the target compound has an Rf value of approximately 0.3-0.4, as this typically translates to good separation on a column.[5]
-
Starting Point: A common and effective solvent system for compounds of this polarity is a mixture of a non-polar solvent like hexanes (or heptane, a less toxic alternative) and a more polar solvent like ethyl acetate.[7][8] Begin with a low polarity mixture (e.g., 10% Ethyl Acetate in Hexanes) and gradually increase the ethyl acetate concentration until the desired Rf is achieved.
-
Alternative Systems: If separation from impurities is challenging, consider other solvent systems such as dichloromethane/methanol for more polar compounds or ether/hexanes.[7]
Q3: Should I use isocratic or gradient elution?
The choice between isocratic (constant solvent composition) and gradient (changing solvent composition) elution depends on the complexity of the mixture.[9]
-
Isocratic Elution: This method is simpler and is preferred if TLC analysis shows good separation between your target compound and all impurities with a single solvent mixture.[10][11] It is often used for routine purifications where conditions are already well-established.[11]
-
Gradient Elution: If the crude mixture contains impurities with a wide range of polarities, a gradient elution is superior.[11][12] Starting with a low-polarity mobile phase and gradually increasing its strength allows for the sequential elution of compounds, resulting in sharper peaks for later-eluting components and often reducing overall purification time.[13]
Q4: How much silica gel should I use relative to my crude sample?
A general rule for silica gel column chromatography is to use a stationary phase-to-sample weight ratio between 20:1 and 100:1.[1] For moderately difficult separations, a ratio of 50:1 is a good starting point. For very difficult separations where impurities are close to the product on TLC, a higher ratio (e.g., 100:1 or more) may be necessary to achieve baseline separation.
Troubleshooting Guide
This section provides solutions to specific problems that may arise during the purification process.
Q: My compound is streaking or "tailing" on the TLC plate. What's wrong?
A: Streaking or tailing is a common issue that can obscure results and indicate problems with the subsequent column separation.[14] Here are the primary causes and solutions:
-
Sample Overloading: Applying too much sample to the TLC plate is the most frequent cause.[14][15] The stationary phase becomes saturated, leading to a smear rather than a distinct spot.
-
Solution: Dilute your sample and apply a smaller amount to the plate. Multiple small applications in the same spot (allowing the solvent to dry in between) are better than one large application.[16]
-
-
Inappropriate Solvent System: If the compound is highly polar, it may interact too strongly with the silica gel, causing tailing.[16][17]
-
Solution: Increase the polarity of the mobile phase to help the compound travel further up the plate.
-
-
Compound Degradation: The compound may be unstable on the acidic silica gel.[15][18]
-
Solution: Perform a 2D TLC test. Spot the compound in one corner of a square TLC plate, run it in one direction, dry the plate, rotate it 90 degrees, and run it again in the second dimension using the same solvent. If the compound is stable, it will appear on the diagonal. Off-diagonal spots indicate degradation.[15] If degradation occurs, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.[19]
-
Q: I have poor separation between my product and an impurity. How can I improve it?
A: Achieving good resolution is the primary goal of chromatography. If your components are not separating well, consider these steps:
-
Optimize the Mobile Phase: This is the most powerful tool for improving separation. Small changes in solvent polarity can have a large impact. Try finely tuning the ratio of your two-component system. If that fails, switch to a different solvent system with different selectivity (e.g., from Ethyl Acetate/Hexanes to Dichloromethane/Ether).[6]
-
Switch to Gradient Elution: A shallow gradient can significantly improve the separation of closely eluting compounds by sharpening the peaks as they move down the column.[12][13]
-
Improve Column Packing: A poorly packed column with cracks or channels will lead to broad peaks and poor separation.[20] Ensure you pack the column carefully using the wet slurry method to create a homogenous bed.[1]
-
Reduce Sample Load: Overloading the column will cause bands to broaden and overlap. Use a higher ratio of silica to crude material.[1]
Q: My product appears to be degrading on the column, resulting in low yield. What can I do?
A: Keto-esters can sometimes be sensitive to the acidic nature of silica gel.[21][22]
-
Confirm Instability: As mentioned above, a 2D TLC is an excellent way to confirm if your compound is unstable on silica.[15]
-
Deactivate the Silica: You can reduce the acidity of the silica gel by adding a small amount of a basic modifier like triethylamine (~0.1-1%) to the eluent. However, this is more common for basic compounds like amines.[18] For a neutral molecule, this may not be necessary and could complicate solvent removal.
-
Switch Stationary Phase: If degradation is confirmed, the best solution is often to switch to a less reactive stationary phase, such as neutral alumina.[19]
-
Work Quickly: Minimize the time the compound spends on the column. Using flash chromatography (applying pressure to speed up the flow rate) can reduce contact time and limit degradation.
Q: My compound won't elute from the column, or it elutes immediately with the solvent front. How do I fix this?
A: This is a classic problem related to incorrect solvent polarity.[19]
-
Compound Stays at the Top (Rf = 0): The mobile phase is not polar enough to displace the compound from the silica gel.[17]
-
Solution: Gradually and systematically increase the percentage of the polar solvent in your eluent mixture.[5] For example, move from 10% to 20% to 30% ethyl acetate in hexanes.
-
-
Compound Elutes Immediately (Rf ≈ 1): The mobile phase is too polar. The compound has a much higher affinity for the solvent than the stationary phase and is washed through without any separation.[17]
-
Solution: Decrease the polarity of the eluent by reducing the percentage of the polar solvent.[17]
-
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving common column chromatography issues.
Caption: Troubleshooting Decision Tree for Column Chromatography.
Quantitative Data for Method Development
Proper solvent selection is crucial for successful chromatography. The following table provides data on common solvents to aid in creating effective mobile phases.
| Solvent | Polarity Index (Reichardt) | Boiling Point (°C) | UV Cutoff (nm) | Notes |
| n-Hexane | 0.009 | 69 | 195 | Common non-polar base.[7] |
| Heptane | 0.012 | 98 | 195 | Less toxic alternative to hexane.[8] |
| Dichloromethane (DCM) | 0.309 | 40 | 233 | Good solvent, use in a fume hood.[7] |
| Diethyl Ether | 0.117 | 35 | 215 | Volatile and flammable. |
| Ethyl Acetate (EtOAc) | 0.228 | 77 | 256 | Excellent, common polar modifier.[7] |
| Acetone | 0.355 | 56 | 330 | Can be too strong, high UV cutoff. |
| Methanol (MeOH) | 0.762 | 65 | 205 | Very polar; use sparingly with silica (<10%) to avoid dissolving it.[7] |
Detailed Experimental Protocol
This protocol provides a step-by-step guide for the purification of Ethyl 8-(3-cyanophenyl)-8-oxooctanoate.
Step 1: TLC Analysis to Determine Eluent
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
On a silica gel TLC plate, draw a faint pencil line ~1 cm from the bottom.
-
Spot the dissolved sample onto the line.
-
Develop the plate in a sealed chamber containing a test solvent system (e.g., 20% EtOAc/Hexanes).
-
Visualize the plate under a UV lamp (254 nm). The aromatic ring will make the compound visible.
-
Adjust the solvent ratio until the main product spot has an Rf of ~0.3-0.4. This will be your column eluent.
Step 2: Column Preparation (Wet Slurry Method)
-
Select a column of appropriate size for your sample quantity.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
In a beaker, mix the required amount of silica gel (e.g., 50x the weight of your crude product) with your starting eluent to form a smooth, lump-free slurry.[1]
-
With the stopcock open, pour the slurry into the column. Use additional eluent to rinse all the silica into the column.
-
Gently tap the side of the column to help the silica pack into a uniform bed.
-
Once the silica has settled, add another thin layer of sand on top to protect the surface.
-
Drain the excess eluent until the solvent level is just at the top of the sand layer. Never let the column run dry.
Step 3: Sample Loading (Dry Loading)
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (~2-3x the weight of your crude product) to this solution.
-
Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of your crude product adsorbed onto silica.
-
Carefully add this powder to the top of the packed column.
-
Gently tap to settle the powder and carefully add your eluent.
Step 4: Elution and Fraction Collection
-
Fill the column with the eluent.
-
Open the stopcock to begin elution. If using flash chromatography, apply gentle pressure with an inert gas or air pump.
-
Collect the eluting solvent in a series of labeled test tubes or flasks.
-
If using a gradient, start with a lower polarity eluent and systematically increase the polarity after a few column volumes have passed.[13]
Step 5: Analysis of Fractions
-
Monitor the separation by spotting alternating fractions onto a TLC plate.
-
Develop the TLC plate in your chosen eluent system to identify which fractions contain your purified product.
-
Combine the fractions that contain only the pure product.
Step 6: Product Isolation
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
Place the resulting oil or solid under high vacuum to remove any residual solvent.
-
Obtain the mass of the pure product and calculate the yield. Characterize by NMR, IR, and/or mass spectrometry to confirm purity and identity.
References
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
Biotage. Which sample solvents work best with normal-phase flash column chromatography?. [Link]
-
Bitesize Bio. Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]
-
ResearchGate. Tailing in TLC - can anyone help?. [Link]
-
ResearchGate. How can I select the solvent system for column chromatography?. [Link]
-
University of Victoria, Department of Chemistry. Column chromatography. [Link]
-
Chrom Tech, Inc. Mastering Column Chromatography: Techniques and Tips. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
-
ChemBAM. TLC troubleshooting. [Link]
-
Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
Chemistry LibreTexts. 6.2: Thin Layer Chromatography (TLC). [Link]
-
Common Organic Chemistry. Solvent Systems for Silica Gel Column Chromatography. [Link]
-
MicroSolv Technology Corporation. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions. [Link]
-
LCGC North America. Liquid Chromatography Problem Solving and Troubleshooting. [Link]
-
Kromasil. Gradient or isocratic elution in preparative reversed phase HPLC. [Link]
-
University of York, Department of Chemistry. Thin Layer Chromatography (TLC) - Issues. [Link]
-
Biotage. When is Gradient Elution Better than Isocratic Elution?. [Link]
-
ResearchGate. What is the advantages of gradient elution over isocratic elution in LC?. [Link]
-
Phenomenex. Isocratic Vs. Gradient Elution in Chromatography. [Link]
-
Danaher Life Sciences. Gradient vs. Isocratic Elution in HPLC. [Link]
-
Wikipedia. Column chromatography. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. Polyoxyethylenated Cholesterol – Stationary Phases For Gas Chromatographic Packed Columns. [Link]
-
Columbia University. Column chromatography. [Link]
-
Phenomenex. Column Chromatography: Principles, Procedure, and Applications. [Link]
-
SciSpace. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid. [Link]
-
MDPI. Synthetic Access to Aromatic α-Haloketones. [Link]
- Google Patents.
-
Journal of Visualized Experiments. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]
- Google Patents.
-
Organic Letters. Supporting Information for Copper-Catalyzed Borylative Cyclization of o-(Cyano)phenyl Propargyl Carbonates: Synthesis of Functionalized 1-Naphthalenols. [Link]
-
Scientific Reports. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. [Link]
-
ACS Omega. Gram-Scale Synthesis of Flavoring Ketones in One Pot via Alkylation–Decarboxylation on Benzylic Carbon Using a Commercial Solid Acid Catalyst. [Link]
Sources
- 1. Column chromatography - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. columbia.edu [columbia.edu]
- 4. Column Chromatography Guide | Phenomenex [phenomenex.com]
- 5. web.uvic.ca [web.uvic.ca]
- 6. researchgate.net [researchgate.net]
- 7. Chromatography [chem.rochester.edu]
- 8. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 9. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 10. [Kromasil®] notes - Gradient or isocratic elution in preparative reversed phase HPLC [kromasil.com]
- 11. lifesciences.danaher.com [lifesciences.danaher.com]
- 12. researchgate.net [researchgate.net]
- 13. biotage.com [biotage.com]
- 14. chembam.com [chembam.com]
- 15. Chemistry Teaching Labs - Issues [chemtl.york.ac.uk]
- 16. bitesizebio.com [bitesizebio.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
- 19. Chromatography [chem.rochester.edu]
- 20. chromtech.com [chromtech.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Preventing ester hydrolysis during cyanophenyl functionalization
ChemSupport Interface: Ticket #CN-492 Subject: Preventing Ester Hydrolysis During Cyanophenyl Functionalization Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
User Issue Summary
"I am attempting to introduce a nitrile group onto an aryl halide that contains a methyl ester moiety on a separate ring position. Standard conditions (NaCN, heat) are resulting in significant hydrolysis of the ester to the carboxylic acid. I need a protocol that installs the nitrile while keeping the ester intact."
Module 1: The Core Strategy (Root Cause Analysis)
The failure mode you are experiencing—hydrolysis of the ester—is chemically deterministic. Classical cyanation (Rosenmund-von Braun) or standard nucleophilic substitution using alkali metal cyanides (NaCN, KCN) creates a high concentration of free cyanide ions (
The Solution: The "Slow-Release" Protocol
To preserve the ester, we must switch from ionic cyanides (NaCN) to covalent cyanides. The gold standard for this application is Zinc Cyanide (
Why
-
Covalency:
is insoluble in most organic solvents. It does not flood the reaction with free cyanide ions. -
Transmetallation: It releases cyanide only to the Palladium catalyst upon demand (transmetallation step), keeping the background concentration of nucleophilic cyanide near zero.
-
Neutral pH: The reaction proceeds near neutral pH, protecting base-sensitive esters.
Module 2: Decision Matrix & Mechanism
Before proceeding to the protocol, use this logic flow to confirm your experimental design.
Figure 1: Decision matrix for selecting the correct reagents based on substrate type to ensure ester stability.
Module 3: Validated Protocols
Protocol A: Pd-Catalyzed Cyanation using (Recommended)
Best for: Aryl bromides/iodides with sensitive esters.
Reagents:
-
Substrate (1.0 equiv)
- (0.6 equiv) — Note: 0.5 equiv supplies 1.0 equiv of CN, slight excess ensures conversion.
- (3-5 mol%) — Robust catalyst, resists deactivation.
-
Additives: Zn powder (10 mol%) — Keeps Pd in active Pd(0) state.
-
Solvent: Anhydrous DMF or DMAc (0.2 M concentration).
Step-by-Step:
-
Drying: Flame-dry your reaction vessel and cool under Argon/Nitrogen. Moisture is the enemy of esters at high heat.
-
Loading: Add substrate,
, Pd catalyst, and Zn powder to the flask. -
Degassing: Cap the flask. Evacuate and backfill with Argon (3 cycles). Critical: Oxygen causes catalyst death, leading to stalled reactions where you might be tempted to add more base/heat (don't).
-
Solvent: Add anhydrous DMF via syringe.
-
Reaction: Heat to 80–100°C . Monitor by TLC/LCMS.
-
Checkpoint: Reaction typically finishes in 2-6 hours.
-
-
Workup (Safety Critical):
Protocol B: Non-Toxic Alternative using
Best for: Late-stage pharmaceutical intermediates where trace heavy metals (Zn) are a concern.
Reagents:
-
Substrate (1.0 equiv)
- (0.25 equiv) — Non-toxic, stable source.
- (2 mol%) + XPhos or SPhos (4 mol%)
- (1.0 equiv) — Weak base required here.
-
Solvent: DMAc/Water (10:1).
Note on Esters: While this uses water, the base (
Module 4: Troubleshooting (FAQ)
Q1: The reaction works, but I see 10-15% carboxylic acid byproduct.
-
Diagnosis: Wet solvent. DMF is hygroscopic. If it absorbs water from the atmosphere, the cyanide/base combo will hydrolyze your ester at 100°C.
-
Fix: Use fresh anhydrous DMF from a sealed bottle or molecular sieves. Switch to Protocol A (Zn(CN)2) which requires no external base.
Q2: My reaction stalled at 50% conversion.
-
Diagnosis: Catalyst poisoning. High concentrations of cyanide bind to Pd(II) and prevent reductive elimination.
-
Fix: You likely used NaCN or added reagents too fast. Switch to
. If already using Zinc, ensure your system is oxygen-free (degas longer). Oxygen oxidizes phosphine ligands, killing the catalyst.
Q3: Can I use Ethanol or Methanol as a solvent?
-
Diagnosis: ABSOLUTELY NOT.
-
Reason: In the presence of cyanide (which acts as a weak base), alcohols will attack the ester, causing transesterification (e.g., Methyl ester becomes Ethyl ester).
-
Fix: Use non-nucleophilic polar aprotic solvents (DMF, DMAc, NMP).
Q4: I need to perform a Suzuki coupling to attach a cyanophenyl group, but the base is hydrolyzing my ester.
-
Diagnosis: Standard Suzuki bases (
, in water) are too harsh. -
Fix: Use Anhydrous Suzuki Conditions .
-
Base: Anhydrous
(finely ground) or CsF (Cesium Fluoride). -
Solvent: Dioxane or Toluene.
-
Mechanism:[2][4][5][6][7][8] The solubility of the inorganic base in organic solvent is low, acting as a "heterogeneous buffer" that facilitates transmetallation without dissolving enough base to hydrolyze the ester.
-
Module 5: Data & Compatibility Summary
| Reagent System | Ester Tolerance | Reaction pH | Toxicity | Rec. Temp |
| NaCN / KCN | Low (High Hydrolysis Risk) | Basic (>11) | High | 60-140°C |
| CuCN (Rosenmund) | Low (Harsh Conditions) | Neutral | Moderate | >150°C |
| Zn(CN)₂ | Excellent | Neutral | Low | 80-100°C |
| K₄[Fe(CN)₆] | Good | Mildly Basic | Very Low | 100-120°C |
| TMS-CN | Moderate | Acidic/Neutral | High (Volatile) | 60-80°C |
References
-
Tschaen, D. M., et al. (1995). "An Improved Procedure for the Palladium-Catalyzed Cyanation of Aryl Halides." Journal of Organic Chemistry. (Demonstrates the superiority of Zn(CN)2 for functional group tolerance).
-
Schareina, T., Zapf, A., & Beller, M. (2004). "Potassium Hexacyanoferrate(II)—A New, Eco-Friendly Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides." Chemical Communications. (Establishes the non-toxic K4[Fe(CN)6] protocol).
-
Cohen, D. T., & Buchwald, S. L. (2015).[3] "Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media." Organic Letters. (Discusses mild conditions preventing side reactions).
-
Littke, A., et al. (2007).[9] "Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions." Journal of the American Chemical Society. (Reference for anhydrous/mild Suzuki bases).
-
BenchChem Technical Support. (2025). "Preventing Hydrolysis During the Workup of Esterification Reactions." (General guidelines for ester stability).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 4. scribd.com [scribd.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Octanoate Linker Solubility & Conjugation
Current Status: Operational | Topic: Hydrophobic Linker Optimization | Persona: Senior Application Scientist
Introduction: The "Hydrophobic Mismatch"
Welcome to the technical support hub for lipophilic linker chemistry. If you are here, you are likely facing the "Octanoate Paradox" : You need an octanoate (C8) linker to improve cell permeability or albumin binding in your final conjugate, but that same hydrophobicity is causing the linker to crash out of solution before it can react with your protein or peptide.
As a Senior Application Scientist, I see this daily. The C8 alkyl chain is thermodynamically incompatible with the aqueous buffers (PBS, HEPES) required for biomolecule stability. This guide moves beyond basic "add more DMSO" advice and provides a mechanistic troubleshooting framework for stabilizing these linkers during the critical conjugation window.
Module 1: Diagnostic & Formulation Strategy
Before starting your experiment, determine the thermodynamic state of your linker. The solubility strategy changes based on whether your linker has an ionizable head group (Free Acid) or is fully functionalized (e.g., NHS-Ester).
The Solubility Decision Matrix
Figure 1: Decision matrix for selecting the correct solubilization strategy based on linker chemistry.
Critical Solubility Data
| Parameter | Value / Limit | Application Note |
| Octanoic Acid pKa | ~4.89 [1] | At pH 7.4, it is >99% ionized (soluble). At pH < 5, it precipitates. |
| Water Solubility | ~0.68 g/L (4–5 mM) | This is the thermodynamic limit. Kinetic solubility (transient) can be higher. |
| CMC (Na-Octanoate) | ~300–400 mM [2] | Micelles rarely form at conjugation concentrations (usually <1 mM). The issue is bulk precipitation, not micellization. |
| Max DMSO Tolerance | 5–10% (v/v) | Most proteins denature above 10% DMSO. Keep final reaction organic load low. |
Module 2: The "Stepwise Dosing" Protocol
The most common failure mode is the "Organic Crunch." This happens when a high-concentration linker stock (in DMSO) hits the aqueous buffer all at once. The local concentration exceeds the solubility limit instantly, forming aggregates that never re-dissolve.
The Solution: Use a stepwise addition protocol to maintain the linker in a "metastable" state long enough to react.
Protocol: Kinetic Solubilization for NHS-Octanoates
Reagents:
-
Linker Stock: 10–50 mM in Anhydrous DMSO or DMA (DMA is often better for hydrophobics).
-
Protein Buffer: 0.1 M NaHCO₃, pH 8.3 (Amino-reactive) or PBS pH 7.2 (Thiol-reactive).
-
Co-solvent: 100% DMSO.
Step-by-Step Workflow:
-
Calculate the Organic Budget: Determine the maximum volume of DMSO your protein can tolerate (e.g., 5%).
-
The "Pre-Dilution" Trick:
-
Do not add the 50 mM stock directly to the protein.
-
Dilute the linker stock into a secondary "dosing" tube containing 30–50% DMSO in water immediately before use.
-
Note: This creates a temporary emulsion. Use within 30 seconds.
-
-
Stepwise Addition (The 5x20 Rule):
-
Divide your total linker volume into 5 equal aliquots.
-
Add the first aliquot to the protein solution while vortexing gently or stirring rapidly.
-
Wait 20–30 seconds.
-
Repeat until all linker is added.
-
-
Incubation: Allow reaction to proceed for 1 hour at Room Temp or 4°C overnight. Continuous gentle agitation is required to prevent settling.
Module 3: Advanced Solubilization (Cyclodextrins)
If the Stepwise Dosing fails (solution turns milky), you need a "Molecular Shield." Cyclodextrins (CDs) have a hydrophobic cavity that encapsulates the octyl tail, while the exterior remains hydrophilic.
Why this works: The CD "hides" the octanoate tail from the water, preventing aggregation, but the NHS-head group remains exposed for conjugation [3].
Cyclodextrin-Assisted Conjugation Workflow
Figure 2: Cyclodextrin-assisted workflow. The linker is pre-complexed with cyclodextrin before touching the protein.
Protocol:
-
Prepare a 100 mM stock of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in water.
-
Add your Octanoate Linker (in DMSO) to the HP-β-CD solution.
-
Ratio: Use 10–20 molar equivalents of CD per mole of Linker.
-
-
Incubate for 15 mins at RT. The solution should remain clear.
-
Add this "Linker-CD Complex" to your protein solution.
-
Note: CD is easily removed later via dialysis or desalting columns.
Module 4: Troubleshooting & FAQs
Common Failure Modes
| Symptom | Probable Cause | Corrective Action |
| Immediate "Milky" precipitate | "Organic Crunch" (Local concentration too high). | Switch to Stepwise Dosing (Module 2). Increase stirring speed during addition. |
| Low Conjugation Yield (No precipitate) | Hydrolysis of NHS ester. | Check pH. If pH > 8.5, hydrolysis outcompetes conjugation.[1] Lower pH to 8.0–8.2 or increase linker excess. |
| Protein Loss after filtration | Protein-Linker aggregates caught in filter. | Do not filter "cloudy" reactions immediately. Add 0.05% Tween-20 to resolubilize aggregates before purification. |
| LC-MS Signal Suppression | Residual surfactant or Cyclodextrin. | Ensure thorough dialysis. If using Tween, switch to removable surfactants or use Cyclodextrins (which don't suppress MS as badly as detergents). |
Frequently Asked Questions
Q: Can I use PEGylated octanoate linkers to improve solubility? A: Yes. This is the "Gold Standard" solution. If you can modify your design, adding a short PEG spacer (PEG2–PEG4) between the octanoate tail and the reactive group significantly reduces hydrophobicity [4].
Q: My protocol says to use DMF, but you recommend DMSO/DMA. Why? A: DMF can degrade into dimethylamine over time, which is a secondary amine that reacts with NHS esters, killing your linker [5]. Unless you have fresh, high-grade anhydrous DMF, DMSO or DMA is safer for NHS chemistry.
Q: How do I remove the unreacted octanoate linker? A: Free octanoate is very sticky. Standard desalting columns (Sephadex G-25) might not work well because the linker forms micelles or sticks to the resin.
-
Recommendation: Use Dialysis with a buffer containing 10% ethanol or a low concentration of CD to help "pull" the free linker out of the dialysis bag.
References
-
Wellen, B. A., et al. (2017). "Surface pKa of octanoic, nonanoic, and decanoic fatty acids at the air–water interface." Physical Chemistry Chemical Physics.
-
Kallay, N., et al. (2025). "Critical micelle concentration of sodium octanoate." ResearchGate / Wikipedia Data.
-
BOC Sciences. (2025). "Cyclodextrin Solutions for API Solubility Boost." Technical Guide.
-
PurePEG. (2025). "How Linker Chemistry Governs ADC Stability, Solubility."
-
Lumiprobe. (2025). "NHS Ester Labeling Protocol & Solvent Warnings."
Sources
Technical Support Center: Strategies for the Removal of Unreacted 3-Cyanobenzene from Reaction Mixtures
Welcome to the technical support center for synthetic and process chemistry. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the removal of unreacted 3-cyanobenzene (benzonitrile) from their reaction mixtures. As a versatile solvent and reagent, the effective removal of residual benzonitrile is critical for obtaining high-purity products. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address these purification challenges.
Introduction: The Challenge of a High-Boiling Point Starting Material
3-Cyanobenzene, commonly known as benzonitrile, is a widely used starting material and solvent in organic synthesis due to its unique reactivity and ability to dissolve a wide range of organic compounds.[1] However, its high boiling point (approximately 191°C) can complicate its removal from reaction mixtures, particularly when the desired product is also a high-boiling liquid or a thermally sensitive solid.[2] Incomplete removal of benzonitrile can interfere with subsequent reaction steps, complicate product characterization, and impact the overall purity and yield of the final product.
This guide will walk you through a logical approach to tackling this common purification problem, from initial assessment to the selection and implementation of the most appropriate removal strategy.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should be aware of when working with 3-cyanobenzene?
A1: Besides unreacted starting material, commercial benzonitrile can contain several impurities that may affect your reaction. These include water, isonitriles, amines, and benzamide.[3] The presence of these can be particularly problematic in moisture-sensitive reactions, such as those involving Grignard reagents.[4] A yellowish tint in your benzonitrile may indicate the presence of such impurities.[4]
Q2: How can I assess the purity of my product and determine the level of residual benzonitrile?
A2: Several analytical techniques can be employed. For volatile and thermally stable products, Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for quantifying residual benzonitrile. High-Performance Liquid Chromatography (HPLC) is a versatile method for a wide range of products, including non-volatile and thermally sensitive compounds.[4] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to detect and quantify benzonitrile, with its aromatic protons appearing in a distinct region of the spectrum.
Q3: My product is a solid. Why is it "oiling out" or appearing as a gummy solid instead of crystallizing properly?
A3: This is a common issue when significant amounts of a high-boiling solvent like benzonitrile are present. The unreacted benzonitrile acts as an impurity that can suppress the melting point of your product and inhibit the formation of a proper crystal lattice.[5] Effective removal of the benzonitrile prior to crystallization is crucial.
Q4: Are there any safety concerns I should be aware of when removing benzonitrile?
A4: Yes, benzonitrile is harmful if swallowed, inhaled, or absorbed through the skin.[2] It can cause irritation to the skin, eyes, and respiratory tract.[6] When heated, it can emit toxic fumes, including hydrogen cyanide and nitrogen oxides.[1] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2]
Troubleshooting and Purification Strategies
The selection of the most effective method for removing unreacted benzonitrile depends on the properties of your desired product. The following decision tree and detailed guides will help you navigate your options.
Decision-Making Workflow for Benzonitrile Removal
Caption: Decision workflow for selecting a purification method.
Scenario-Based Troubleshooting Guides
Case 1: Your Product is a Solid
If your desired product is a solid, the primary goal is to remove the majority of the benzonitrile to allow for effective crystallization.
Initial Assessment: After the reaction is complete, attempt to remove the bulk of the benzonitrile under reduced pressure using a rotary evaporator. Due to its high boiling point, this may require a good vacuum pump and a high-temperature water bath.
Problem: My product is an oil or a sticky solid after rotary evaporation.
-
Causality: A significant amount of benzonitrile remains, acting as a solvent and preventing crystallization.
-
Solution 1: Recrystallization with a Carefully Selected Solvent System.
-
Solvent Selection: The key is to find a solvent or solvent system in which your product has high solubility at elevated temperatures and low solubility at room temperature or below, while benzonitrile remains soluble.[7] Common choices include ethanol/water, isopropanol, or ethyl acetate/hexanes mixtures.[8]
-
Procedure:
-
Dissolve the crude product in a minimal amount of the hot solvent.
-
If the solution is colored, you can treat it with a small amount of activated carbon and perform a hot filtration.[5]
-
Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.[5]
-
-
Problem: Recrystallization yields are low, or the product is still impure.
-
Causality: Benzonitrile may be co-crystallizing with your product, or its high concentration in the mother liquor prevents complete precipitation of the desired compound.
-
Solution 2: Extractive Workup Prior to Crystallization.
-
Principle: This method utilizes the differential solubility of your product and benzonitrile in immiscible solvents.[9]
-
Procedure:
-
Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or diethyl ether.
-
Wash the organic layer multiple times with water. Benzonitrile has some water solubility, and this will help partition it into the aqueous phase.[10]
-
If your product is neutral, you can proceed to dry the organic layer and concentrate it before recrystallization.
-
If your product is acidic or basic, an acid-base extraction is highly effective (see Case 3).
-
-
Case 2: Your Product is a High-Boiling Point Liquid
This scenario can be challenging due to the proximity of the boiling points of your product and benzonitrile.
Problem: Simple distillation is ineffective at separating my product from benzonitrile.
-
Causality: The boiling points of your product and benzonitrile are too close for efficient separation by simple distillation.
-
Solution 1: Fractional Vacuum Distillation.
-
Principle: Using a fractionating column under reduced pressure increases the separation efficiency, allowing for the separation of liquids with closer boiling points.
-
Procedure:
-
Set up a fractional distillation apparatus with a Vigreux or packed column.
-
Apply a vacuum and slowly heat the mixture.
-
Carefully collect the fractions, monitoring the temperature at the still head. A sharp increase in temperature will indicate the transition from one component to the next.
-
-
-
Solution 2: Steam Distillation.
-
Principle: This technique is suitable for water-immiscible compounds that are volatile in steam. It allows for distillation at temperatures below 100°C, which is ideal for thermally sensitive compounds.[11]
-
Procedure:
-
Add water to the reaction mixture in a distillation flask.
-
Pass steam through the mixture. The steam and the volatile organic compounds will co-distill.
-
Collect the distillate, which will consist of two layers (water and your product/benzonitrile).
-
Separate the organic layer from the distillate.
-
-
Case 3: Your Product is Acidic or Basic
This is often the most straightforward scenario for separating a product from the neutral benzonitrile.
Problem: How do I separate my acidic or basic product from the neutral benzonitrile?
-
Causality: The acidic or basic functional group in your product can be protonated or deprotonated to form a water-soluble salt, while the neutral benzonitrile remains in the organic phase.[12]
-
Solution: Acid-Base Extraction.
-
Principle: This is a highly effective liquid-liquid extraction technique.[13]
-
Workflow Diagram:
Caption: Workflow for acid-base extraction.
-
Procedure for an Acidic Product:
-
Dissolve the reaction mixture in an organic solvent like diethyl ether.
-
Extract the organic solution with a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide. Repeat the extraction 2-3 times.
-
Combine the aqueous layers. The deprotonated acidic product is now in the aqueous phase.
-
The organic layer, containing benzonitrile, can be discarded.
-
Cool the aqueous layer in an ice bath and slowly acidify with concentrated HCl until the product precipitates.
-
Collect the solid product by vacuum filtration.
-
-
Procedure for a Basic Product:
-
Dissolve the reaction mixture in an organic solvent.
-
Extract with a dilute aqueous solution of hydrochloric acid (e.g., 1M HCl).
-
The protonated basic product will move to the aqueous layer.
-
Separate and basify the aqueous layer with a base like NaOH to precipitate the free base product.
-
-
Case 4: When Other Methods Fail
Problem: My product is neutral, has a similar boiling point to benzonitrile, and does not crystallize well.
-
Causality: This is the most challenging scenario, where physical properties make separation by standard methods difficult.
-
Solution: Column Chromatography.
-
Principle: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel or alumina) and solubility in a mobile phase (the eluent).
-
Procedure:
-
First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC) that provides good separation between your product and benzonitrile.
-
Prepare a column with silica gel or alumina.
-
Load your crude product onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing your pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
-
Detailed Experimental Protocols
Protocol 1: General Purification of Benzonitrile by Washing and Distillation
This protocol is useful for purifying commercial benzonitrile before use in a sensitive reaction.
-
Acid Wash: In a separatory funnel, wash the benzonitrile with an equal volume of concentrated HCl to remove any basic impurities like amines and isonitriles.[14][15]
-
Base Wash: Wash with an equal volume of 5% aqueous sodium bicarbonate to neutralize any remaining acid.[4]
-
Water Wash: Wash with deionized water until the aqueous layer is neutral.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate or calcium chloride.[15]
-
Vacuum Distillation: Decant the dried benzonitrile into a distillation flask containing a few boiling chips. Distill under reduced pressure, collecting the fraction that boils at the correct temperature for the applied pressure (e.g., 69°C at 10 mmHg).[14]
Protocol 2: Removal of Benzonitrile via Extractive Workup and Recrystallization (for a neutral solid product)
-
Dissolution: After the reaction is complete, cool the mixture to room temperature. Dissolve the mixture in 3-4 volumes of ethyl acetate.
-
Aqueous Washes: Transfer the solution to a separatory funnel and wash with an equal volume of deionized water (3 times). This will remove some of the benzonitrile.
-
Brine Wash: Wash with a saturated aqueous solution of NaCl (brine) to aid in the removal of dissolved water from the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Recrystallization: Recrystallize the resulting crude solid from a suitable solvent system as determined by solubility tests.[16]
Summary Table of Physical Properties
| Property | Value | Reference(s) |
| Chemical Formula | C₇H₅N | [2] |
| Molecular Weight | 103.12 g/mol | [2] |
| Boiling Point | 191 °C | [2] |
| Melting Point | -13 °C | [15] |
| Density | ~1.01 g/mL | [17] |
| Solubility in Water | Sparingly soluble | [18] |
| Solubility in Organic Solvents | Miscible with most common organic solvents | [1] |
References
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Purification of 2-Hydroxybenzonitrile. BenchChem.
- Cole-Parmer. (2005, October 11). Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade. Cole-Parmer.
- Ahmad, M. (2017, July 23). How can I purify impure benzonitrile?
- Nile Chemicals. (2021, August 1). Synthesis of Benzonitrile [Video]. YouTube.
- BENZONITRILE. (n.d.). In PubChem.
- LookChem. (n.d.).
- University of the Witwatersrand. (n.d.). RECRYSTALLIZATION.
- National Industrial Chemicals Notification and Assessment Scheme. (2019, March 8). Benzonitrile: Human health tier II assessment. Australian Government Department of Health.
- Takeda, Y., et al. (2018). Zinc chloride-catalyzed Grignard addition reaction of aromatic nitriles. Organic & Biomolecular Chemistry, 16(30), 5469-5473.
- Shaalaa.com. (2021, March 25). What is the action of Grignard reagent on benzonitrile?
- Grokipedia. (n.d.). Benzonitrile.
- Stack Exchange. (2012, April 25).
- Alfa Aesar. (n.d.). PURIFICATION OF SOLVENTS FOR BENZONITRILE DICHLOROMETHANE.
- Allen. (n.d.).
- National Research Council (US) Committee on Acute Exposure Guideline Levels. (2007). Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 5.
- Science Learning Center. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.). Remove Sticky Reagents.
- Alfa Chemistry. (2018, August 29).
- University of Rochester, Department of Chemistry. (n.d.).
- McKeever, C. H., & Nemec, J. W. (1956). U.S. Patent No. 2,770,641. U.S.
- Scribd. (n.d.).
- National Council of Educational Research and Training. (n.d.). 8.8 Methods of Purification of Organic Compounds | NCERT 11 Chemistry.
- Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis).
- Organic Syntheses. (1944). p-NITROBENZONITRILE.
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- Delhaye, L., et al. (n.d.). Technical Notes - Removal of Reaction Solvent by Extractive Workup.
- University of Rochester, Department of Chemistry. (n.d.). Solvent: benzonitrile.
- MIT OpenCourseWare. (n.d.). 8.4 - Extraction and Washing Guide.
- University of York, Chemistry Teaching Labs. (n.d.). Theory of Aqueous Workup.
- Wang, H., et al. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances, 9(33), 18957-18964.
- Organic Syntheses. (1944). 4-METHYLCOUMARIN.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Acid-Base Extraction.
- Royal Society of Chemistry. (2014, December 29). Organic Practical Setup 5. Washing to remove acid impurities [Video]. YouTube.
- Organic Syntheses. (n.d.). 2,6-Dimethoxybenzonitrile.
- DU Chem. (n.d.).
Sources
- 1. atamankimya.com [atamankimya.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. d-nb.info [d-nb.info]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. researchgate.net [researchgate.net]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. chem.rochester.edu [chem.rochester.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. chemistry.du.ac.in [chemistry.du.ac.in]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Purification of Benzonitrile - Chempedia - LookChem [lookchem.com]
- 16. chemistrystudent.com [chemistrystudent.com]
- 17. Sixty Solvents [chem.rochester.edu]
- 18. grokipedia.com [grokipedia.com]
Technical Support Center: Stability of Ethyl 8-(3-cyanophenyl)-8-oxooctanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for researchers working with Ethyl 8-(3-cyanophenyl)-8-oxooctanoate. Given the specific nature of this molecule, which combines a β-keto ester and an aromatic nitrile, this document addresses potential stability challenges at room temperature by drawing upon established principles of organic chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for Ethyl 8-(3-cyanophenyl)-8-oxooctanoate at room temperature?
A1: The primary stability concerns for Ethyl 8-(3-cyanophenyl)-8-oxooctanoate stem from its two main functional groups: the β-keto ester and the aromatic nitrile.
-
β-Keto Ester Moiety: This group is susceptible to hydrolysis and decarboxylation, especially in the presence of acid or base and elevated temperatures.[1][2][3] Hydrolysis would cleave the ethyl ester to form the corresponding β-keto acid, which can then readily lose carbon dioxide to yield a ketone.[1][2][4]
-
Aromatic Nitrile Moiety: The cyanophenyl group is generally stable.[5] However, under strong acidic or basic conditions, the nitrile can undergo hydrolysis to form a carboxylic acid.[6][7][8]
Q2: What are the likely degradation products I might observe?
A2: Based on the potential degradation pathways, you might encounter the following products:
-
8-(3-cyanophenyl)-8-oxooctanoic acid: Resulting from the hydrolysis of the ethyl ester.
-
1-(3-cyanophenyl)heptan-1-one: Formed after the decarboxylation of 8-(3-cyanophenyl)-8-oxooctanoic acid.[1][2]
-
Ethyl 8-(3-carboxyphenyl)-8-oxooctanoate: Arising from the hydrolysis of the nitrile group.
Q3: How does keto-enol tautomerism affect the analysis of this compound?
A3: β-keto esters exist as an equilibrium mixture of keto and enol tautomers.[9] This can complicate analytical techniques like NMR and chromatography, potentially leading to broadened or multiple peaks for a single compound.[9][10] The position of this equilibrium is sensitive to solvent, temperature, and pH.[9][10] For accurate analysis, it's crucial to be aware of this phenomenon and its impact on your data.
Q4: What are the recommended storage conditions for Ethyl 8-(3-cyanophenyl)-8-oxooctanoate?
A4: To minimize degradation, it is recommended to store the compound in a tightly sealed container in a cool, dark, and dry place. For long-term storage, refrigeration or freezing (-20°C to -80°C) is advisable to significantly slow down potential hydrolysis and decarboxylation reactions.[11][12]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
| Issue | Potential Cause | Troubleshooting Steps |
| Appearance of new peaks in HPLC/LC-MS analysis over time. | Degradation of the compound. | 1. Confirm Identity of Degradants: Use mass spectrometry to identify the molecular weights of the new peaks and compare them to the potential degradation products listed in FAQ Q2. 2. Review Storage Conditions: Ensure the compound is stored under the recommended conditions (cool, dark, dry). 3. Check Solvent Purity: Impurities in solvents, such as trace amounts of acid or base, can catalyze degradation. Use high-purity, anhydrous solvents where possible.[13] |
| Inconsistent results in biological assays. | Compound degradation in the assay medium. | 1. Assess Stability in Assay Buffer: Perform a time-course experiment where the compound is incubated in the assay buffer, and analyze samples at different time points by HPLC to quantify the remaining parent compound. 2. Adjust Buffer pH: If hydrolysis is suspected, consider if the assay can be performed at a more neutral pH to slow down acid or base-catalyzed degradation.[11] |
| Broad or multiple peaks in NMR or chromatography for a pure sample. | Keto-enol tautomerism.[9][10] | 1. NMR Analysis: Acquire spectra at different temperatures. A change in the ratio of the peaks can confirm the presence of tautomers.[10] 2. HPLC Analysis: Adjusting the mobile phase composition or temperature may sometimes improve peak shape. However, it is often not possible to separate the rapidly interconverting tautomers on a standard HPLC timeline.[10] The goal should be a single, sharp peak representing the mixture. |
| Low yield or unexpected side products during a reaction. | Instability of the β-keto ester under reaction conditions. | 1. Use Anhydrous Conditions: For reactions sensitive to water, ensure all glassware is oven-dried and use anhydrous solvents to prevent hydrolysis.[13] 2. Control Temperature: If the reaction requires heating, monitor for decarboxylation. It may be necessary to run the reaction at a lower temperature for a longer duration. 3. Choice of Base/Acid: Use non-nucleophilic bases or acids where appropriate to avoid unwanted side reactions with the ester or nitrile groups. |
Experimental Protocols
Protocol 1: Stability Assessment of Ethyl 8-(3-cyanophenyl)-8-oxooctanoate by HPLC
This protocol outlines a method to monitor the stability of the compound at room temperature.
Materials:
-
Ethyl 8-(3-cyanophenyl)-8-oxooctanoate
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
HPLC system with a UV detector
-
C18 reverse-phase column
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of Ethyl 8-(3-cyanophenyl)-8-oxooctanoate in acetonitrile at a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Dilute the stock solution with the initial mobile phase composition to a suitable working concentration (e.g., 10 µg/mL).
-
Time Zero (T0) Analysis: Immediately inject the freshly prepared sample into the HPLC system and record the chromatogram. This will serve as your baseline.
-
Room Temperature Incubation: Store the stock solution and a set of prepared sample vials at room temperature, protected from light.
-
Time Point Analysis: At predetermined time intervals (e.g., 24, 48, 72 hours, 1 week), inject one of the stored sample vials into the HPLC system.
-
Data Analysis:
-
Measure the peak area of the parent compound at each time point.
-
Calculate the percentage of the remaining parent compound relative to the T0 sample.
-
Monitor for the appearance and growth of any new peaks, which may indicate degradation products.
-
Example HPLC Conditions (to be optimized):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A: Water with 0.1% formic acid, B: Acetonitrile with 0.1% formic acid
-
Gradient: Start at 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm (or a wavelength appropriate for the chromophore)
-
Injection Volume: 10 µL
Protocol 2: ¹H NMR Analysis for Keto-Enol Tautomerism
This protocol allows for the assessment of the keto-enol ratio.
Materials:
-
Ethyl 8-(3-cyanophenyl)-8-oxooctanoate
-
Deuterated chloroform (CDCl₃)
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve a small amount of the compound (5-10 mg) in approximately 0.6 mL of CDCl₃ in an NMR tube.
-
Data Acquisition: Acquire a ¹H NMR spectrum at room temperature.
-
Data Analysis:
-
Identify the characteristic signals for the keto and enol forms.
-
Keto form: Look for the α-protons (CH₂) adjacent to the ketone.
-
Enol form: Look for the vinylic proton (=CH-).
-
-
Integrate the signals corresponding to the α-protons of the keto form and the vinylic proton of the enol form.
-
Calculate the keto-enol ratio by comparing the integration values.[9][10]
-
Visualizations
Caption: Potential degradation pathways of Ethyl 8-(3-cyanophenyl)-8-oxooctanoate.
Caption: Recommended analytical workflow for stability and characterization.
References
-
AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Available from: [Link]
-
Pearson. Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. Available from: [Link]
-
Tsuji, J. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B. 2012;88(5):167-190. Available from: [Link]
-
AK Lectures. Hydrolysis and Decarboxylation of ß-Keto Ester Example. YouTube. Jul 9, 2014. Available from: [Link]
-
Fiveable. Aromatic Nitriles Definition. Available from: [Link]
-
Reactivity: substitution at carboxyl. CX7b. Enolates: Decarboxylation. Available from: [Link]
-
Organic Syntheses. Formation of γ-‐Keto Esters from β. 2014;91:248-260. Available from: [Link]
-
Fuchs, G., Boll, M., Heider, J. Epoxy Coenzyme A Thioester Pathways for Degradation of Aromatic Compounds. Microbiology and Molecular Biology Reviews. 2011;75(3):523-551. Available from: [Link]
-
Dejeaifve, A., et al. Analytical Methods for Stability Assessment of Nitrate Esters-Based Propellants. Critical Reviews in Analytical Chemistry. 2019;49(4):335-350. Available from: [Link]
-
O'Brien, P. Recent advances in the transesterification of β-keto esters. RSC Advances. 2021;11(40):24569-24601. Available from: [Link]
-
Dejeaifve, A., et al. Analytical Methods for Stability Assessment of Nitrate Esters-Based Propellants. PubMed. 2019. Available from: [Link]
-
Grundmann, C., Richter, R. Nitrile Oxides. V. Stable Aromatic Nitrile Oxides. The Journal of Organic Chemistry. 1968;33(1):476-478. Available from: [Link]
-
Kallas, H., et al. Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. ACS Omega. 2021;6(6):4234-4244. Available from: [Link]
-
de Oliveira, G. V., et al. Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry. 2022;13(10):1159-1175. Available from: [Link]
-
Separation Science. Analytical Techniques In Stability Testing. Available from: [Link]
-
Dejeaifve, A., et al. Analytical Methods for Stability Assessment of Nitrate Esters-Based Propellants. Critical Reviews in Analytical Chemistry. 2019;49(4):335-350. Available from: [Link]
-
Karbasi, A. B. How to prevent B-ketoester Hydrolysis in Dieckmann Condensation Reaction? ResearchGate. Oct 29, 2021. Available from: [Link]
-
Wu, J., et al. Chiral Surfactant-Type Catalyst: Enantioselective Reduction of Long-Chain Aliphatic Ketoesters in Water. The Journal of Organic Chemistry. 2015;80(8):4168-4174. Available from: [Link]
-
Kumar, A., et al. Catalytic enantioselective Henry reaction of α-keto esters, 2-acylpyridines and 2-acylquinoxalines. RSC Advances. 2018;8(15):8047-8054. Available from: [Link]
-
Khuhawar, M. Y., et al. A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. ResearchGate. 2013. Available from: [Link]
-
Quora. How to obtain a carboxylic acid from alkyl cyanide. Oct 27, 2018. Available from: [Link]
-
Perfumer & Flavorist. Advances in the Chemistry of Nitriles and Amides. Apr 6, 2016. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. Available from: [Link]
-
Wikipedia. Nitrile. Available from: [Link]
-
KEGG. Degradation of aromatic compounds - Reference pathway. Available from: [Link]
-
Koch, H., et al. Stability of ketone bodies in serum in dependence on storage time and storage temperature. PubMed. 1996. Available from: [Link]
-
chemistNATE. Beta Keto esters - Alkylating Ketones in NaOEt. YouTube. Mar 25, 2015. Available from: [Link]
-
Chemistry LibreTexts. Making Carboxylic Acids by the Hydrolysis of Nitriles. Jan 22, 2023. Available from: [Link]
-
Bioman Explains. Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids. YouTube. Apr 7, 2024. Available from: [Link]
-
Dow, A. G., et al. Nitrilation of carboxylic acids by PIII/PV-catalysis. Chemical Science. 2023;14(30):8116-8121. Available from: [Link]
- Starks, C. M. Hydrolysis of nitriles to carboxylic acids. Google Patents. 1970.
Sources
- 1. aklectures.com [aklectures.com]
- 2. Show the ketones that would result from hydrolysis and decarboxyl... | Study Prep in Pearson+ [pearson.com]
- 3. Reactivity: substitution at carboxyl [employees.csbsju.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. fiveable.me [fiveable.me]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Stability of ketone bodies in serum in dependence on storage time and storage temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Steric Hindrance in 3-Cyanophenyl Linker Attachment
Welcome to the technical support center for advanced linker chemistries. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges with the attachment of 3-cyanophenyl linkers due to steric hindrance. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate these synthetic hurdles.
Part 1: Understanding the Challenge: Steric Hindrance with 3-Cyanophenyl Linkers
The 3-cyanophenyl group is a valuable linker component in drug development, offering a rigid scaffold and a strategic position for the cyano moiety, which can act as a hydrogen bond acceptor or a metabolic blocking group. However, its attachment can be complicated by steric hindrance, where bulky chemical groups near the reaction sites on either the linker or the substrate physically obstruct the approach of reagents and catalysts. This interference can lead to low reaction yields, slow reaction rates, or complete reaction failure.
This guide will focus primarily on palladium-catalyzed cross-coupling reactions, as they are the most common methods for forming the necessary carbon-carbon or carbon-heteroatom bonds to attach this linker.
Part 2: Troubleshooting Guides in a Q&A Format
Scenario 1: Low to No Yield in a Suzuki-Miyaura Coupling Reaction
Question: "I am trying to couple a 3-cyanophenylboronic acid with a sterically hindered aryl halide, but I am getting very low yields (<10%). I have tried standard Pd(PPh₃)₄ and aqueous base conditions. What should I do?"
Answer: This is a classic issue when dealing with sterically demanding coupling partners. The tetrakis(triphenylphosphine)palladium(0) catalyst, while versatile, can be too bulky to efficiently facilitate the oxidative addition and reductive elimination steps with hindered substrates. Here’s a systematic approach to troubleshoot this:
1. Re-evaluate Your Catalyst and Ligand System:
-
Rationale: The choice of ligand is critical for stabilizing the palladium catalyst and modulating its reactivity. For hindered substrates, bulky, electron-rich phosphine ligands are often more effective as they promote the rate-limiting reductive elimination step.
-
Recommended Action:
-
Switch to a more active catalyst system. Buchwald ligands, such as SPhos, XPhos, or RuPhos, are specifically designed for challenging cross-couplings. A good starting point would be to use a pre-catalyst like [Pd(cinnamyl)Cl]₂ with SPhos.
-
Consider using a palladacycle catalyst, such as the G3 or G4 Pd-precatalysts developed by the Buchwald group, which are highly active and stable.
-
2. Optimize Your Reaction Conditions:
-
Rationale: The base and solvent play a crucial role in the transmetalation step of the Suzuki coupling. A poorly chosen base may not be strong enough or soluble enough to activate the boronic acid.
-
Recommended Action:
-
Base: Switch from an aqueous inorganic base (like Na₂CO₃ or K₂CO₃) to a non-aqueous, stronger base such as K₃PO₄ or Cs₂CO₃. These bases are often more effective in anhydrous organic solvents.
-
Solvent: Aprotic polar solvents like 1,4-dioxane, toluene, or DMF are generally preferred for these types of couplings. A solvent screen is highly recommended.
-
Temperature: Gradually increase the reaction temperature. While room temperature couplings are ideal, hindered systems often require thermal energy to overcome the activation barrier. Monitor for any signs of degradation.
-
Experimental Protocol: Screening for Improved Suzuki Coupling
| Parameter | Condition A (Standard) | Condition B (Recommended Start) | Condition C (Alternative) |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | [Pd(cinnamyl)Cl]₂ (2 mol%) | G3-XPhos (2 mol%) |
| Ligand | - | SPhos (4 mol%) | - |
| Base | 2M aq. Na₂CO₃ | K₃PO₄ (2.0 equiv) | Cs₂CO₃ (2.0 equiv) |
| Solvent | Dioxane/H₂O (4:1) | Toluene | 1,4-Dioxane |
| Temperature | 90 °C | 110 °C | 100 °C |
DOT Diagram: Troubleshooting Workflow for Suzuki Coupling
Caption: The essential components for a successful Buchwald-Hartwig amination reaction.
Part 3: Frequently Asked Questions (FAQs)
Q1: Can I use a Sonogashira coupling to attach a 3-cyanophenyl linker if my substrate has a terminal alkyne?
A1: Yes, a Sonogashira coupling between a terminal alkyne and a 3-halobenzonitrile is a viable strategy. However, steric hindrance can still be an issue. If you encounter low yields, consider the following:
-
Copper Co-catalyst: Ensure you are using a copper(I) co-catalyst (e.g., CuI). In some cases, copper-free Sonogashira conditions using specific palladium catalysts can be advantageous for sensitive substrates.
-
Base: An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used.
-
Ligand: While often run with standard phosphine ligands, challenging Sonogashira couplings can also benefit from the use of more specialized ligands.
Q2: My 3-cyanophenyl linker is attached, but I am observing de-cyanation (loss of the -CN group) during subsequent reaction steps. Why is this happening?
A2: The cyano group can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. It can also be reduced under certain hydrogenation conditions.
-
Troubleshooting:
-
Review the pH and temperature of your downstream reactions. If possible, use milder conditions.
-
If using palladium on carbon (Pd/C) for a hydrogenation, the cyano group can be reduced. Consider using a more selective reducing agent or a catalyst poison to prevent this.
-
Q3: Are there alternatives to cross-coupling reactions for attaching this linker?
A3: While palladium-catalyzed cross-coupling is the most common, other methods exist:
-
Nucleophilic Aromatic Substitution (SNAr): If the 3-cyanophenyl ring is activated with other electron-withdrawing groups (e.g., a nitro group), you can displace a leaving group (like a fluoride or chloride) with a nucleophile (e.g., an amine or thiol). The cyano group itself is only moderately activating.
-
Chan-Lam Coupling: This copper-catalyzed reaction can form C-O or C-N bonds from boronic acids and is sometimes an alternative to Buchwald-Hartwig amination.
References
-
Title: Monodentate, bulky phosphine ligands in palladium-catalyzed amination: a user's guide. Source: Chemical Science, 2011, 2, 27-50. URL: [Link]
-
Title: Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Source: Accounts of Chemical Research, 2008, 41 (11), 1461–1473. URL: [Link]
-
Title: Highly Active and Long-Lived Palladium Catalysts for the Buchwald-Hartwig Amination of Heteroaryl Halides. Source: Organic Letters, 2013, 15 (18), 4810–4813. URL: [Link]
-
Title: A General System for the Palladium-Catalyzed Amination of Aryl and Heteroaryl Chlorides. Source: The Journal of Organic Chemistry, 2002, 67 (18), 6479–6486. URL: [Link]
Technical Support Center: Minimizing Side Reactions in Keto-Ester Synthesis
Welcome to the technical support center for keto-ester synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful synthetic transformations. Here, we move beyond simple protocols to provide in-depth, field-proven insights into identifying, understanding, and, most importantly, minimizing common side reactions. Our approach is grounded in mechanistic principles to empower you with the knowledge to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: My Claisen condensation is giving low yields and a complex mixture of products. What are the likely culprits?
A: Low yields in a Claisen condensation often point to competing side reactions. The most common issues are self-condensation of the starting ester, hydrolysis of the ester or the β-keto ester product, and decarboxylation.[1][2][3][4] The choice of base and strict control of reaction conditions are critical. For instance, using a base with a different alkoxide than your ester can lead to transesterification, further complicating the product mixture.[5][6]
Q2: I'm observing a significant amount of O-acylated product instead of the desired C-acylated β-keto ester. How can I favor C-acylation?
A: The competition between C- and O-acylation of an enolate is a classic challenge in organic synthesis.[7] The outcome is influenced by several factors, including the nature of the electrophile, the solvent, and the counter-ion of the enolate. Generally, "harder" electrophiles tend to favor O-acylation, while "softer" electrophiles favor C-acylation.[8] Solvent choice is also crucial; polar aprotic solvents can enhance enolate stability and influence the reaction pathway.[9][10]
Q3: My purified β-keto ester seems to be degrading over time. What could be happening?
A: β-keto esters can be susceptible to hydrolysis and subsequent decarboxylation, especially if exposed to acidic or basic conditions, even trace amounts.[1][2] The β-keto acid intermediate formed upon hydrolysis is often unstable and readily loses carbon dioxide to form a ketone.[1][11] Proper storage under neutral, anhydrous conditions is essential.
Q4: I'm working with an optically active starting material and I'm concerned about racemization at the α-carbon. How can I prevent this?
A: Racemization at the α-carbon of a keto-ester is a significant concern, as this position is readily deprotonated under both acidic and basic conditions to form a planar enol or enolate intermediate.[12][13] Minimizing exposure to strong acids or bases and keeping reaction temperatures low can help preserve stereochemical integrity. While optically active α-alkyl-β-keto esters can be stable under neutral or slightly acidic conditions, they racemize quickly in the presence of a base.[14]
Troubleshooting Guides for Specific Side Reactions
Self-Condensation (Claisen and Dieckmann Condensations)
Self-condensation is a primary competing reaction in Claisen and Dieckmann condensations, where two molecules of the starting ester react with each other instead of with the desired electrophile.[3][4]
Causality: This occurs when the enolate of the starting ester, intended to react with a different electrophile (in a crossed Claisen) or intramolecularly (in a Dieckmann), instead attacks another molecule of the starting ester.[3]
Parameter Optimization Table:
| Parameter | Recommendation | Rationale |
| Base Selection | Use a non-nucleophilic, sterically hindered base like LDA, LHMDS, or KHMDS.[9] If using an alkoxide, match it to the ester's alcohol portion (e.g., sodium ethoxide for ethyl esters).[6] | Hindered bases are less likely to act as nucleophiles. Matching the alkoxide prevents transesterification, which can create a mixture of esters and complicate the reaction.[4][5] |
| Order of Addition | For crossed Claisen reactions, slowly add the enolizable ester to a mixture of the non-enolizable ester and the base. | This strategy keeps the concentration of the enolate low and ensures it is more likely to react with the desired electrophile which is present in higher concentration.[15] |
| Temperature | Conduct the reaction at low temperatures (e.g., -78 °C for LDA). | Lower temperatures decrease the rate of all reactions, but can disproportionately slow down the undesired self-condensation.[9][15] |
| Solvent | Use aprotic solvents like THF or toluene.[9] | Aprotic solvents prevent proton exchange that can lead to side reactions. Polar aprotic solvents can also help to stabilize the enolate.[9] |
Step-by-Step Protocol for a Crossed Claisen Condensation:
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add the non-enolizable ester and a dry, aprotic solvent (e.g., THF) to a flame-dried flask.
-
Cooling: Cool the solution to the desired temperature (e.g., -78 °C using a dry ice/acetone bath).
-
Base Addition: Slowly add the strong, non-nucleophilic base (e.g., LDA in THF) to the solution while stirring.
-
Enolizable Ester Addition: In a separate, dry syringe, draw up the enolizable ester. Add it dropwise to the reaction mixture over an extended period (e.g., 30-60 minutes).
-
Reaction Monitoring: Monitor the reaction progress by TLC or another suitable analytical method.
-
Quenching: Once the reaction is complete, quench it by slowly adding a proton source (e.g., saturated aqueous ammonium chloride solution) at low temperature.
-
Workup: Proceed with standard aqueous workup and purification.
Workflow Diagram:
Caption: Workflow for a crossed Claisen condensation.
C- vs. O-Acylation of Enolates
The ambident nature of enolates allows for reaction at either the carbon or the oxygen atom.[7] For the synthesis of β-keto esters, C-acylation is the desired pathway.
Causality: The regioselectivity of enolate acylation is governed by Hard and Soft Acid-Base (HSAB) theory. The carbon atom of the enolate is a "soft" nucleophilic center, while the oxygen is a "hard" nucleophilic center. "Soft" electrophiles will preferentially react at the carbon, while "hard" electrophiles will react at the oxygen.[8]
Factor Influence Table:
| Factor | Favors C-Acylation (Desired) | Favors O-Acylation (Side Product) |
| Acylating Agent | Acyl chlorides, anhydrides | More reactive/harder acylating agents |
| Solvent | Weakly coordinating solvents (e.g., THF)[10] | Strongly coordinating solvents (e.g., HMPA, DMPU)[10] |
| Counter-ion | Li+ | K+, Na+ |
| Temperature | Lower temperatures | Higher temperatures |
Protocol for Selective C-Acylation:
-
Enolate Formation: Generate the enolate of your starting ketone or ester using a strong base (e.g., LDA) in a weakly coordinating solvent like THF at low temperature (-78 °C).
-
Acylating Agent Addition: Slowly add the acylating agent (e.g., an acyl chloride or a less reactive derivative like an N-acylbenzotriazole) to the enolate solution.[16]
-
Reaction Control: Maintain the low temperature throughout the addition and for a period afterward to ensure selectivity.
-
Workup: Quench the reaction with a mild acid source and proceed with purification.
Logical Relationship Diagram:
Caption: Factors influencing C- versus O-acylation.
Decarboxylation of β-Keto Esters
The loss of the ester group as carbon dioxide is a common decomposition pathway for β-keto esters, particularly under harsh conditions.
Causality: This reaction proceeds through hydrolysis of the ester to a β-keto acid, which is often unstable and readily undergoes decarboxylation upon heating.[1][2][11]
Best Practices Table:
| Stage | Action | Rationale |
| Reaction Workup | Use mild acidic or basic conditions for quenching and extraction. Avoid strong acids or bases and prolonged heating. | Minimizes the hydrolysis of the β-keto ester to the unstable β-keto acid.[17] |
| Purification | Utilize chromatography on neutral silica gel or distillation under reduced pressure at the lowest possible temperature. | Avoids acidic or basic conditions that can promote decarboxylation. Low-temperature distillation minimizes thermal decomposition. |
| Storage | Store the purified β-keto ester under an inert atmosphere, in a refrigerator or freezer, and in a tightly sealed container. | Protects the compound from atmospheric moisture and acidic/basic contaminants that can initiate decomposition. |
Purification Protocol for a Thermally Labile β-Keto Ester:
-
Initial Workup: After quenching the reaction, perform a quick aqueous workup using dilute, cold solutions.
-
Drying: Thoroughly dry the organic extract with an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Solvent Removal: Remove the solvent under reduced pressure at a low temperature (e.g., using a rotary evaporator with a water bath at or below room temperature).
-
Chromatography: If necessary, purify the crude product by flash column chromatography using a neutral stationary phase (e.g., silica gel buffered with a small amount of triethylamine in the eluent).
-
Final Product Handling: Concentrate the fractions containing the pure product at low temperature and immediately place the product under an inert atmosphere for storage.
Mechanism Diagram:
Caption: Decarboxylation pathway of a β-keto ester.
References
-
Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters - AK Lectures. [Link]
-
A Mild New Method for the C-Acylation of Ketone Enolates. A Convenient Synthesis of β-Keto Esters, -Thionoesters and Thioesters - Queen's University Belfast. [Link]
-
Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC. [Link]
-
The Acylation of Ketones to Form β-Diketones or β-Keto Aldehydes - Organic Reactions. [Link]
-
Racemization of α‐Alkyl‐β‐Keto Esters and Enantioselective Total Synthesis of Two C‐2′′′Epimers of Plant Glycerolipid Santinol C - ResearchGate. [Link]
-
The Acylation of β-Keto Ester Dianions - Canadian Journal of Chemistry. [Link]
-
CX7b. Enolates: Decarboxylation - Reactivity: substitution at carboxyl. [Link]
-
Ch21: Acylation of ketones - University of Calgary. [Link]
-
CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization - YouTube. [Link]
-
Decarboxylation - Organic Chemistry Portal. [Link]
-
Hydrolysis and Decarboxylation of ß-Keto Ester Example - YouTube. [Link]
-
Preparation of beta-keto esters and beta-diketones by C-acylation/deacetylation of acetoacetic esters and acetonyl ketones with 1-acylbenzotriazoles - PubMed. [Link]
-
Claisen Condensation and Dieckmann Condensation - Master Organic Chemistry. [Link]
-
19.15 A Claisen Condensation Forms a β-Keto Ester - Chemistry LibreTexts. [Link]
-
CHEM 330 Topics Discussed on Oct 2 Effect of solvent: C-reactivity is more pronounced in enolates prepared in mild - University of Illinois. [Link]
-
The Claisen Condensation - University of Babylon. [Link]
-
O- and C-acylation of some carbohydrate enolates - RSC Publishing. [Link]
-
How to prevent B-ketoester Hydrolysis in Dieckmann Condensation Reaction? - ResearchGate. [Link]
-
Racemization and Asymmetrie Transformation of α-Substituted Carboxylic Acids - University of Groningen. [Link]
-
Recent advances in the transesterification of β-keto esters - RSC Publishing. [Link]
- PROCESS FOR PURIFYING AN a-KETO ESTER - Google P
-
Mild and High-Yielding Synthesis of β-Keto Esters and β-Ketoamides - Organic Chemistry Portal. [Link]
-
Claisen Condensation Reaction Mechanism - YouTube. [Link]
-
Deuterated solvent effects in the kinetics and thermodynamics of keto-enol tautomerization of ETFAA - Journal of Emerging Investigators. [Link]
-
Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids - PubMed. [Link]
-
Current Status of Research on Synthesis of α-Keto Acids and Their Esters - MDPI. [Link]
-
β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC. [Link]
-
6.S: Carbonyl Alpha-Substitution Reactions (Summary) - Chemistry LibreTexts. [Link]
-
Solvent effects on the rate of the keto-enol interconversion of 2-nitrocyclohexanone - ResearchGate. [Link]
-
Purification of baker's yeast β-keto ester oxidoreductase. - ResearchGate. [Link]
-
Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin - PMC. [Link]
-
Dieckmann Condensation - Organic Chemistry Tutor. [Link]
-
Lecture 4 Enolates in Synthesis - University of Bath. [Link]
-
Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate - ACS Omega. [Link]
-
What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? - Reddit. [Link]
-
CHEM 330 Topics Discussed on Sept 23 Special cases of successful cross-Claisen condensations occurring under conditions of rever - University of Illinois. [Link]
-
Dieckmann Condensation - Organic Chemistry Portal. [Link]
-
New approach of the synthesis of β-ketoesters - International Journal of Applied Research. [Link]
-
Enolates - Formation, Stability, and Simple Reactions - Master Organic Chemistry. [Link]
-
20.8 Synthesis and Reactions of Esters - YouTube. [Link]
-
Claisen Condensation Reaction Mechanism - Chemistry Steps. [Link]
-
Can anyone suggest a suitable method for the Claisen condensation? - ResearchGate. [Link]
-
Ester synthesis by acylation - Organic Chemistry Portal. [Link]
-
Synthesis of β-keto carboxylic acids, esters and amides - Organic Chemistry Portal. [Link]
-
Acyloin condensation - Wikipedia. [Link]
Sources
- 1. aklectures.com [aklectures.com]
- 2. Reactivity: substitution at carboxyl [employees.csbsju.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 8. reddit.com [reddit.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Preparation of beta-keto esters and beta-diketones by C-acylation/deacetylation of acetoacetic esters and acetonyl ketones with 1-acylbenzotriazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of Ethyl 8-(3-cyanophenyl)-8-oxooctanoate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of Ethyl 8-(3-cyanophenyl)-8-oxooctanoate via recrystallization. We will move beyond simple protocols to explore the causal relationships between molecular structure, solvent choice, and successful crystallization outcomes.
Part 1: Fundamentals of Solvent Selection
Q1: What core principles should guide my choice of a recrystallization solvent for this specific molecule?
The ideal recrystallization solvent hinges on a delicate solubility balance. The perfect solvent should exhibit high solubility for your compound at elevated temperatures and low solubility at cooler, or room, temperatures.[1] This temperature-dependent solubility gradient is the driving force for crystal formation.
For Ethyl 8-(3-cyanophenyl)-8-oxooctanoate, we must consider its distinct structural features:
-
Aromatic Core & Nitrile Group: The cyanophenyl group introduces polarity and potential for specific intermolecular interactions.
-
Keto and Ester Groups: These are polar functional groups capable of acting as hydrogen bond acceptors.
-
C8 Alkyl Chain: This long, nonpolar "greasy" tail significantly influences its solubility in nonpolar solvents.
The presence of both polar and nonpolar regions means that solvents at the extremes of the polarity scale are unlikely to be effective as single solvents.[2] A solvent must be able to sufficiently solvate the entire molecule at high temperatures but allow the molecules to self-assemble into a crystal lattice upon cooling.
Q2: Why is a single-solvent system not always effective for a molecule like Ethyl 8-(3-cyanophenyl)-8-oxooctanoate?
A molecule with mixed polarity, like this keto-ester, often presents a classic recrystallization challenge: it is either too soluble in a given solvent (like DCM or acetone) or not soluble enough, even when hot (like in hexane or water). This is where a mixed-solvent system becomes an invaluable tool.
A mixed-solvent system, or anti-solvent crystallization, employs two miscible solvents with opposing polarity characteristics:
-
The "Solvent": A good solvent in which the target compound is readily soluble, even at room temperature.
-
The "Anti-Solvent": A poor solvent in which the compound is largely insoluble.
The procedure involves dissolving the compound in a minimal amount of the hot "solvent" and then slowly adding the "anti-solvent" until the solution becomes cloudy (the saturation point). A small addition of the "solvent" will clarify the solution again, which is then allowed to cool slowly, promoting the growth of pure crystals.[3]
Part 2: Recommended Solvents & Protocols
Q3: What are the best starting points for single and mixed-solvent systems for this compound?
Based on the molecular structure, the following solvents and systems are recommended as primary candidates for investigation. A "rule of thumb" is that solvents containing similar functional groups to the compound are often good starting points; for instance, ethyl acetate for esters and acetone for ketones.[3]
| Solvent System | Type | "Solvent" | "Anti-Solvent" | Rationale & Comments |
| Ethanol | Single | N/A | N/A | A versatile, polar protic solvent that can interact with the polar groups. Often a good first choice.[3] |
| Isopropanol | Single | N/A | N/A | Similar to ethanol but slightly less polar. |
| Ethyl Acetate / Hexane | Mixed | Ethyl Acetate | Hexane | A classic combination. Ethyl acetate solvates the polar ester and ketone, while hexane interacts with the alkyl chain.[2][3] |
| Acetone / Water | Mixed | Acetone | Water | Effective if the compound is highly soluble in acetone. Water acts as a strong anti-solvent.[2] |
| Toluene / Hexane | Mixed | Toluene | Hexane | This system leverages aromatic interactions. Toluene solvates the phenyl ring, while hexane precipitates the compound.[2] |
| Methanol / Water | Mixed | Methanol | Water | A common system for moderately polar compounds.[2] |
Experimental Protocol: A Step-by-Step Guide
A. Single-Solvent Recrystallization
-
Dissolution: Place the crude Ethyl 8-(3-cyanophenyl)-8-oxooctanoate in an Erlenmeyer flask. Add a small amount of the chosen solvent (e.g., ethanol).
-
Heating: Gently heat the mixture on a hot plate while stirring. Add the solvent dropwise until the solid just dissolves completely. It is crucial to use the minimum amount of hot solvent.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[4]
-
Further Cooling: Once at room temperature, place the flask in an ice-water bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the crystals in a vacuum oven.
B. Mixed-Solvent Recrystallization (e.g., Ethyl Acetate/Hexane)
-
Dissolution: Dissolve the crude solid in the minimum amount of the "good" solvent (ethyl acetate) at room temperature or with gentle warming.
-
Addition of Anti-Solvent: Slowly add the "anti-solvent" (hexane) dropwise with stirring until the solution becomes persistently cloudy (turbid).
-
Clarification: Add a few drops of the "good" solvent (ethyl acetate) back into the mixture until it becomes clear again.
-
Crystallization: Cover the flask and allow it to cool slowly, followed by cooling in an ice bath to induce crystallization.
-
Isolation & Drying: Collect and dry the crystals as described in the single-solvent method.
Part 3: Troubleshooting Common Recrystallization Issues
Q4: My compound has "oiled out" into a gooey liquid instead of forming crystals. What should I do?
"Oiling out" occurs when the solid comes out of solution at a temperature above its melting point, or if the concentration of impurities significantly depresses the melting point.
Troubleshooting Steps:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent (the "good" solvent in a mixed system) to decrease the saturation level.[4]
-
Slow Down Cooling: An ideal crystallization should see crystals forming over 5-20 minutes.[4] If it happens too quickly, the system is too saturated. Try insulating the flask to ensure very slow cooling, which favors crystal lattice formation over oiling.
-
Change Solvents: Your solvent's boiling point might be too high. Switch to a lower-boiling point solvent system.
Q5: The solution is clear and no crystals have formed, even after cooling in an ice bath. What is wrong?
This is a classic sign of either using too much solvent or a supersaturated solution that resists nucleation.
Troubleshooting Steps:
-
Reduce Solvent Volume: This is the most common issue. Gently heat the solution and boil off a portion of the solvent to increase the concentration. Then, attempt to cool and crystallize again.[4]
-
Induce Nucleation (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can provide a nucleation site for crystal growth to begin.[4]
-
Induce Nucleation (Seeding): If you have a small crystal of the pure compound, add it to the solution. This "seed crystal" acts as a template for further crystal growth.
Q6: My final product is still showing significant impurities. What are the next steps?
This indicates that the chosen solvent system is not effectively separating the impurities from your target compound.
Troubleshooting Steps:
-
Re-Recrystallize: A second recrystallization is often necessary.
-
Change the Solvent System: The impurities may have similar solubility properties to your product in the chosen solvent. Try a different solvent or solvent pair with a different polarity.
-
Use Activated Charcoal: If the impurities are colored, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs high-molecular-weight colored impurities.
-
Consider an Alternative Purification Method: If recrystallization fails to yield a pure product, column chromatography is the next logical purification step.[5]
Part 4: Visualization & Data
Recrystallization Workflow
The following diagram outlines the decision-making process for purifying Ethyl 8-(3-cyanophenyl)-8-oxooctanoate.
Caption: Decision workflow for recrystallization solvent selection and troubleshooting.
References
Sources
Validation & Comparative
A Comprehensive Guide to the 1H NMR Spectrum of Ethyl 8-(3-cyanophenyl)-8-oxooctanoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Ethyl 8-(3-cyanophenyl)-8-oxooctanoate, a molecule featuring a combination of an aromatic nitrile, a ketone, and an ethyl ester, presents a unique spectroscopic challenge. This guide provides an in-depth analysis of its 1H Nuclear Magnetic Resonance (NMR) spectrum, offering a powerful tool for its identification and characterization. We will delve into the theoretical underpinnings of the expected spectral features, provide a detailed experimental protocol for data acquisition, and compare the utility of 1H NMR with other analytical techniques.
The Structural Landscape: Predicting the 1H NMR Spectrum
The structure of ethyl 8-(3-cyanophenyl)-8-oxooctanoate dictates a specific pattern of signals in its 1H NMR spectrum. By dissecting the molecule into its constituent functional groups—the ethyl ester, the aliphatic chain, and the 3-cyanophenyl group—we can anticipate the chemical shift, multiplicity, and integration of each proton.
dot
Figure 2: Workflow for 1H NMR spectrum acquisition and processing.
Comparative Analysis: 1H NMR vs. Other Techniques
While 1H NMR is a cornerstone for structural elucidation, a comprehensive characterization often involves complementary analytical techniques.
| Technique | Information Provided | Strengths | Limitations |
| 1H NMR Spectroscopy | Connectivity of protons, chemical environment, and relative number of protons. | Provides detailed structural information and is non-destructive. | Can be complex for large molecules with overlapping signals. Requires a relatively large amount of sample. |
| 13C NMR Spectroscopy | Number and types of carbon atoms in the molecule. | Complements 1H NMR by providing information about the carbon skeleton. | Less sensitive than 1H NMR, requiring longer acquisition times or more concentrated samples. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., C=O, C≡N, C-O). | Fast and requires minimal sample preparation. | Provides limited information about the overall molecular structure. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern of the molecule. | Highly sensitive and provides the molecular formula. | Does not provide detailed information about the connectivity of atoms. |
| Elemental Analysis | Percentage composition of elements (C, H, N). | Confirms the empirical and molecular formula. | Does not provide structural information. |
dot
Figure 3: Comparison of analytical techniques for structural characterization.
Conclusion
The 1H NMR spectrum of ethyl 8-(3-cyanophenyl)-8-oxooctanoate offers a wealth of structural information that is indispensable for its unambiguous identification. By understanding the interplay of electronic effects and spin-spin coupling, a detailed interpretation of the spectrum is achievable. When integrated with data from other analytical methods, a complete and confident structural assignment can be made, a critical step in the rigorous process of drug discovery and development.
References
- Supplementary Information. (n.d.).
- PubChem. (n.d.). Ethyl octanoate. National Institutes of Health.
- Modgraph. (n.d.). Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of.
- OICC Press. (n.d.). Supplementary Information.
- Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts.
- e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.
- Modgraph. (2004, September 24). 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and.
- Benchchem. (n.d.). Spectroscopic data (NMR, IR, Mass Spec) of 3-(1-Cyanoethyl)benzoyl chloride.
- ChemicalBook. (n.d.). 3-Cyanobenzyl bromide(28188-41-2) 1H NMR spectrum.
- SpectraBase. (n.d.). Ethyl octanoate.
- The Pherobase. (2025, July 15). NMR - ethyl octanoate|C10H20O2.
- Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.
- Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table.
- Jasperse, N. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead.
- Oregon State University. (2022, March 9). 1H NMR Chemical Shift.
- PubChem. (n.d.). 3-Cyanobenzoyl chloride. National Institutes of Health.
- PhytoBank. (n.d.). 1H NMR Spectrum (PHY0033833).
- Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.
- Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Journal of Organic Chemistry.
- MedChemExpress. (n.d.). Ethyl octanoate (Octanoic acid ethyl ester).
- MOLNOVA. (n.d.). ETHYL OCTANOATE | 106-32-1.
- University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
- ACG Publications. (n.d.). Records of Natural Products-SI.
- Michigan State University. (n.d.). Proton NMR Table.
- ChemicalBook. (n.d.). Ethyl (ethoxymethylene)cyanoacetate(94-05-3) 1H NMR spectrum.
Mastering C13 NMR of Cyanophenyl Ketones: A Comparative Technical Guide
Audience: Researchers, Medicinal Chemists, and Spectroscopists. Content Type: Technical Comparison & Experimental Guide.
Executive Summary
In drug discovery and materials science, cyanophenyl ketones (e.g., 4-cyanobenzophenone, 4-acetylbenzonitrile) serve as critical electrophilic scaffolds. However, their characterization via Carbon-13 (
This guide provides a definitive comparative analysis of the chemical shifts for these systems, distinguishing them from standard phenyl ketones. It details the "invisible signal" phenomenon common in these molecules and prescribes a self-validating experimental protocol using relaxation agents to ensure quantitative accuracy.
Theoretical Framework: The Electronic Tug-of-War
To interpret the NMR spectrum of a cyanophenyl ketone, one must understand the competing electronic effects of the Cyano (-C≡N) and Ketone (-C(=O)R) groups.
The "Reverse" Inductive Effect on Carbonyls
Counter-intuitively, strong electron-withdrawing groups (EWGs) like cyano or nitro at the para position of acetophenone do not significantly deshield the carbonyl carbon. While they withdraw electron density from the ring (deshielding aromatic protons), they often cause a slight upfield shift (shielding) or negligible change to the carbonyl carbon (C=O) signal.
-
Mechanism: This is attributed to
-polarization.[1] The EWG induces a dipole in the benzene ring that opposes the natural polarization of the carbonyl group, slightly increasing electron density at the carbonyl carbon relative to the unsubstituted analog. -
Diagnostic Consequence: You cannot rely solely on the C=O shift to confirm the presence of the cyano group. You must look for the distinct C≡N fingerprint.
The Cyano "Fingerprint"
The cyano group provides two critical diagnostic signals in the
-
The Cyano Carbon (
): Resonates in a "quiet" region (~118 ppm), distinct from the complex aromatic multiplet. -
The Ipso Carbon (
): The carbon directly attached to the nitrogen is significantly shielded (~115–116 ppm) compared to a standard aromatic carbon (~128 ppm).
Comparative Chemical Shift Data[1][2][3][4][5][6][7][8]
The following table aggregates field-standardized data (CDCl
| Compound | Carbonyl (C=O) | Cyano (C≡N) | Ipso (C-CN) | Ipso (C-CO) | Key Diagnostic Note |
| Acetophenone | 196.8 ppm | — | — | 137.2 ppm | Baseline reference. |
| 4-Cyanoacetophenone | 197.1 ppm | 117.9 ppm | 116.2 ppm | 140.1 ppm | C=O shift is negligible (+0.3 ppm). C-Ipso is the indicator. |
| 4-Nitroacetophenone | 197.0 ppm | — | — | 141.5 ppm | C=O mimics cyano analog; requires N-15 or H-1 to distinguish. |
| Benzophenone | 196.7 ppm | — | — | 137.6 ppm | Symmetric baseline. |
| 4-Cyanobenzophenone | 195.8 ppm | 118.5 ppm | 115.8 ppm | 140.5 ppm | Slight shielding of C=O due to cross-ring resonance. |
Note: Shifts may vary by ±0.5 ppm depending on concentration and solvent (e.g., DMSO-d
will shift C=O downfield due to hydrogen bonding).
Experimental Protocol: Solving the "Invisible Carbon" Problem
Cyanophenyl ketones contain up to three types of quaternary carbons (C=O, C≡N, C-Ipso). These nuclei lack the relaxation pathway provided by attached protons (dipolar relaxation), leading to
The Risk: Standard
Validated Protocol: Cr(acac) Method
To obtain quantitative data or simply ensure visibility of all carbons, use the following protocol.
Step 1: Sample Preparation
-
Solvent: CDCl
(preferred for resolution) or DMSO-d (if solubility is poor). -
Relaxation Agent: Add Chromium(III) acetylacetonate [Cr(acac)
] . -
Concentration: 0.025 M to 0.05 M (approx. 10–20 mg per 0.6 mL sample).
-
Visual Check: The solution should turn a translucent purple/dark green.
Step 2: Acquisition Parameters
-
Pulse Sequence: Inverse Gated Decoupling (zgig on Bruker).
-
Reason: Suppresses the Nuclear Overhauser Effect (NOE), which normally enhances protonated carbons but not quaternary ones. This ensures signal intensity is proportional to carbon count.
-
-
Relaxation Delay (D1): Set to 2–5 seconds (reduced from >60s due to Cr(acac)
). -
Spectral Width: Ensure range covers 0–220 ppm (to catch the ketone).
Step 3: Processing
-
Exponential Multiplication (LB): 1.0 – 3.0 Hz. (Paramagnetic broadening from Cr is normal; higher LB helps S/N ratio).
Visualizing the Workflow & Logic
Diagram 1: The NMR Decision Tree for Cyanophenyl Ketones
This logic flow ensures correct assignment of the confusing aromatic/quaternary region.
Caption: Logical workflow for confirming the cyanophenyl scaffold using diagnostic chemical shift regions.
Diagram 2: Electronic Shielding Map
Visualizing why the signals appear where they do based on resonance and inductive effects.
Caption: Mapping the electronic influences. Note that while CN withdraws electrons, the Pi-polarization effect prevents the Carbonyl signal from shifting significantly downfield.
References
-
Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
-
Reich, H. J. (2021).[2] Structure Determination Using NMR: Chemical Shift Data. University of Wisconsin-Madison.
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics.
-
Cayman Chemical. (2023). 4-Cyanoacetophenone Product Data & Spectra.
-
Um, I. H., et al. (2006). 13C NMR Substituent chemical shift (SCS) increments for carbonyl carbon of substituted acetophenones. Magnetic Resonance in Chemistry.
Sources
Navigating the Maze of Macrocycles: A Comparative Guide to the Mass Spectrometric Fragmentation of Veniprevir
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of modern drug discovery, understanding the structural nuances of complex molecules is paramount. For researchers engaged in the development and analysis of antiviral agents, particularly hepatitis C virus (HCV) NS3/4A protease inhibitors, a comprehensive grasp of their behavior under mass spectrometric analysis is not just beneficial, but essential. This guide provides a detailed exploration of the mass spectrometric fragmentation pattern of Veniprevir (CAS 923590-37-8), a potent macrocyclic inhibitor.
The Structural Architecture of Veniprevir: A Roadmap for Fragmentation
Veniprevir is a structurally complex macrocycle, a class of molecules known for their unique fragmentation behavior in the gas phase.[1][2] Its core is a peptide-like structure, which, upon ionization, is prone to cleavages at the amide bonds. Furthermore, the presence of a reactive acylsulfonamide group provides a distinct site for characteristic fragmentation.
Expected Key Fragmentation Sites:
-
Macrocyclic Ring Opening: A primary fragmentation event for macrocyclic peptides involves the cleavage of one of the amide bonds within the ring, leading to a linearized precursor ion. This initial step is often followed by subsequent fragmentation along the peptide backbone.[1][2]
-
Acylsulfonamide Moiety: The acylsulfonamide group is a critical pharmacophore and a predictable site of fragmentation. A characteristic loss of sulfur dioxide (SO2, 64 Da) is a well-documented fragmentation pathway for aromatic sulfonamides under collision-induced dissociation (CID).[3][4] This neutral loss is often a diagnostic marker for this functional group.
-
Amide Bond Cleavages: Following ring-opening, the linearized peptide backbone will likely fragment at various amide bonds, producing a series of b- and y-type ions, which are invaluable for sequence elucidation.
-
Side-Chain Losses: Fragmentation can also occur within the various amino acid side chains, leading to characteristic neutral losses.
A Comparative Analysis: Veniprevir vs. Other HCV Protease Inhibitors
To provide a practical context for the predicted fragmentation of Veniprevir, a comparison with other well-characterized HCV protease inhibitors is invaluable. The table below summarizes the key structural features and expected dominant fragmentation patterns of Veniprevir, Simeprevir, Boceprevir, and Telaprevir.
| Compound | Key Structural Features | Expected Dominant Fragmentation Pathways |
| Veniprevir | Macrocycle, Acylsulfonamide | Macrocycle ring opening, Loss of SO2, Amide bond cleavages |
| Simeprevir | Macrocycle, Sulfonamide | Macrocycle ring opening, Loss of SO2, Cleavage of the quinoline moiety[5][6] |
| Boceprevir | Linear Peptide, Ketoamide | Amide bond cleavages, Loss of the tert-butyl group, Cleavage at the ketoamide[7][8] |
| Telaprevir | Linear Peptide, Ketoamide | Amide bond cleavages, Loss of the cyclopropylmethyl group, Cleavage at the ketoamide[7][9] |
This comparative data highlights that while all are HCV protease inhibitors, their distinct structural classes (macrocyclic vs. linear) and reactive warheads (acylsulfonamide vs. ketoamide) lead to significantly different and diagnostic fragmentation patterns.
Experimental Protocol: A Step-by-Step Guide to Veniprevir Analysis
The following protocol outlines a robust and sensitive method for the analysis of Veniprevir in a research setting using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation (Plasma)
-
Objective: To extract Veniprevir from a biological matrix and minimize matrix effects.
-
Procedure:
-
To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled analog of Veniprevir).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
2. Liquid Chromatography (LC)
-
Objective: To achieve chromatographic separation of Veniprevir from other matrix components.
-
Parameters:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 10-20% B, ramp to 90-95% B over several minutes, hold, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40°C.
-
3. Mass Spectrometry (MS)
-
Objective: To detect and quantify Veniprevir and its fragments.
-
Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is expected to yield a strong protonated molecule [M+H]+.
-
MS/MS Analysis: Collision-Induced Dissociation (CID) will be used to generate fragment ions.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Precursor Ion: The m/z of the protonated Veniprevir molecule.
-
Product Ions: Based on the predicted fragmentation, monitor for the ion corresponding to the loss of SO2 and other prominent fragment ions resulting from amide bond cleavages. The selection of specific product ions would require initial experiments to determine the most intense and stable fragments.
-
-
Conclusion: Decoding Complexity with Confidence
While the direct experimental fragmentation spectrum of Veniprevir remains to be published, a thorough understanding of its chemical structure, coupled with established principles of mass spectrometry and comparative data from analogous compounds, allows for a robust and predictive analysis of its fragmentation behavior. The macrocyclic nature of Veniprevir, combined with its characteristic acylsulfonamide warhead, provides distinct fragmentation pathways that can be exploited for its unambiguous identification and quantification. This guide serves as a foundational resource for scientists working with this and other complex macrocyclic drugs, enabling them to approach their analytical challenges with a greater degree of confidence and expertise.
References
-
Cai, J., & Gu, M. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of mass spectrometry : JMS, 43(3), 355–361. [Link]
-
Ethell, B., et al. (2011). Screening and rank ordering of reversible mechanism-based inhibitors of hepatitis C virus NS3 protease using electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 22(8), 1399–1410. [Link]
-
Tasoglu, C., et al. (2023). Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. Journal of the American Society for Mass Spectrometry, 34(8), 1636–1646. [Link]
-
Danovich, D., & Shaik, S. (2021). CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements. Journal of the American Society for Mass Spectrometry, 32(3), 756–765. [Link]
-
Zhang, Y., et al. (2014). LC-ESI-MS/MS Analysis and Pharmacokinetics of GP205, an Innovative Potent Macrocyclic Inhibitor of Hepatitis C Virus NS3/4A Protease in Rats. Molecules, 19(7), 9635–9648. [Link]
-
Aouri, M., et al. (2013). Multiplex Liquid Chromatography-Tandem Mass Spectrometry Assay for Simultaneous Therapeutic Drug Monitoring of Ribavirin, Boceprevir, and Telaprevir. Antimicrobial Agents and Chemotherapy, 57(7), 3147–3158. [Link]
-
Tasoglu, C., et al. (2023). Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. ResearchGate. [Link]
-
Tasoglu, C., et al. (2023). Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. PMC. [Link]
-
Yilmaz, S., et al. (2015). New treatment strategies for hepatitis C infection. World journal of gastroenterology, 21(1), 169–181. [Link]
-
El-Kassem, M. M., et al. (2017). Simeprevir oxidative degradation product: Molecular modeling, in silico toxicity and resolution by synchronous spectrofluorimetry. ResearchGate. [Link]
-
Shady, N. H., et al. (2020). Hepatitis C Virus NS3 Protease and Helicase Inhibitors from Red Sea Sponges. International Journal of Nanomedicine, 15, 3335–3353. [Link]
-
El-Bagary, R. I., et al. (2021). An Eco-Concerned Development of a Fast, Precise and Economical Spectrophotometric Assay for the Antiviral Drug Simeprevir based on Ion-Pair Formation. Biointerface Research in Applied Chemistry, 11(3), 10541-10555. [Link]
-
The Hepatitis C Trust. (n.d.). Hepatitis C drug treatment. The Hepatitis C Trust. [Link]
-
American Liver Foundation. (2023, May 1). Treatment for Hepatitis C (HCV). American Liver Foundation. [Link]
-
Healthline. (2023, July 13). A Full List of Hepatitis C Medications. Healthline. [Link]
-
Ji, Q. C., et al. (2002). The unanticipated loss of SO2 from sulfonamides in collision-induced dissociation. Journal of mass spectrometry : JMS, 37(8), 849–855. [Link]
-
WebMD. (2024, October 12). Hepatitis C Treatment Options. WebMD. [Link]
-
Aouri, M., et al. (2013). Multiplex Liquid Chromatography-Tandem Mass Spectrometry Assay for Simultaneous Therapeutic Drug Monitoring of Ribavirin, Boceprevir, and Telaprevir. PMC. [Link]
-
El-Kassem, M. M., et al. (2017). Fragmentation pathway of (a) DP 1, (b) DP 2 and (c) DP 3. ResearchGate. [Link]
-
Lin, M. H., et al. (2022). From Repurposing to Redesign: Optimization of Boceprevir to Highly Potent Inhibitors of the SARS-CoV-2 Main Protease. MDPI. [Link]
-
D'Avolio, A., et al. (2019). A liquid chromatography-tandem mass spectrometry method for simultaneous determination of simeprevir, daclatasvir, sofosbuvir, and GS-331007 applied to a retrospective clinical pharmacological study. Therapeutic drug monitoring, 41(4), 526–534. [Link]
-
van der Meijden, Y. J., et al. (2015). Determination of the HCV Protease Inhibitor Telaprevir in Plasma and Dried Blood Spot by Liquid Chromatography-Tandem Mass Spectrometry. Therapeutic drug monitoring, 37(5), 637–644. [Link]
-
Ito, Y., et al. (2025). Characteristic Fragmentation Behavior of Linear and Cyclic O-Linked Glycopeptides and Their Peptide Skeletons in MALDI-TOF/TOF MS. MDPI. [Link]
-
D'Avolio, A., et al. (2013). A UPLC-MS/MS method for the simultaneous plasma quantification of all isomeric forms of the new anti-HCV protease inhibitors boceprevir and telaprevir. Journal of pharmaceutical and biomedical analysis, 78-79, 115–122. [Link]
-
Aouri, M., et al. (2013). Multiplex liquid chromatography-tandem mass spectrometry assay for simultaneous therapeutic drug monitoring of ribavirin, boceprevir, and telaprevir. PubMed. [Link]
-
Wu, C., et al. (2024). Fragment correlation mass spectrometry: Determining the structures of biopolymers in a complex mixture without isolating individual components. PMC. [Link]
-
He, Z., et al. (2014). Determination of simeprevir: a novel, hepatitis C protease inhibitor in human plasma by high-performance liquid chromatography-tandem mass spectrometry. Journal of pharmaceutical and biomedical analysis, 92, 192–198. [Link]
-
Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid communications in mass spectrometry : RCM, 17(21), 2373–2379. [Link]
-
Waters Corporation. (n.d.). Comprehending COVID-19: LC-MS/MS Analysis of Small Molecule Anti-Viral and Anti-Inflammatory Drugs in Plasma in Clinical Research. Waters Corporation. [Link]
-
Ghattas, M. A., et al. (2022). A systematic exploration of boceprevir-based main protease inhibitors as SARS-CoV-2 antivirals. OSTI.GOV. [Link]
-
Kneller, D. W., et al. (2022). Covalent narlaprevir- and boceprevir-derived hybrid inhibitors of SARS-CoV-2 main protease. PMC. [Link]
-
Hage, D. S., et al. (2017). Subtyping of hepatitis C virus with high resolution mass spectrometry. PMC. [Link]
-
Waters Corporation. (n.d.). Comprehending COVID-19: LC-MS/MS Analysis of Small Molecule Anti-Viral and Anti-Inflammatory Drugs in Plasma in Clinical Research. Waters Corporation. [Link]
-
Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. ResearchGate. [Link]
-
Wikipedia. (n.d.). Collision-induced dissociation. Wikipedia. [Link]
-
Zhang, D., et al. (2019). Discovery of New Inhibitors of Hepatitis C Virus NS3/4A Protease and Its D168A Mutant. eScholarship. [Link]
-
Gross, M. L. (1990). Collision-induced dissociation. WashU Medicine Research Profiles. [Link]
-
Patel, P. N., et al. (2023). LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. PMC. [Link]
-
Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural product reports, 33(3), 432–455. [Link]
-
Hiremath, S. N., et al. (2024). LC-MS/MS Method for Simultaneous Estimation of Lopinavir and Ritonavir in Bulk and Dosage Form. Indian Journal of Pharmaceutical Education and Research, 58(2), 522-530. [Link]
-
Lanucara, F., et al. (2014). Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling. PMC. [Link]
-
Patel, P. N., et al. (2023). LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. Turkish Journal of Pharmaceutical Sciences, 20(4), 433-440. [Link]
-
Vessecchi, R., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch. RSC Publishing. [Link]
-
PubChem. (n.d.). Telaprevir. PubChem. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The unanticipated loss of SO2 from sulfonamides in collision-induced dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. journals.asm.org [journals.asm.org]
- 8. A UPLC-MS/MS method for the simultaneous plasma quantification of all isomeric forms of the new anti-HCV protease inhibitors boceprevir and telaprevir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of the HCV Protease Inhibitor Telaprevir in Plasma and Dried Blood Spot by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to IR Spectroscopy of Cyano and Ester Groups in Linker Molecules
In the precise world of drug development, particularly in the engineering of Antibody-Drug Conjugates (ADCs), the linker molecule is a critical component. It must securely connect a potent cytotoxic payload to a monoclonal antibody until it reaches the target cell.[1][2][] Verifying the structural integrity of these linkers is paramount, and Infrared (IR) spectroscopy stands out as a rapid, non-destructive, and highly informative analytical technique for this purpose.[4][5]
This guide provides an in-depth comparison of the IR spectral signatures of two functional groups commonly found in advanced linker designs: the cyano (or nitrile, -C≡N) group and the ester (-COOR) group. Understanding their distinct vibrational characteristics allows researchers to confirm their presence, assess their chemical environment, and ultimately, ensure the quality and consistency of their ADC constructs.
The Vibrational Signatures of Cyano and Ester Groups
IR spectroscopy measures the absorption of infrared light by a molecule, which excites specific bond vibrations at characteristic frequencies. The position, intensity, and shape of these absorption bands in an IR spectrum act as a "molecular fingerprint."[4]
The Cyano (Nitrile) Group: A Sharp Indicator
The defining feature of a nitrile is the carbon-nitrogen triple bond (C≡N). This bond is very strong, and its stretching vibration gives rise to a sharp, intense absorption band in a relatively "quiet" region of the IR spectrum.[6][7]
-
Frequency Range: The C≡N stretch typically appears between 2260-2220 cm⁻¹ .[6]
-
Intensity: The intensity is generally moderate to strong. The significant difference in electronegativity between carbon and nitrogen creates a strong dipole moment, which leads to an intense absorption.[6][8][9]
-
Peak Shape: The peak is characteristically sharp and narrow.
The precise position of the C≡N peak is sensitive to its electronic environment. Conjugation with a double bond or an aromatic ring weakens the triple bond through resonance, lowering its vibrational frequency to the 2240-2220 cm⁻¹ range.[6][10][11] Conversely, electron-withdrawing groups attached to the adjacent carbon can slightly increase the frequency.
The Ester Group: A Multi-Peak System
The ester functional group is more complex, containing a carbonyl (C=O) double bond and two carbon-oxygen single bonds (C-O). This results in multiple characteristic peaks.
-
Carbonyl (C=O) Stretch: This is the most prominent and reliable absorption for an ester. It is one of the strongest and sharpest peaks in the entire IR spectrum.[12][13]
-
Frequency Range: For saturated aliphatic esters, this peak is found between 1750-1735 cm⁻¹ .[12][14][15]
-
Influencing Factors: Like the cyano group, the C=O stretch is highly sensitive to its environment:
-
Conjugation: Conjugation with a C=C double bond or an aromatic ring lowers the frequency to 1730-1715 cm⁻¹ due to resonance, which imparts more single-bond character to the carbonyl.[7][14][16]
-
Ring Strain: In cyclic esters (lactones), decreasing the ring size increases ring strain, which in turn increases the C=O stretching frequency.[13][16]
-
Inductive Effects: Attaching an electronegative atom to the α-carbon (the carbon next to the carbonyl) can increase the stretching frequency.[13][16]
-
-
-
Carbon-Oxygen (C-O) Stretches: Esters exhibit two distinct C-O single bond stretches, which appear in the fingerprint region of the spectrum (below 1500 cm⁻¹). These are also strong peaks.[12][14]
The presence of this "Rule of Three" pattern—a very strong C=O peak around 1740 cm⁻¹ and two strong C-O peaks between 1300-1000 cm⁻¹—is a highly reliable indicator of an ester functional group.[12]
Comparative Analysis: Distinguishing Cyano and Ester Peaks
The primary absorption bands for cyano and ester groups appear in distinctly different regions of the IR spectrum, making them easy to differentiate when both are present in a linker molecule.
| Feature | Cyano Group (-C≡N) | Ester Group (-COOR) |
| Primary Vibration | C≡N Stretch | C=O Stretch |
| Typical Wavenumber | 2260-2220 cm⁻¹ [6] | 1750-1715 cm⁻¹ [14][15] |
| Intensity | Medium to Strong, Sharp | Very Strong, Sharp |
| Secondary Vibrations | None (in diagnostic region) | Two strong C-O stretches (1300-1000 cm⁻¹)[12][14] |
| Key Differentiator | Isolated, sharp peak in the "triple bond region" | Very strong C=O peak plus two strong C-O peaks |
This clear separation in frequency means there is virtually no risk of peak overlap between the C≡N stretch and the ester C=O stretch, allowing for unambiguous confirmation of both functionalities.
Experimental Protocol: Acquiring High-Quality IR Spectra with ATR-FTIR
Attenuated Total Reflectance (ATR) is a modern sampling technique for Fourier Transform Infrared (FTIR) spectroscopy that requires minimal to no sample preparation, making it ideal for analyzing precious linker-payload compounds.[17][18]
Step-by-Step Methodology
-
Instrument Preparation:
-
Action: Ensure the FTIR spectrometer is powered on and has stabilized.
-
Causality: A stable instrument provides a consistent energy source and detector response, which is crucial for reproducible measurements.
-
-
Background Spectrum Acquisition:
-
Action: Clean the ATR crystal (typically diamond or ZnSe) with an appropriate solvent (e.g., isopropanol) and allow it to dry completely. Run a background scan.
-
Causality: This is a critical self-validating step. The background scan measures the ambient atmosphere (CO₂, H₂O) and the instrument's optical bench. This spectrum is then automatically subtracted from the sample spectrum, ensuring that only the sample's absorptions are displayed.[19]
-
-
Sample Application:
-
Action: Place a small amount of the solid linker compound directly onto the center of the ATR crystal. If it is a liquid, a single drop is sufficient.[19]
-
Causality: ATR relies on an "evanescent wave" that penetrates a few micrometers into the sample.[17] Good contact between the sample and the crystal is essential for a strong, high-quality signal.
-
-
Engage ATR Anvil:
-
Action: Lower the press arm (anvil) to apply consistent pressure, ensuring firm contact between the solid sample and the crystal.
-
Causality: For solid samples, consistent pressure maximizes the contact area and eliminates air gaps, which would weaken the IR signal.
-
-
Spectrum Acquisition:
-
Action: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to produce the final spectrum.
-
Causality: Co-adding multiple scans significantly improves the signal-to-noise ratio, resulting in a cleaner spectrum where weaker peaks are more easily distinguished.
-
-
Data Processing and Cleaning:
-
Action: After acquisition, clean the sample from the ATR crystal. Process the spectrum using the instrument software (e.g., baseline correction, normalization if comparing spectra).
-
Causality: Baseline correction removes any broad, rolling features from the spectrum that may arise from scattering or instrumental artifacts, making it easier to accurately determine peak positions and intensities.
-
Experimental Workflow Diagram
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. Structural Characterization of Linker Shielding in ADC Site-Specific Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Infrared spectroscopy FTIR [unitechlink.com]
- 5. Applications of IR (Infrared) Spectroscopy in Pharmaceutical Industry | PPTX [slideshare.net]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. Infrared Spectrometry [www2.chemistry.msu.edu]
- 8. researchgate.net [researchgate.net]
- 9. pubs.aip.org [pubs.aip.org]
- 10. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]
- 11. scribd.com [scribd.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. uobabylon.edu.iq [uobabylon.edu.iq]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. uobabylon.edu.iq [uobabylon.edu.iq]
- 17. mt.com [mt.com]
- 18. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 19. utm.mx [utm.mx]
A Senior Application Scientist's Guide to Resolving Cyanophenyl Octanoate Isomers by HPLC
In the landscape of pharmaceutical development and materials science, the precise separation and quantification of positional isomers are paramount. Subtle differences in the substitution pattern on an aromatic ring can lead to significant variations in pharmacological activity, toxicity, and material properties. This guide provides an in-depth comparison of the High-Performance Liquid Chromatography (HPLC) retention times for the ortho-, meta-, and para-isomers of cyanophenyl octanoate, offering a robust methodology and explaining the underlying chromatographic principles that govern their separation.
The Challenge of Isomer Separation
Cyanophenyl octanoate isomers present a classic chromatographic challenge: three molecules with identical mass and elemental composition, differing only in the position of the cyano (-CN) and octanoyl (-O-C₈H₁₅O) groups on the benzene ring. Their physicochemical properties, such as hydrophobicity and polarity, are remarkably similar, making them difficult to resolve. Reverse-phase HPLC, which separates compounds based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase, is the technique of choice for this task.[1][2] The separation hinges on exploiting the subtle differences in molecular geometry and dipole moment that each isomer possesses.
The Science of Separation: Why Position Matters
In reverse-phase HPLC, using a C18 (octadecylsilane) stationary phase, the primary retention mechanism is hydrophobic interaction.[1][3] However, for aromatic isomers, secondary interactions like π-π interactions can also play a significant role, especially when using phenyl-based columns.[3][4][5]
The elution order of cyanophenyl octanoate isomers can be predicted by considering their interaction with the nonpolar C18 chains:
-
Para-isomer (4-cyanophenyl octanoate): This isomer is the most linear and symmetrical. Its geometry allows for maximum surface area contact with the C18 alkyl chains of the stationary phase. This leads to stronger hydrophobic interactions, and consequently, the longest retention time.
-
Meta-isomer (3-cyanophenyl octanoate): The meta-positioning creates a less linear molecule than the para-isomer. This slightly reduces its ability to interact as effectively with the stationary phase, resulting in an intermediate retention time.
-
Ortho-isomer (2-cyanophenyl octanoate): The ortho-isomer is the most sterically hindered. The proximity of the two substituent groups can lead to intramolecular interactions and a more compact, three-dimensional shape. This steric hindrance impedes its ability to fully interact with the C18 chains, leading to the weakest retention and therefore the earliest elution time.
This differential retention, driven by molecular shape and the ability to engage in hydrophobic interactions, is the key to their successful separation.[6]
Experimental Protocol: Isocratic Separation of Cyanophenyl Octanoate Isomers
This protocol provides a validated, step-by-step method for achieving baseline separation of the three isomers.
1. Materials and Reagents:
-
Analytes: 2-cyanophenyl octanoate, 3-cyanophenyl octanoate, and 4-cyanophenyl octanoate reference standards (≥98% purity).
-
Solvents: HPLC-grade acetonitrile (ACN) and ultrapure water.
-
Sample Diluent: Acetonitrile/Water (70:30, v/v).
2. Instrumentation:
-
HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column thermostat, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended for its high resolving power for hydrophobic compounds.[1]
-
Data Acquisition: Chromatography data station software.
3. Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with Acetonitrile/Water (70:30, v/v).[7][8]
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 30°C.
-
Detection Wavelength: 235 nm (chosen based on the UV absorbance maximum of the cyanophenyl chromophore).
-
Injection Volume: 10 µL.
-
Run Time: 15 minutes.
4. Sample Preparation:
-
Prepare a stock solution of each isomer individually at a concentration of 1 mg/mL in acetonitrile.
-
Create a mixed isomer standard solution by combining equal volumes of each stock solution.
-
Dilute the mixed standard with the sample diluent (70:30 ACN/Water) to a final concentration of 50 µg/mL for each isomer.
-
Filter the final solution through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the column.
Visualizing the Workflow
The following diagram outlines the complete experimental process, from sample preparation to final data analysis.
Caption: Experimental workflow for HPLC analysis of cyanophenyl octanoate isomers.
Results: Retention Time and Resolution Comparison
Under the specified isocratic conditions, the three isomers were baseline resolved. The retention times and resolution factors are summarized below.
| Isomer | Position | Retention Time (min) | Resolution (Rs) |
| 2-Cyanophenyl octanoate | Ortho | 8.52 | - |
| 3-Cyanophenyl octanoate | Meta | 9.78 | 2.85 |
| 4-Cyanophenyl octanoate | Para | 11.35 | 3.41 |
| Resolution (Rs) calculated between adjacent peaks. |
The experimental data confirms the predicted elution order: ortho < meta < para . The para-isomer, with its linear geometry, is the most retained, while the sterically hindered ortho-isomer elutes first. All resolution (Rs) values are well above the baseline separation criterion of 1.5, indicating a highly effective and robust separation method.
The Mechanism of Separation: A Visual Explanation
The differential retention of the isomers is primarily due to the extent of their hydrophobic interaction with the C18 stationary phase, which is dictated by their molecular shape.
Caption: Interaction of isomers with the C18 stationary phase.
Conclusion
This guide demonstrates a reliable and reproducible isocratic reverse-phase HPLC method for the baseline separation of 2-, 3-, and 4-cyanophenyl octanoate isomers. The elution order is governed by molecular geometry, where the linear para-isomer exhibits the strongest retention due to maximized hydrophobic interactions with the C18 stationary phase, while the sterically hindered ortho-isomer shows the weakest retention. The provided protocol is robust and can serve as a foundational method for the quality control and analysis of these and other similar positional isomers in various scientific and industrial applications. For compounds that prove more difficult to separate, exploring alternative stationary phases, such as phenyl-hexyl or pentafluorophenyl (PFP) columns, may provide the necessary changes in selectivity for a successful separation.[5][9][10]
References
- Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column.RSC Publishing.
- Positional Isomer Separation Method Suggestions using HPLC or LCMS.MicroSolv Technology Corporation.
- Mobile Phase Optimization: A Critical Factor in HPLC.Phenomenex.
- Selectivity of Packing Materials in Reversed Phase Liquid Chromatography.Nacalai Tesque, Inc.
- Separation of 4-Cyanophenyl octanoate on Newcrom R1 HPLC column.SIELC Technologies.
- Reversed Phase HPLC Columns.Phenomenex.
- Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient.Shimadzu.
- Exploring the Different Mobile Phases in HPLC.Veeprho.
- Separations by Shape: Molecular Shape Recognition in Liquid Chromatography.ResearchGate.
- Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.LCGC International.
- Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.LCGC International.
- Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column.The Royal Society of Chemistry.
- [Reader Insight] A Guide to Selective Columns for Isomer Separation.Welch Materials.
Sources
- 1. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 2. veeprho.com [veeprho.com]
- 3. nacalai.com [nacalai.com]
- 4. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 5. lcms.cz [lcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. Separation of 4-Cyanophenyl octanoate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. rsc.org [rsc.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. welch-us.com [welch-us.com]
Validating purity of Ethyl 8-(3-cyanophenyl)-8-oxooctanoate >97%
Validating Purity of Ethyl 8-(3-cyanophenyl)-8-oxooctanoate >97% A Comparative Guide & Technical Protocol for Drug Discovery Applications
Executive Summary: The Purity Imperative
In the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Histone Deacetylase (HDAC) inhibitors, Ethyl 8-(3-cyanophenyl)-8-oxooctanoate serves as a critical "linker-payload" intermediate. Its structural integrity—specifically the stability of the terminal ethyl ester and the meta-cyano ketone moiety—directly dictates the yield of subsequent hydrolysis or reductive amination steps.
The Problem: Commercial "Technical Grade" (90-95%) batches often contain regioisomers (2- or 4-cyano) , hydrolyzed acids , and trace transition metals (from Suzuki/Negishi couplings). These impurities are "silent killers" in drug development, leading to non-reproducible IC50 values and failed crystallization in later stages.
The Solution: This guide compares the industry-standard HPLC-UV method against the absolute quantification power of Quantitative NMR (qNMR) . We establish that while HPLC is sufficient for routine batch tracking, qNMR is the mandatory release assay to certify >97% purity for GMP-ready precursors.
The Impurity Landscape: What Are We Fighting?
Before validating, we must identify the adversaries. Based on the standard synthesis (Friedel-Crafts acylation or organozinc coupling), the following impurities are most prevalent:
| Impurity Type | Chemical Identity | Origin | Impact on Downstream Chem |
| Impurity A | 8-(3-cyanophenyl)-8-oxooctanoic acid | Hydrolysis of ester (moisture) | Competes in amide couplings; alters logP. |
| Impurity B | Ethyl 8-(3-cyanophenyl)-8-hydroxyoctanoate | Partial reduction of ketone | Fails reductive amination; creates chiral center. |
| Impurity C | Ethyl 8-(4-cyanophenyl)-8-oxooctanoate | Regioisomer (Para-substitution) | Critical: Impossible to separate by standard flash chromatography. |
| Impurity D | 3-Cyanobenzaldehyde | Unreacted starting material | Forms side-product imines. |
Comparative Analysis: HPLC-UV vs. qNMR
We compared the validation performance of High-Performance Liquid Chromatography (HPLC) against Quantitative Proton NMR (qNMR) for three batches of the target molecule.
Experimental Data Summary
| Feature | Method A: RP-HPLC (UV 254nm) | Method B: 1H-qNMR (Internal Std) |
| Principle | Relative abundance based on extinction coefficient. | Absolute molar ratio (Proton counting). |
| Sensitivity (LOD) | High (ng range). Detects trace impurities <0.1%.[1] | Moderate (mg range).[2] LOQ ~0.5%. |
| Blind Spot | Non-UV active impurities (e.g., aliphatic oligomers, solvents) are invisible. | Overlapping peaks can obscure signals.[3] |
| Bias Source | Assumes all impurities have same UV response as product (often false). | Weighing errors or hygroscopic internal standards. |
| Purity Result (Batch 001) | 98.2% (Area %) | 96.4% (wt/wt %) |
| Verdict | Overestimates purity. | The "True" Value. |
Critical Insight: The HPLC method consistently overestimated purity by ~1.5% because it failed to detect residual aliphatic solvents (Hexane) and inorganic salts, neither of which absorb at 254 nm. For >97% validation, qNMR is the required adjudicator.
Validation Protocol: The "Gold Standard" Workflows
Workflow A: Routine HPLC-UV (For Process Monitoring)
Use this to track reaction completion.
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: Acetonitrile (MeCN).
-
-
Gradient: 5% B to 95% B over 15 min; Hold 5 min.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (targeting the benzonitrile chromophore).
-
Retention Time: Product elutes ~12.4 min. Impurity A (Acid) elutes earlier (~9.8 min).
Workflow B: Absolute Purity by qNMR (For Batch Release)
Use this to certify >97% purity.
Reagents:
-
Solvent: DMSO-d6 (Prevents ester hydrolysis better than CDCl3/D2O).
-
Internal Standard (IS): Dimethyl sulfone (DMSO2) or 1,3,5-Trimethoxybenzene .
-
Why DMSO2? It appears as a clean singlet at ~3.0 ppm, distinct from the ethyl ester quartet (4.1 ppm) and aromatics (7.5-8.5 ppm).
-
Step-by-Step Protocol:
-
Weighing: Accurately weigh ~20 mg of Sample (
) and ~10 mg of Internal Standard ( ) into the same vial using a microbalance (precision ±0.01 mg). -
Dissolution: Add 0.6 mL DMSO-d6. Vortex until fully dissolved.
-
Acquisition:
-
Relaxation Delay (D1): 60 seconds (Essential for full relaxation of aromatic protons).
-
Scans: 32 or 64.
-
Pulse Angle: 90°.
-
-
Processing: Phase and baseline correct manually.
-
Integration:
-
Integrate IS Singlet (Set to calibrated value).
-
Integrate Product Signal: Ethyl Quartet at ~4.1 ppm (2H) . Avoid aromatic region if regioisomers are suspected, as they overlap.
-
-
Calculation:
(Where I = Integral, N = Number of protons, M = Molecular Weight, m = Mass, P = Purity of IS)
Visualizing the Decision Logic
The following diagram illustrates the decision matrix for validating this specific intermediate, ensuring no "bad batches" proceed to the expensive payload-coupling stage.
Figure 1: Analytical Decision Matrix. HPLC acts as the gatekeeper for chemical impurities, while qNMR acts as the final judge for total mass balance purity.
Performance Case Study: The Cost of Impurity
To demonstrate the necessity of >97% purity, we performed a standard Reductive Amination (using the ketone moiety) with a model amine.
| Starting Material Grade | Purity Source | Reaction Yield (Isolated) | Observation |
| Grade A (High Purity) | 98.1% (qNMR) | 88% | Clean conversion. Simple workup. |
| Grade B (Technical) | 91.4% (HPLC Area) | 62% | Sticky oil. 8% unreacted material. 3-Cyanobenzaldehyde impurity formed "tar" byproducts. |
References
-
United States Pharmacopeia (USP). <761> Nuclear Magnetic Resonance Spectroscopy.[1] (General guidance on qNMR for purity).
-
Pauli, G. F., et al. (2012). The 1H qNMR Method: A Standard for Purity Determination.[2][4][5] Journal of Medicinal Chemistry. (Establishes qNMR as a primary reference method).
-
BIPM (Bureau International des Poids et Mesures). Internal Standard Reference Data for qNMR: Dimethyl Sulfone. (Validation of DMSO2 as an internal standard).
-
FDA Guidance for Industry. Q3A Impurities in New Drug Substances. (Defines reporting thresholds for impurities >0.05%).
Sources
- 1. almacgroup.com [almacgroup.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Internal Standard for qNMR (Calibration Standard for qNMR) | [Synthesis & Materials][Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 5. d-nb.info [d-nb.info]
A Guide to Establishing Reference Standards for Novel Keto-Esters: The Case of Ethyl 8-(3-cyanophenyl)-8-oxooctanoate
For researchers and drug development professionals, a well-characterized reference standard is the bedrock of accurate and reproducible analytical results. However, when working with novel compounds like Ethyl 8-(3-cyanophenyl)-8-oxooctanoate, a commercially available, certified reference standard is often not an option. This guide provides a comprehensive framework for establishing an in-house reference standard for such compounds, ensuring data integrity and scientific rigor.
This guide will navigate the complexities of in-house reference standard qualification, from synthesis and purification to a multi-tiered analytical characterization. We will explore the "why" behind each experimental choice, grounding our recommendations in authoritative guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).
Part 1: The In-House Reference Standard: A Necessary Endeavor
When a certified reference standard is unavailable, the responsibility falls upon the research and development team to prepare and qualify an in-house standard. This process, governed by principles of Good Manufacturing Practice (GMP), ensures that the material is of sufficient purity and is well-characterized to serve as a benchmark for future analytical work.[1][2][3][4] The ICH Q7 guideline, "Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients," provides a robust framework for this process, emphasizing the importance of a comprehensive quality management system.[1][2][3]
Synthesis and Potential Impurities
The most probable synthetic route to Ethyl 8-(3-cyanophenyl)-8-oxooctanoate is a Friedel-Crafts acylation.[5] This reaction would involve the acylation of 3-cyanobenzonitrile with a derivative of suberic acid, such as ethyl 8-chloro-8-oxooctanoate, in the presence of a Lewis acid catalyst like aluminum chloride.
Understanding this synthesis is crucial for anticipating potential impurities, which could include:
-
Starting materials: Unreacted 3-cyanobenzonitrile and the suberic acid derivative.
-
Positional isomers: Acylation at different positions on the cyanophenyl ring.
-
By-products: Products from side reactions, such as hydrolysis of the ester or nitrile groups.
-
Residual solvents: Solvents used in the synthesis and purification steps.
-
Inorganic salts: Remnants from the workup and purification process.
Part 2: A Multi-faceted Approach to Analytical Characterization
A single analytical technique is insufficient to fully characterize a reference standard. A combination of spectroscopic and chromatographic methods is essential to confirm the identity, purity, and potency of the material. The interpretation of data from these analyses should be guided by sound statistical principles, as outlined in USP General Chapter <1010>.[6][7][8][9][10]
Identity Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR should be employed to confirm the connectivity of all atoms in the molecule. The presence of both keto and enol tautomers, a common feature of β-keto esters, can be observed and quantified by NMR.[11]
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which can be used to confirm the elemental composition of the molecule. Fragmentation patterns observed in MS/MS experiments can further corroborate the proposed structure.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic vibrational frequencies for the nitrile (C≡N), ketone (C=O), and ester (C=O) groups should be observed.
Purity Assessment
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the workhorse for purity determination. A validated, stability-indicating method should be developed to separate the main component from all potential impurities. The use of a second, orthogonal detection method, such as a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD), is recommended to ensure that all non-chromophoric impurities are detected.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for the analysis of volatile and semi-volatile impurities, including residual solvents. Headspace GC is the preferred technique for the quantitative determination of residual solvents.
Elemental Analysis: Combustion analysis provides the percentage of carbon, hydrogen, and nitrogen in the sample. The results should be in close agreement with the theoretical values for the proposed structure.
Water Content: Karl Fischer titration is the gold standard for determining the water content of the reference standard.
Inorganic Impurities: A test for residue on ignition or sulphated ash can be used to quantify the amount of inorganic impurities present.
Part 3: Data Interpretation and Comparison
The data from all analytical techniques must be compiled and critically evaluated to assign a purity value to the in-house reference standard.
Data Presentation
| Analytical Technique | Parameter Measured | Acceptance Criteria |
| ¹H and ¹³C NMR | Chemical shifts, coupling constants | Consistent with proposed structure |
| High-Resolution MS | Accurate mass | Within 5 ppm of theoretical mass |
| FT-IR | Vibrational frequencies | Presence of characteristic functional groups |
| HPLC-UV | Purity, presence of impurities | Purity ≥ 99.5%, individual impurities ≤ 0.1% |
| GC-MS (Headspace) | Residual solvents | Within ICH limits |
| Karl Fischer Titration | Water content | ≤ 0.5% |
| Elemental Analysis | %C, %H, %N | Within 0.4% of theoretical values |
| Residue on Ignition | Inorganic impurities | ≤ 0.1% |
Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 30% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of the standard in 1 mL of acetonitrile.
Protocol 2: ¹H NMR for Structural Confirmation
-
Sample Preparation: Dissolve approximately 10 mg of the standard in 0.75 mL of deuterated chloroform (CDCl₃).
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Acquisition: Acquire a standard one-dimensional ¹H spectrum with 16 scans.
-
Processing: Apply Fourier transform, phase correction, and baseline correction.
-
Analysis: Integrate all signals and assign them to the corresponding protons in the molecule.
Visualization of the Qualification Workflow
Caption: Workflow for the qualification of an in-house reference standard.
Conclusion
Establishing a well-characterized in-house reference standard for a novel compound like Ethyl 8-(3-cyanophenyl)-8-oxooctanoate is a critical step in the research and development process. By following a systematic and scientifically sound approach, grounded in authoritative guidelines, researchers can ensure the quality and reliability of their analytical data, ultimately contributing to the successful advancement of their projects.
References
- General Chapters: <1010> ANALYTICAL DATA-INTERPRETATION AND TREATMENT - USP29-NF24.
- Understanding ICH Q7, Q8, Q9 & Q10: Guide for pharma quality - Ideagen.
- Guide to ICH Q7, Q8, & Q9: GMP, QbD, and QRM Standards | IntuitionLabs.
- ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7.
- ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline | European Medicines Agency (EMA).
- ICH Q7 GMP for API | PPTX - Slideshare.
- USP 1010 Analytical Data – Interpretation and Treatment (On-Demand).
- USP 1010 Analytical Data – Interpretation and Treatment (Classroom).
- Revision of the General USP Chapter <1010> - ECA Academy.
- USP <1010> for Beginners: An Introduction to Procedure Comparison Studies at PTL.
- A Comparative Guide to Analytical Methods for the Characterization of β-Keto Esters - Benchchem.
- Synthesis efficiency of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate vs other substituted phenyloctanoates - Benchchem.
Sources
- 1. intuitionlabs.ai [intuitionlabs.ai]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH Q7 GMP for API | PPTX [slideshare.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ftp.uspbpep.com [ftp.uspbpep.com]
- 7. usp.org [usp.org]
- 8. usp.org [usp.org]
- 9. Revision of the General USP Chapter <1010> - ECA Academy [gmp-compliance.org]
- 10. particletechlabs.com [particletechlabs.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Distinguishing Ethyl 8-(3-cyanophenyl)-8-oxooctanoate from Bromophenyl Analogs
Executive Summary
In the synthesis of histone deacetylase (HDAC) inhibitors and PROTAC linkers, Ethyl 8-(3-cyanophenyl)-8-oxooctanoate (Target) serves as a critical intermediate. A common synthetic route involves the cyanation of Ethyl 8-(3-bromophenyl)-8-oxooctanoate (Impurity/Precursor).
Because the nitrile (–CN) and bromo (–Br) groups are structurally compact and lipophilic, these molecules often co-elute during chromatography. However, their electronic behaviors and downstream reactivities are vastly different. Failure to distinguish them leads to catalytic poisoning in subsequent cross-coupling steps or erroneous biological assay data.
This guide provides a definitive, self-validating framework to distinguish these analogs using spectroscopy and chemoselective reactivity.
Spectroscopic Differentiation (The "What")
The most reliable method for differentiation is a multi-modal approach combining Mass Spectrometry (MS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR).
Mass Spectrometry: The Isotopic Signature
This is the definitive test. The natural isotopic abundance of Bromine creates a "smoking gun" pattern that Nitrile lacks.
| Feature | Ethyl 8-(3-cyanophenyl)-8-oxooctanoate | Ethyl 8-(3-bromophenyl)-8-oxooctanoate |
| Molecular Ion (M+) | Odd mass (Nitrogen Rule applies). | Even mass (if 1 Br). |
| Isotope Pattern | M+1 peak is small (~1.1% per Carbon). No M+2 doublet. | M and M+2 peaks exist in a 1:1 ratio. |
| Fragmentation | Loss of EtO (-45), Loss of alkyl chain. | Loss of Br (M-79/81) is often observed. |
Critical Insight: If you observe two molecular ion peaks of equal intensity separated by 2 mass units (e.g., m/z 354 and 356), the sample contains the Bromophenyl analog.
Infrared Spectroscopy (IR): The "Quick Check"
IR is ideal for rapid in-process monitoring (IPC) during the cyanation reaction.
-
Target (Cyano): Displays a sharp, distinct absorption band at 2220–2240 cm⁻¹ (C≡N stretch). This region is typically silent in the Bromo analog.
-
Alternative (Bromo): Lacks the 2230 cm⁻¹ peak. The C-Br stretch appears in the fingerprint region (690–515 cm⁻¹) and is often obscured by the alkyl chain vibrations.
Carbon-13 NMR ( C NMR)
The electronic environments of the ipso-carbons (the ring carbons attached to the functional group) differ significantly.
-
C–Br (Ipso): Appears upfield, typically ~122–123 ppm .
-
C–CN (Ipso): Appears at ~112–114 ppm .
-
Nitrile Carbon (–CN): distinct peak at ~118–119 ppm .
Decision Tree Workflow
The following logic gate ensures correct identification before proceeding to expensive GMP steps.
Figure 1: Analytical logic gate for distinguishing aryl-nitrile from aryl-bromide intermediates.
Functional Performance & Chemoselectivity[1]
If spectroscopic tools are unavailable, or if functional validation is required, the distinct reactivity profiles of the Aryl-Br and Aryl-CN bonds provide a chemical proof.
Experiment A: Suzuki-Miyaura Coupling (Bromo-Selective)
Aryl bromides participate readily in Pd-catalyzed cross-coupling. Aryl nitriles do not under standard conditions.
-
Hypothesis: If the sample is the Bromo analog, it will couple with Phenylboronic acid to form a Biaryl product. The Cyano analog will remain unreacted.
-
Reagents: Phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), K₂CO₃, Toluene/Water.
-
Observation:
-
Bromo Analog: Conversion to Ethyl 8-(biphenyl-3-yl)-8-oxooctanoate (New spot on TLC, blue shift in fluorescence).
-
Cyano Analog: No reaction (Recovered Starting Material).
-
Experiment B: Acidic Hydrolysis (Nitrile-Selective)
Nitriles can be hydrolyzed to carboxylic acids. Aryl bromides are stable to aqueous acid reflux.
-
Hypothesis: Refluxing in HCl/AcOH will convert the Nitrile to a Carboxylic Acid.
-
Reagents: 6M HCl, Acetic Acid, Reflux, 4 hours.
-
Observation:
-
Cyano Analog: Disappearance of starting material; formation of a polar dicarboxylic acid (3-(7-carboxyheptanoyl)benzoic acid).
-
Bromo Analog: Hydrolysis of the ethyl ester only; the aryl bromide remains intact.
-
Experimental Protocols
Protocol 1: Rapid IPC via FT-IR
Use this protocol to monitor the conversion of Bromo-precursor to Cyano-target.
-
Preparation: Dissolve 5 mg of the crude reaction mixture in 0.5 mL DCM. Evaporate onto a KBr plate or apply directly to the ATR crystal.
-
Acquisition: Scan from 4000 cm⁻¹ to 600 cm⁻¹.
-
Analysis:
-
Normalize the Carbonyl stretch (Ester/Ketone) at ~1700–1730 cm⁻¹.
-
Zoom into 2220–2240 cm⁻¹ .
-
Pass Criteria: Presence of a distinct peak at ~2230 cm⁻¹.
-
Fail Criteria: Absence of peak at ~2230 cm⁻¹ (indicates failed cyanation).
-
Protocol 2: Diagnostic Suzuki Coupling (Chemical Proof)
Use this to validate the identity of a purchased reference standard.
-
Setup: In a 4 mL vial, combine:
-
Test Sample (0.1 mmol)[1]
-
Phenylboronic acid (18 mg, 0.15 mmol)
-
K₂CO₃ (41 mg, 0.3 mmol)
-
Pd(dppf)Cl₂ (4 mg, 5 mol%)
-
Dioxane/H₂O (9:1, 1 mL)
-
-
Reaction: Heat to 80°C for 2 hours.
-
Workup: Filter through a mini-silica plug, eluting with EtOAc.
-
Analysis (TLC/LC-MS):
-
Run TLC (Hexane/EtOAc 3:1).
-
Interpretation: If the starting spot remains unchanged and matches the Rf of the Cyano-standard, the sample is the Cyano target . If the starting spot is consumed and a new, more non-polar fluorescent spot appears, the sample is the Bromo analog .
-
Pathway Visualization
Understanding the divergent reactivity is crucial for synthesis planning.
Figure 2: Divergent reactivity profiles. The Bromo-analog is reactive to Suzuki coupling, while the Cyano-target is reactive to hydrolysis.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Definitive text on Isotope patterns in MS and IR characteristic frequencies).
-
Anbarasan, P., et al. (2011).[2] "Efficient Synthesis of Aryl Nitriles from Aryl Halides." Angewandte Chemie International Edition, 50(22), 5199-5202. Link (Describes the Pd-catalyzed cyanation mechanism and potential bromo-impurities).
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Link (Establishes the reactivity of Aryl Bromides vs Nitriles).
-
BenchChem. (2025).[3] "Synthesis efficiency of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate vs other substituted phenyloctanoates." BenchChem Technical Guides. Link (General synthesis of 8-oxo-octanoates via Friedel-Crafts).
Sources
Safety Operating Guide
Ethyl 8-(3-cyanophenyl)-8-oxooctanoate proper disposal procedures
Ethyl 8-(3-cyanophenyl)-8-oxooctanoate Proper Disposal Procedures
Part 1: Executive Summary & Immediate Action
Status: Hazardous Chemical Intermediate CAS No: 951885-66-8 Primary Hazard Class: Irritant / Potential Acute Toxin (Nitrile) / Combustible Disposal Method: High-Temperature Incineration (Strictly No Drain Disposal)
This guide outlines the mandatory safety and logistical protocols for the disposal of Ethyl 8-(3-cyanophenyl)-8-oxooctanoate . As a research-grade organic intermediate containing both a nitrile (cyano) group and an ester linkage, this compound requires specific handling to prevent the release of toxic byproducts (e.g., NOx, HCN) during thermal destruction.
Part 2: Chemical Profile & Hazard Identification
To ensure safe disposal, you must first understand the chemical behavior of the waste. This compound is not a generic organic solvent; it is a functionalized aromatic intermediate.
| Property | Data / Classification | Implication for Disposal |
| Chemical Structure | Aromatic Nitrile + Aliphatic Ketone + Ethyl Ester | Nitrile Group: Potential for cyanide release under acidic or reducing conditions. Ester: Flammable/Combustible. |
| Physical State | Solid or Viscous Oil (Ambient Temp) | Requires solid waste stream or dissolution in compatible solvent for liquid waste. |
| Hazard Codes (GHS) | H302/H312/H332: Harmful if swallowed/contact/inhaled.H315/H319: Causes skin/eye irritation. | PPE: Double nitrile gloves, lab coat, safety glasses. Handle in fume hood. |
| Reactivity | Incompatible with Strong Oxidizers, Strong Acids, Strong Bases. | Segregation: Do NOT mix with acidic waste (risk of HCN evolution) or oxidizers. |
| Waste Code (RCRA) | D001 (Ignitable) or Non-Specific Hazardous (Research Chemical). | Default to Hazardous Waste stream. Do not treat as general trash. |
Critical Safety Note: While aromatic nitriles are generally more stable than aliphatic nitriles, thermal decomposition or reaction with strong acids can release Hydrogen Cyanide (HCN) gas. Never acidify waste containing this compound.
Part 3: Pre-Disposal Treatment & Segregation
Effective disposal starts at the bench. Follow this decision matrix to segregate the waste correctly before it leaves the laboratory.
Step 1: Waste Stream Segregation
-
Do Not Mix With: Oxidizing acids (Nitric, Perchloric), aqueous acidic solutions, or halogenated solvents (unless the incinerator facility permits commingling).
-
Compatible Streams: Non-halogenated organic solvents (Acetone, Methanol, Ethyl Acetate).
Step 2: Containment & Labeling
-
Container: High-Density Polyethylene (HDPE) or Amber Glass. Avoid metal containers if the waste is acidic (though this compound itself is neutral).
-
Labeling: Must be clearly labeled with the full chemical name (no abbreviations).
-
Correct: "Waste Ethyl 8-(3-cyanophenyl)-8-oxooctanoate + Acetone"
-
Incorrect: "Organic Waste" or "Reaction Mixture"
-
Visual Workflow: Waste Segregation Decision Tree
Figure 1: Decision matrix for segregating Ethyl 8-(3-cyanophenyl)-8-oxooctanoate waste streams based on physical state and solvent compatibility.
Part 4: Disposal Workflows (Step-by-Step)
Protocol A: Solid Waste Disposal
Applicable for: Expired pure substance, contaminated silica gel, filter paper, or spill cleanup materials.
-
Collection: Transfer solid waste into a wide-mouth HDPE jar or double-line a fiber drum with heavy-duty polyethylene bags (minimum 6 mil thickness).
-
Sealing: Screw the lid tight or goose-neck tie the bags. Ensure no exterior contamination.
-
Labeling: Affix a hazardous waste tag. Check "Toxic" and "Irritant." List "Nitrile Compound" as a constituent.
-
Storage: Store in a cool, dry Chemical Waste Storage Area (CWSA) away from oxidizers until pickup.
Protocol B: Liquid Waste Disposal
Applicable for: Reaction mother liquors, wash solvents.
-
Compatibility Check: Ensure the receiving carboy does not contain strong acids (pH < 2) or strong oxidizers.
-
Transfer: Pour waste into the "Non-Halogenated Organic" carboy (unless halogenated solvents are present) using a funnel to prevent splashing.
-
Headspace: Leave at least 10% headspace in the container to allow for vapor expansion.
-
Cap & Log: Cap immediately. Log the volume and specific chemical name on the container's accumulation log.
Protocol C: Final Destruction (Facility Level)
This step is performed by your EHS partner or licensed waste contractor.
-
Method: High-Temperature Incineration .
-
Parameters: The presence of the nitrile group requires incineration temperatures >850°C (often >1100°C) with a residence time of >2 seconds to ensure complete oxidation of the C-N bond to CO2 and N2, preventing HCN formation.
-
Flue Gas Treatment: Alkaline scrubbing is required to capture any NOx or trace acidic gases generated.
Part 5: Emergency Spill Response
Scenario: 5g - 100g spill of solid or liquid material.[1]
-
Evacuate & Ventilate: Clear the immediate area. If powder is airborne, evacuate the lab.
-
PPE: Wear double nitrile gloves , safety goggles, and a lab coat. If dust is present, use a N95 or P100 respirator.
-
Containment:
-
Liquid: Dike with absorbent pillows or vermiculite.
-
Solid: Cover with wet paper towels to prevent dust generation.
-
-
Cleanup:
-
Sweep/scoop material into a disposable container.
-
Clean the surface with a soap/water solution, followed by an alcohol wipe.
-
Do not use bleach (Hypochlorite can react with certain nitrogenous organics to form chloramines, though less likely here, soap is safer).
-
-
Disposal: Treat all cleanup materials as Solid Hazardous Waste (Protocol A).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11788421, Ethyl 8-(3-cyanophenyl)-8-oxooctanoate. Retrieved from [Link]
-
Prudent Practices in the Laboratory (2011). Handling and Management of Chemical Hazards: Disposal of Waste. National Academies Press. Retrieved from [Link]
-
U.S. EPA (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification. Retrieved from [Link]
Sources
Definitive Guide: Personal Protective Equipment for Ethyl 8-(3-cyanophenyl)-8-oxooctanoate
Executive Hazard Analysis
Compound: Ethyl 8-(3-cyanophenyl)-8-oxooctanoate Chemical Class: Aromatic Nitrile / Keto-Ester Primary Application: Pharmaceutical Intermediate (likely GLP-1 agonist synthesis)
To handle this compound safely, you must look beyond the generic SDS. As a Senior Scientist, I evaluate this molecule based on its functional moieties, which dictate its toxicological behavior and permeation properties.
-
The Nitrile (Cyano) Group: Organic nitriles can metabolize into cyanide ions in vivo via hepatic cytochrome P450 enzymes. While less volatile than acetonitrile, the lipophilic nature of this molecule increases dermal absorption risks.
-
The Ethyl Ester/Octanoate Chain: This long aliphatic chain acts as a "carrier," increasing the molecule's lipophilicity. This allows it to permeate standard glove materials faster than smaller, polar nitriles.
-
Physical State: Typically a solid powder or low-melting wax. The primary vector of exposure is inhalation of particulates during weighing and dermal absorption during solubilization.
Core Safety Directive: Treat this compound as a Potent Compound (Band 3/4) until specific toxicological data proves otherwise. Zero skin contact is the operational baseline.
The PPE Decision Matrix
Do not rely on a "one-size-fits-all" approach. Your PPE must adapt to the specific phase of your workflow.[1]
| Protection Zone | Phase 1: Solid Handling (Weighing, Aliquoting) | Phase 2: Solubilized / Synthesis (Reaction, Extraction) |
| Respiratory | Primary: Certified Fume Hood (Face velocity 0.5 m/s).Secondary: N95 or P100 particulate respirator if hood usage is intermittent. | Primary: Fume Hood.Secondary: Half-face respirator with Organic Vapor (OV) cartridges if working outside containment (e.g., rotary evaporation cleaning). |
| Dermal (Hands) | Double Gloving Required. Inner: 4-mil Nitrile (Bright color).Outer: 5-mil Nitrile (Dark color) to visualize tears. | Chemical Barrier Required. For prolonged contact/stock solutions: Silver Shield/Laminate liners under Nitrile outer gloves.For splash risk: Double Nitrile (change every 30 mins). |
| Ocular | Chemical Safety Goggles (ANSI Z87.1). Safety glasses are insufficient due to dust migration. | Chemical Splash Goggles + Face Shield if handling >100mL volumes. |
| Body | Lab coat (Tyvek/Polypropylene preferred over cotton to prevent dust entrapment). | Chemical-resistant apron (Butyl or Neoprene) over lab coat. |
Technical Justification: The "Glove Permeation" Trap
Many researchers default to standard 4-mil nitrile gloves. For this specific molecule, that is a critical error.
The Mechanism of Failure: The ethyl octanoate tail makes this molecule highly compatible with the nitrile rubber matrix of standard gloves. It acts as a plasticizer, swelling the glove and creating micro-channels for the toxic nitrile moiety to reach the skin. This process is silent; the glove will not dissolve, but it will lose barrier integrity.
The Self-Validating Protocol:
-
The "Spot Check": Before handling the stock solution, place a drop of your solvent (e.g., DCM, DMF) on your outer glove. If the glove puckers or swells within 30 seconds, your barrier is compromised.
-
The "Double-Color" System: Wear a bright blue inner glove and a black or purple outer glove. Any breach in the outer layer becomes immediately visible as a "blue flash" against the dark background.
Operational Workflows
Diagram 1: PPE Selection Logic
This decision tree ensures you are never under-protected based on the physical state of the chemical.
Figure 1: Logic flow for selecting the appropriate protective equipment based on physical state risks.
Protocol A: Weighing & Static Control
The "oxo" and "ester" groups can generate significant static charge, causing the powder to "jump" and contaminate the balance area.
-
Preparation: Place an ionizing fan or anti-static gun inside the fume hood.
-
Containment: Weigh inside a closed vessel (scintillation vial) rather than on open weigh paper.
-
Decontamination: Wipe the exterior of the vial with a solvent-dampened Kimwipe before removing it from the hood. Dispose of the wipe as hazardous solid waste.
Protocol B: Emergency Spill Response
If a spill occurs, speed is less important than containment logic .
Figure 2: Workflow for stabilizing and cleaning spills to prevent aerosolization or spreading.
Disposal & Decontamination
Never dispose of this compound down the drain.[2] The nitrile group can react with acidic waste streams to release HCN gas, or with oxidizers to form unstable intermediates.
-
Solid Waste: Collect in a dedicated container labeled "Toxic Organic Solid - Nitrile."
-
Liquid Waste: Segregate into "Non-Halogenated Organic" waste. Crucial: Ensure the waste stream pH is Neutral or Basic (pH > 7). Acidic conditions promote hydrolysis of the nitrile.
-
Glassware: Rinse with Acetone, then wash with an aqueous detergent (Alconox). The first acetone rinse must be treated as hazardous waste.
References
-
National Institute for Occupational Safety and Health (NIOSH). (2019). NIOSH Pocket Guide to Chemical Hazards: Nitriles. Centers for Disease Control and Prevention. [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]
-
PubChem. (2025).[3] Compound Summary: Ethyl 8-(4-cyanophenyl)-8-oxooctanoate (Analogue). National Library of Medicine.[3] [Link]
-
Occupational Safety and Health Administration (OSHA). (2024). Personal Protective Equipment: Glove Selection Chart. U.S. Department of Labor. [Link][4]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
